Bis(3,4-epoxycyclohexylmethyl) adipate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUWPHRCMMMSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68924-34-5 | |
| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68924-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5051997 | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3130-19-6 | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,4-epoxycyclohexylmethyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3006WLL1W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Characterization of Bis(3,4-epoxycyclohexylmethyl) Adipate: An In-Depth Technical Guide
Introduction
Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6) is a cycloaliphatic epoxy resin that holds a significant position in the formulation of advanced materials.[1][2][3][4] Its unique molecular architecture, featuring two epoxycyclohexyl rings linked by a flexible adipate ester chain, imparts a desirable combination of properties, including excellent weatherability, thermal stability, and low viscosity.[4] These characteristics make it an invaluable component in a wide array of applications, from coatings and adhesives to composite materials and electronic encapsulation.[2][5]
For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of this compound is paramount to ensuring lot-to-lot consistency, predicting material performance, and meeting stringent quality control standards. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this versatile epoxy resin. The methodologies and data interpretation presented herein are designed to serve as a robust framework for quality assessment and research and development.
Molecular Structure and Properties
-
Molecular Formula: C₂₀H₃₀O₆[6]
-
Molecular Weight: 366.45 g/mol [6]
-
Appearance: Colorless to pale yellow liquid[2]
-
Key Structural Features: Two terminal epoxycyclohexyl groups and a central adipate ester linkage.
References
"Bis(3,4-epoxycyclohexylmethyl) adipate" molecular weight and formula
An In-depth Technical Guide to Bis(3,4-epoxycyclohexylmethyl) Adipate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a cycloaliphatic epoxy resin valued for its unique combination of flexibility, durability, and performance characteristics. Tailored for researchers, material scientists, and professionals in drug development and advanced materials, this document delves into its chemical identity, synthesis, curing mechanisms, key properties, applications, and safety protocols.
Introduction: A Versatile Cycloaliphatic Epoxy Resin
This compound (CAS No. 3130-19-6) is a specialty epoxy resin distinguished by the presence of two epoxycyclohexyl groups linked by a flexible adipate ester chain. Unlike common bisphenol A-based epoxy resins, this cycloaliphatic structure imparts superior ultraviolet (UV) stability and weather resistance, making it a critical component in advanced materials subjected to harsh environmental conditions.[1][2] Its low viscosity, excellent electrical insulation properties, and good thermal stability further broaden its utility in high-performance coatings, composites, and electronics manufacturing.[1][3] This guide synthesizes field-proven insights and technical data to provide a holistic understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application. This compound is characterized by the following identifiers and properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₀O₆ | [4][5][6][7] |
| Molecular Weight | 366.45 g/mol | [5][6] |
| IUPAC Name | bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate | [4] |
| CAS Number | 3130-19-6 | [5][6][8][9] |
| Appearance | Colorless to pale yellow liquid | [9][10][11] |
| Density | 1.149 g/mL at 25 °C | [12] |
| Viscosity | 400 - 750 mPa·s at 25°C | [1][10][13] |
| Epoxy Equivalent Weight | 190 - 210 g/eq | [1][13] |
| Refractive Index | n20/D 1.493 | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Synthesis Pathway: A Conceptual Overview
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The causality behind this pathway is to first create the ester linkage and then introduce the epoxy functionalities.
Experimental Protocol: Conceptual Synthesis
-
Esterification: The process typically begins with the esterification of adipic acid with 3-cyclohexenemethanol. This reaction forms the precursor, bis(3-cyclohexenylmethyl) adipate. This choice is critical as it establishes the flexible aliphatic backbone of the final molecule.
-
Epoxidation: The double bonds within the cyclohexene rings of the precursor are then epoxidized. This is commonly achieved using a peroxy acid, such as peracetic acid. The peroxy acid selectively converts the alkenes to epoxides, yielding the final this compound product. This step is crucial for introducing the reactive sites for subsequent curing.
-
Purification: The final product is purified to remove unreacted starting materials, byproducts, and residual solvents. Techniques such as vacuum distillation or column chromatography are employed to achieve the high purity required for performance applications.
Caption: Conceptual workflow for the synthesis of this compound.
Curing Chemistry: The Mechanism of Cross-Linking
The utility of this compound stems from the reactivity of its epoxy groups, which allows for cross-linking (curing) to form a durable thermoset polymer. It is suitable for anhydride, thermal cationic, and UV-initiated cationic curing.[1]
Cationic curing is a common and efficient method. The mechanism is initiated by a strong acid (generated thermally or photochemically), which protonates the oxygen atom of the epoxy ring. This activation makes the ring susceptible to nucleophilic attack by another epoxy group. The process propagates as a chain reaction, leading to the formation of a highly cross-linked polyether network. This self-validating system ensures that once initiated, the polymerization proceeds to completion, resulting in a stable material. The flexibility of the adipate backbone is retained in the final cured polymer, imparting improved toughness compared to more rigid epoxy systems.[1]
Caption: Simplified mechanism of cationic ring-opening polymerization for epoxy resins.
Key Performance Characteristics and Applications
The molecular structure of this compound directly translates to a set of desirable properties that govern its use in various demanding applications.
-
Weather and UV Resistance: The absence of the benzene rings found in conventional epoxies gives cycloaliphatic resins superior resistance to UV degradation and weathering. This makes them ideal for high-performance coatings for automotive, aerospace, and industrial applications that require long-term outdoor durability.[1][2]
-
Excellent Electrical Insulation: The material possesses superior dielectric properties, which are critical for preventing short circuits and ensuring signal integrity in electronic components.[3] This makes it a preferred choice for potting, encapsulation, and formulating dielectrics for printed circuit boards.[3]
-
Enhanced Flexibility and Toughness: The long, linear adipate chain introduces significant flexibility into the polymer backbone.[1] This characteristic is advantageous in applications where mechanical stress and thermal cycling are concerns. It is often blended with more rigid epoxy resins to improve the toughness of the final cured product.[1]
-
Low Curing Shrinkage: Minimal shrinkage during the curing process reduces internal stress on components, which is particularly important in electronics manufacturing to prevent damage to delicate circuits and ensure the integrity of the final assembly.[1][3]
-
Good Thermal Stability: The cured resin exhibits good heat resistance, allowing components to operate reliably at elevated temperatures without material degradation.[3][9]
Caption: Mapping of key properties of this compound to its primary applications.
Analytical Methodologies
Quality control and characterization of this compound are essential for ensuring consistent performance. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.[6]
Protocol: Reverse-Phase HPLC Analysis
This protocol provides a self-validating system for the separation and quantification of the compound.
-
Column Selection: A reverse-phase column, such as a C18 or a specialized Newcrom R1, is effective for separation.[6]
-
Mobile Phase Preparation: A mobile phase consisting of acetonitrile and water is typically used. A small amount of acid, such as phosphoric acid or formic acid (for Mass Spectrometry compatibility), is added to improve peak shape.[6]
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration.
-
Instrumentation Setup:
-
Set the HPLC system with the selected column and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Set the detector (e.g., UV or Refractive Index) to an appropriate wavelength or setting for detection.
-
-
Injection and Analysis: Inject a known volume of the prepared sample. The retention time and peak area are used for qualitative and quantitative analysis, respectively, against a calibrated standard.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is crucial.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation.[4][12] It may also cause an allergic skin reaction.[4][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety glasses with side shields or a face shield, and a lab coat.[8][11]
-
Handling and Storage: Handle in a well-ventilated area to avoid breathing vapors.[8][11] Store in a tightly closed container in a cool, dry place away from ignition sources.[11]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][12]
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[8][12]
-
Ingestion: Rinse mouth with water and call a physician or poison control center if you feel unwell.[8][12] Do not induce vomiting.[11]
-
Inhalation: Move the person to fresh air.[8]
-
Conclusion
This compound stands out as a high-performance cycloaliphatic epoxy resin. Its unique molecular architecture, which combines a flexible adipate core with reactive epoxycyclohexyl groups, delivers a superior balance of weather resistance, electrical insulation, and mechanical toughness. These properties make it an enabling material for innovation in demanding sectors such as coatings, composites, and electronics. A thorough understanding of its chemistry, performance characteristics, and safe handling protocols, as detailed in this guide, is essential for harnessing its full potential in advanced applications.
References
- 1. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6 | FA172437 [biosynth.com]
- 6. Bis[(3,4-epoxycyclohexyl)methyl] adipate | SIELC Technologies [sielc.com]
- 7. Bis[(3,4-epoxycyclohexyl)methyl]adipate CAS 3130-19-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. echemi.com [echemi.com]
- 9. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 10. guarson.com [guarson.com]
- 11. tetrawill.com [tetrawill.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [xinjingchem.com]
Navigating the Safe Handling of Bis(3,4-epoxycyclohexylmethyl) adipate: A Technical Guide
This guide provides an in-depth examination of the health and safety considerations paramount for the handling of Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind safety protocols, ensuring a self-validating system of laboratory safety.
Chemical Identity and Physicochemical Properties
This compound is a cycloaliphatic epoxy resin. Its unique structure, containing two epoxycyclohexyl groups linked by an adipate ester, imparts desirable properties for various applications, including as a reactive diluent, an intermediate for epoxy resins, and in the formulation of coatings and adhesives.[1][2] A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₆ | [3][4] |
| Molecular Weight | 366.45 g/mol | [3][4] |
| Appearance | Pale yellow to colorless viscous liquid | [2][5] |
| Density | 1.149 g/mL at 25 °C | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Boiling Point | 474.2 °C at 760 mmHg | [1][4] |
| Refractive Index | n20/D 1.493 | [4] |
This table summarizes key physicochemical data, which is critical for assessing potential hazards such as flammability and for designing appropriate storage and handling procedures.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][5][6] The primary hazards are associated with skin sensitization, eye irritation, and acute oral toxicity.[3]
GHS Classification:
-
Skin Sensitization, Category 1B: May cause an allergic skin reaction.[5][6] This is a critical consideration, as repeated skin contact can lead to sensitization, where subsequent exposures, even at low levels, can trigger an allergic response.[2]
-
Eye Irritation, Category 2A: Causes serious eye irritation.[3]
-
Acute Toxicity, Oral, Category 4: Harmful if swallowed.[3]
The GHS pictograms and hazard statements provide a clear and immediate visual warning of these risks.
| Pictogram | GHS Classification | Hazard Statement |
|
| Skin Sensitization (Category 1B), Eye Irritation (Category 2A), Acute Toxicity, Oral (Category 4) | H317: May cause an allergic skin reactionH319: Causes serious eye irritationH302: Harmful if swallowed |
This table provides a concise summary of the GHS hazard classification, which is foundational for hazard communication and risk assessment in the workplace.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with personal protective equipment (PPE). The following diagram illustrates the hierarchy of controls, a fundamental concept in occupational safety.
Caption: Hierarchy of controls for risk mitigation.
Engineering Controls:
-
Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6] Standard safety glasses may not provide adequate protection from splashes.
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a respirator with an appropriate cartridge (e.g., type ABEK) may be necessary.[5]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and incidents.
Handling:
-
Training: All personnel must be trained on the hazards and safe handling procedures for this chemical.[5][7][8]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[5][6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
-
Grounding: When transferring large quantities, use grounding and bonding to prevent static discharge.[5]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]
-
Keep containers tightly closed when not in use.[5]
-
Store away from incompatible materials.
-
The recommended storage class is for combustible liquids.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical. The following decision tree outlines the immediate first aid measures.
Caption: First aid decision tree for exposure incidents.
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]
-
Absorb: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Clean: Clean the affected area thoroughly.
-
PPE: Wear appropriate personal protective equipment during cleanup.[6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]
-
Hazards from Combustion: Hazardous decomposition products may include carbon monoxide and carbon dioxide.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Toxicological and Ecological Information
While comprehensive toxicological data is not always available for all chemicals, the following information has been reported:
-
Acute Toxicity:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2][5][6]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]
-
Ecological Information: Data on the ecological effects of this substance is limited.[6] Therefore, it is crucial to prevent its release into the environment.[5][6]
Disposal Considerations
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[5][6] Do not dispose of it in drains or the environment. It should be disposed of as hazardous waste.[5][6]
Regulatory Context
The handling and communication of hazards associated with this chemical are governed by regulations such as the OSHA Hazard Communication Standard (29 CFR 1910.1200) in the United States and the CLP Regulation (EC) No 1272/2008 in Europe.[9][10][11][12][13] These regulations mandate that employers provide employees with information and training on hazardous chemicals in their work area.[7][8][11][13]
References
- 1. echemi.com [echemi.com]
- 2. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 3. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tetrawill.com [tetrawill.com]
- 6. echemi.com [echemi.com]
- 7. naspweb.com [naspweb.com]
- 8. Hazard Communication. - 1910.1200 [gulflink.osd.mil]
- 9. hsa.ie [hsa.ie]
- 10. Regulation (EC) No 1272/2008 - classification, labelling and packaging of substances and mixtures (CLP) | Safety and health at work EU-OSHA [osha.europa.eu]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. OSHA Standard 29 CFR 1910.1200: Hazard Communication - Workplace Material Handling & Safety [workplacepub.com]
- 13. eCFR :: 29 CFR 1910.1200 -- Hazard communication. [ecfr.gov]
An In-depth Technical Guide to Bis(3,4-epoxycyclohexylmethyl) Adipate: Properties, Applications, and Formulation Insights
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of advanced materials, cycloaliphatic epoxy resins stand out for their exceptional performance characteristics, bridging the gap between conventional epoxy systems and the demanding requirements of high-technology applications. Among these, Bis(3,4-epoxycyclohexylmethyl) adipate has carved a significant niche, offering a unique combination of flexibility, durability, and superior electrical and thermal properties. This guide, intended for the discerning scientific and research community, moves beyond a cursory overview to provide a deep, mechanistic understanding of this versatile diepoxide. Herein, we dissect its chemical identity, explore the causality behind its performance through an examination of its reaction mechanisms, and provide actionable protocols for its synthesis, curing, and characterization. Our objective is to equip researchers and development professionals with the field-proven insights necessary to innovate and optimize its use in applications ranging from advanced composites and electronics to specialized coatings and adhesives.
Chemical Identity: A Comprehensive Nomenclature
This compound is a cycloaliphatic diepoxide characterized by two epoxycyclohexane rings linked by an adipate ester chain. This structure imparts a unique balance of properties, including low viscosity, high reactivity in cationic polymerization, and excellent flexibility in the cured state. Due to its widespread use in various industries, it is known by a multitude of synonyms, trade names, and chemical identifiers. A clear understanding of this nomenclature is critical for navigating technical literature and sourcing materials.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| CAS Number | 3130-19-6[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] |
| IUPAC Name | bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate[33] |
| EC Number | 221-518-5[2][6][9][11] |
| Molecular Formula | C20H30O6[1][3][7][8][10][24][31] |
| Molecular Weight | 366.45 g/mol [2][3][6][24] |
| Common Synonyms | Di(3,4-epoxycyclohexylmethyl) adipate[1][2][5][6][9][10] |
| Bis((3,4-epoxycyclohexyl)methyl)adipate[3][33][5][11] | |
| Hexanedioic acid, bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester[33][5][6][9][11] | |
| Adipic acid, diester with 7-oxabicyclo[4.1.0]heptane-3-methanol[5][6][9][10] | |
| Selected Trade Names | ERL-4299[5][31] |
| UVR-6128[15][27][31] | |
| TTA26[33][4][7][16][31] | |
| GS 6128[31] |
Physicochemical and Thermomechanical Properties
The utility of this compound in various applications is a direct consequence of its physical and chemical properties, both in its uncured and cured states. The long aliphatic adipate backbone provides flexibility, while the cycloaliphatic epoxy groups offer high reactivity and excellent thermal and UV resistance.
Table 2: Typical Physical and Chemical Properties of Uncured this compound
| Property | Value |
| Appearance | Colorless to light yellow liquid[15] |
| Epoxy Equivalent Weight (EEW) | 190 - 210 g/eq[15][16][29] |
| Viscosity @ 25°C | 400 - 750 mPa·s[15][16] |
| Density @ 25°C | 1.149 g/mL[2][6][9][10][20][32] |
| Refractive Index (n20/D) | 1.493[2][6][9][10][20][32] |
| Flash Point | >230 °F (>110 °C)[6][9][20] |
| Water Solubility | 2 mg/L at 20°C[20] |
Upon proper curing, this monomer transforms into a robust thermoset polymer. Its final properties are highly dependent on the curing mechanism and the specific formulation used. For instance, when cured with methylhexahydrophthalic anhydride (MHHPA), a common thermal curing agent, the resulting polymer exhibits a glass transition temperature (Tg) of approximately 133°C.[16] This indicates good thermal stability for many electronic and composite applications.
Synthesis and Manufacturing
The industrial synthesis of this compound is a two-step process. The first step involves the epoxidation of 4-vinylcyclohexene to produce 3,4-epoxycyclohexylmethanol. The second, and key, step is the esterification of adipic acid with two equivalents of 3,4-epoxycyclohexylmethanol.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for laboratory-scale synthesis.
Materials:
-
Adipic acid
-
3,4-Epoxycyclohexylmethanol
-
Toluene (or other suitable solvent for azeotropic water removal)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium carbonate solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, a thermometer, and a magnetic stirrer, combine adipic acid (1.0 equivalent), 3,4-epoxycyclohexylmethanol (2.1 equivalents), and toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5-1.0 mol%).
-
Esterification: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
-
Neutralization and Washing: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a sodium carbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Curing Mechanisms and Protocols
A key feature of this compound is its high reactivity towards cationic polymerization, which can be initiated by either UV light or heat. This mechanism proceeds via a ring-opening polymerization of the epoxy groups.
Cationic UV Curing
Cationic UV curing offers several advantages, including high curing speeds, low energy consumption, and the absence of oxygen inhibition.[11][21] The process is initiated by a photoinitiator that, upon exposure to UV radiation, generates a strong acid that catalyzes the polymerization.
Caption: Cationic ring-opening polymerization of epoxy monomers.
Materials:
-
This compound
-
Cationic photoinitiator (e.g., a triarylsulfonium hexafluoroantimonate salt)
-
Reactive diluent (optional, e.g., an oxetane)
Procedure:
-
Formulation: In a light-protected container, thoroughly mix this compound with the desired concentration of the cationic photoinitiator (typically 1-4 wt%). If a lower viscosity or faster cure speed is desired, a reactive diluent can be added at this stage.
-
Application: Apply a thin film of the formulation onto the substrate.
-
UV Exposure: Expose the film to a UV light source (e.g., a mercury vapor lamp or a 365 nm LED) with a specific intensity and dose. The required dose will depend on the photoinitiator concentration, film thickness, and desired degree of cure.
-
Post-Cure: For some applications, a post-cure bake at a moderate temperature (e.g., 80-120°C) can be beneficial to complete the polymerization ("dark cure") and enhance the final properties of the material.[11]
Thermal Curing
Thermal curing is an alternative to UV curing and is often employed for applications where UV light cannot penetrate, such as in thick sections or with filled composites. Anhydrides, like methylhexahydrophthalic anhydride (MHHPA), are common curing agents for cycloaliphatic epoxy resins.[3]
Materials:
-
This compound
-
Methylhexahydrophthalic anhydride (MHHPA)
-
Accelerator (e.g., a tertiary amine or an imidazole)
Procedure:
-
Formulation: Calculate the stoichiometric ratio of MHHPA to this compound based on their respective equivalent weights. The anhydride to epoxy ratio is typically around 0.85 to 1.0.
-
Mixing: Gently heat the this compound to reduce its viscosity (e.g., to 50-60°C). Add the MHHPA and the accelerator (typically 0.5-2.0 phr) and mix thoroughly until a homogeneous solution is obtained.
-
Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a preheated mold and cure in an oven using a staged cure cycle. A typical cycle might be:
-
100°C for 2 hours
-
150°C for 3-4 hours
-
A post-cure at a higher temperature (e.g., 180°C) for 2 hours may be used to maximize the glass transition temperature.
-
Applications in Research and Industry
The unique properties of this compound make it a valuable material in a variety of high-performance applications.
-
Electronics: Its excellent dielectric properties, low shrinkage, and high thermal stability are crucial for encapsulating sensitive electronic components, potting, and as a resin for printed circuit boards.[2]
-
Composites: It serves as a matrix resin for advanced composites, particularly where good weather resistance and electrical insulation are required.[16] Its low viscosity aids in fiber impregnation.
-
Coatings and Inks: In UV-curable coatings and inks, it provides excellent adhesion, chemical resistance, and flexibility.[18]
-
Adhesives: As a component in structural adhesives, it contributes to good toughness and durability.
Analytical and Quality Control Methods
Ensuring the quality and consistency of both the uncured resin and the cured polymer is essential. Several analytical techniques are employed for this purpose.
Determination of Epoxy Equivalent Weight (EEW)
The EEW is a critical parameter for formulating curable systems. The most common method is titration.
This method is based on the reaction of hydrogen bromide with the epoxy group.[17]
Reagents:
-
0.1 N Perchloric acid in acetic acid
-
Tetraethylammonium bromide solution in acetic acid
-
Crystal violet indicator
Procedure:
-
Sample Preparation: Accurately weigh a sample of the epoxy resin into a flask.
-
Dissolution: Dissolve the sample in a suitable solvent like chloroform or chlorobenzene.
-
Reagent Addition: Add the tetraethylammonium bromide solution.
-
Titration: Add a few drops of the crystal violet indicator and titrate with the 0.1 N perchloric acid solution. The endpoint is indicated by a color change from violet to green.
-
Blank Titration: Perform a blank titration without the epoxy resin sample.
-
Calculation: The EEW is calculated based on the difference in the titrant volume between the sample and the blank.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for both confirming the chemical structure of the uncured resin and for monitoring the curing process. The disappearance of the characteristic epoxy ring absorbance band (around 915 cm⁻¹) can be used to quantitatively determine the extent of cure.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate and confirm the detailed chemical structure of the molecule.[8][14]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to study the curing kinetics, determine the heat of reaction, and measure the glass transition temperature (Tg) of the cured material.[19][34][35]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition temperature of the cured polymer.[33][6]
Safety, Handling, and Environmental Profile
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Health Hazards: It may cause an allergic skin reaction and serious eye irritation.[4][9] It is harmful if swallowed.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Ensure adequate ventilation.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
-
Environmental Fate: Some sources suggest good biodegradability, which is attributed to the presence of the ester linkage that can be susceptible to hydrolysis.[1][24] However, for a comprehensive environmental impact assessment, further studies on its ecotoxicity and persistence are recommended. Recent research has focused on developing degradable cycloaliphatic epoxy resins to improve the recyclability of thermoset composites.[4][7][9]
Conclusion
This compound is a high-performance cycloaliphatic epoxy resin with a unique and advantageous property profile. Its low viscosity, high reactivity in cationic curing, and the flexibility it imparts to cured systems make it an enabling material for innovation in electronics, composites, coatings, and adhesives. A thorough understanding of its chemical nature, curing mechanisms, and analytical characterization, as detailed in this guide, is paramount for researchers and scientists seeking to harness its full potential in the development of next-generation materials.
References
- 1. scribd.com [scribd.com]
- 2. nbinno.com [nbinno.com]
- 3. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. piketech.com [piketech.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Degradable Semi-Cycloaliphatic Epoxy Resin for Recyclable Carbon Fiber-Reinforced Composite Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6774250B1 - Process for the preparation of reaction products of cycloaliphatic epoxides with multifunctional hydroxy compounds - Google Patents [patents.google.com]
- 11. toagoseiamerica.com [toagoseiamerica.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 16. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 17. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 18. The application of cycloaliphatic epoxy resin in hybrid UV curing systems. - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 19. researchgate.net [researchgate.net]
- 20. paint.org [paint.org]
- 21. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hiranuma.com [hiranuma.com]
- 23. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
- 24. Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6 | FA172437 [biosynth.com]
- 25. CN102507574A - Method for detecting epoxy equivalent weight - Google Patents [patents.google.com]
- 26. jmscience.com [jmscience.com]
- 27. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [ycxinjingchem.com]
- 28. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 29. watson-int.com [watson-int.com]
- 30. Curing behavior and thermal properties of multifunctional epoxy resin with methylhexahydrophthalic anhydride [ouci.dntb.gov.ua]
- 31. Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6--Guarson Chemical Co., Ltd. [guarson.com]
- 32. This compound | 3130-19-6 [chemicalbook.com]
- 33. Decomposition Of Vinyl Esters Of Cycloaliphatic Epoxy Resins: A Kinetic Study [journalijar.com]
- 34. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 35. engineering.unt.edu [engineering.unt.edu]
A Senior Application Scientist's Guide to the Reactivity of Bis(3,4-epoxycyclohexylmethyl) Adipate with Diverse Curing Systems
Abstract
Bis(3,4-epoxycyclohexylmethyl) adipate (BECA), a prominent cycloaliphatic epoxy resin, offers a unique combination of flexibility, superior weatherability, and excellent electrical insulating properties. Unlike traditional bisphenol-A based epoxies, its reactivity is distinct, favoring specific curing pathways that are critical for formulation success in advanced applications such as high-performance coatings, adhesives, and electronic encapsulation. This technical guide provides an in-depth exploration of the reactivity of BECA with various classes of curing agents. We will dissect the core chemical mechanisms of thermal anhydride curing and cationic polymerization (both UV and thermally initiated), offering field-proven insights into how experimental choices influence the final properties of the cured network. This document is intended for researchers, scientists, and formulation chemists seeking to leverage the unique performance advantages of BECA by mastering its curing chemistry.
An Introduction to this compound (BECA)
This compound, often referred to by the CAS number 3130-19-6, is a difunctional cycloaliphatic epoxy resin.[1][2][3] Its molecular structure is characterized by two epoxy groups, each situated on a cyclohexane ring, linked by a flexible adipate ester chain.[1] This unique combination of a rigid cycloaliphatic structure and a pliable linear chain imparts a valuable balance of properties.
The absence of aromatic rings, which are characteristic of common bisphenol-A (BPA) epoxy resins, is the primary reason for BECA's superior UV resistance and non-yellowing behavior.[4] This makes it an ideal candidate for applications requiring long-term optical clarity and outdoor durability.[4][5]
Core Chemical and Physical Properties
A foundational understanding of BECA's properties is essential for effective formulation. The adipate backbone provides enhanced flexibility compared to other more rigid cycloaliphatic epoxies, while the epoxy groups serve as the reactive sites for cross-linking.[1]
Table 1: Typical Properties of this compound (BECA)
| Property | Typical Value | Unit | Significance in Formulation |
| Chemical Formula | C₂₀H₃₀O₆ | - | Foundational molecular information.[2][3] |
| Molecular Weight | 366.45 | g/mol | Influences stoichiometry calculations with curing agents.[2][3] |
| Epoxy Equivalent Weight (EEW) | 190 - 210 | g/mol | Critical Parameter: Defines the mass of resin containing one mole of epoxy groups. Essential for calculating curative ratios.[6] |
| Appearance | Colorless to pale yellow liquid | - | A quality control indicator; significant color may suggest impurities.[1] |
| Viscosity @ 25°C | 400 - 750 | mPa·s | Indicates flow behavior; moderate viscosity allows for good handling and wetting of substrates.[6] |
| Density @ 25°C | ~1.149 | g/mL | Necessary for volume-based calculations and material planning.[7][8] |
Industrial Significance and Applications
The advantageous properties of BECA position it as a high-performance resin in several demanding fields:
-
Performance Coatings: Used in automotive primers, industrial maintenance coatings, and clear coats where excellent weatherability and gloss retention are required.[5][9]
-
Electronic Materials: Its low ionic impurity content and superb dielectric properties make it suitable for encapsulating microchips, LEDs, and high-voltage cable insulation.[9][10]
-
Adhesives and Composites: Provides strong adhesion and good thermal stability for structural bonding and fiber-reinforced plastics.[1]
Reactivity with Anhydride Curing Agents
Anhydride curing is a common thermal curing method for cycloaliphatic epoxies. The reaction proceeds via a polyesterification process, creating a tightly cross-linked network with high thermal stability and excellent chemical resistance. Unlike BPA-based epoxies, which react readily with amines, cycloaliphatic epoxies like BECA show lower reactivity with nucleophiles such as amines but react efficiently with anhydrides, especially in the presence of a catalyst.[10][11]
The Anhydride Curing Mechanism
The curing process is initiated by a catalyst, typically a tertiary amine or an organometallic compound. The catalyst activates the anhydride, making it susceptible to attack by a hydroxyl group (present as an impurity or intentionally added). This initial reaction opens the anhydride ring and generates a carboxylic acid group. This newly formed acid then reacts with an epoxy group, regenerating a hydroxyl group that can continue the cycle. This propagation leads to the formation of a robust polyester network.
Causality Insight: The choice of catalyst is critical. Tertiary amines like benzyldimethylamine (BDMA) are common, but imidazoles can offer a longer pot life and a more rapid cure at elevated temperatures. The catalyst concentration directly impacts the gel time and the final cure temperature; higher concentrations accelerate the reaction but may reduce the working life of the formulation.
Diagram 1: Anhydride Curing Mechanism of BECA
Caption: Catalytic ring-opening polymerization of BECA with an anhydride hardener.
Experimental Protocol: Thermal Curing of BECA with Hexahydrophthalic Anhydride (HHPA)
This protocol describes a standard method for evaluating the cure profile and properties of a BECA system cured with a common anhydride, HHPA.
Self-Validation System: The protocol's integrity is maintained by cross-referencing thermal data from Differential Scanning Calorimetry (DSC) with mechanical data from Dynamic Mechanical Analysis (DMA). A complete cure is indicated when a second DSC scan shows no residual exotherm, and the glass transition temperature (Tg) from DMA aligns with the expected value for a fully cross-linked network.
Methodology:
-
Stoichiometric Calculation:
-
Determine the required mass of HHPA per 100 parts of BECA resin (phr). The stoichiometric ratio is typically calculated based on the Epoxy Equivalent Weight (EEW) of BECA and the molecular weight of HHPA. A common ratio is 0.8 to 1.0 moles of anhydride per mole of epoxy.
-
Example: For BECA with EEW = 200 g/eq and HHPA (MW = 154.16 g/mol ), a 0.9 molar ratio requires: (0.9 * 154.16) / 200 * 100 = 69.4 phr HHPA.
-
-
Formulation:
-
Pre-heat the BECA resin to 60°C to reduce its viscosity.
-
Melt the solid HHPA at 60-70°C.
-
Add the molten HHPA to the pre-heated BECA resin under moderate mechanical stirring.
-
Add the catalyst (e.g., 1.0 phr of 1-methylimidazole) and continue mixing for 5-10 minutes until the mixture is homogeneous.
-
Degas the mixture in a vacuum chamber to remove entrapped air.
-
-
Curing:
-
Pour the formulation into pre-heated molds.
-
Cure in a programmable oven using a multi-stage cycle: e.g., 2 hours at 100°C followed by 3 hours at 150°C. This stepped approach allows for initial gelation at a lower temperature to minimize stress before completing the cross-linking at a higher temperature.
-
-
Characterization:
-
DSC: Perform a scan from 25°C to 250°C at 10°C/min to determine the total heat of reaction (exotherm) and the onset of cure. A post-cure scan confirms the absence of residual cure.
-
DMA: Analyze a cured sample to determine the glass transition temperature (Tg) and storage modulus (E').
-
Cationic Curing of BECA (UV and Thermal)
Cationic polymerization is a highly efficient curing mechanism for cycloaliphatic epoxies.[11] It is initiated by superacids, which are generated either photolytically (UV curing) or thermally from a blocked catalyst. This mechanism is characterized by a "dark cure" phenomenon, where the polymerization continues even after the initiating source (UV light or heat) is removed.
Mechanism of Cationic Polymerization
The process begins when an initiator (e.g., a diaryliodonium salt for UV cure) absorbs energy and decomposes to generate a strong protic acid (H+). This acid protonates the oxygen atom of an epoxy ring, creating a highly reactive oxonium ion. This cation then attacks another epoxy monomer, propagating the chain reaction. This ring-opening polymerization is very fast and continues until the reactive center is terminated.
Field-Proven Insight: Unlike free-radical polymerization, cationic curing is not inhibited by oxygen, allowing for rapid curing in ambient air without the need for nitrogen inerting. However, it is highly sensitive to nucleophilic impurities, especially water. Moisture can compete with the epoxy monomer for the active cationic center, leading to chain termination and incomplete cure. Therefore, all components must be thoroughly dried before formulation.
Diagram 2: Cationic UV Curing Workflow
Caption: Standard workflow for UV-initiated cationic curing of a BECA formulation.
Comparative Data: Curing Agents and Resulting Properties
The choice of curing agent profoundly impacts the performance of the final BECA-based material. The following table summarizes typical properties achieved with different curing systems.
Table 2: Comparative Performance of BECA Curing Systems
| Property | Anhydride Cure (HHPA) | Cationic UV Cure | Cationic Thermal Cure | Unit |
| Cure Conditions | 2h @ 100°C + 3h @ 150°C | Seconds of UV Exposure | 30-60 min @ 130-150°C | - |
| Glass Transition (Tg) | 140 - 160 | 160 - 180 | 150 - 170 | °C |
| Tensile Strength | High | Very High | Very High | MPa |
| Chemical Resistance | Excellent | Superior | Superior | - |
| Moisture Sensitivity | Low | High (during cure) | High (during cure) | - |
| Pot Life | Hours to Days | Months (in dark) | Hours (at RT) | - |
| Key Advantage | Toughness, cost-effective | Speed, low energy use | One-component system | - |
Conclusion
This compound is a versatile cycloaliphatic epoxy resin whose full potential is unlocked through a precise understanding of its reactivity. Anhydride curing offers a robust and cost-effective pathway to tough, thermally stable materials, ideal for structural applications. In contrast, cationic polymerization, initiated by either UV light or thermal catalysts, provides extremely rapid cure speeds and superior chemical resistance, making it the preferred choice for high-throughput coating and electronic applications. The key to successful formulation lies in controlling the stoichiometry for anhydride systems and rigorously excluding moisture for cationic systems. By mastering these distinct curing chemistries, researchers and developers can engineer materials tailored to the most demanding performance criteria.
References
- 1. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 2. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6 | FA172437 [biosynth.com]
- 4. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 5. Cycloaliphatic Epoxy Resins [old.westlakeepoxy.com]
- 6. xinjingchem.com [xinjingchem.com]
- 7. This compound | 3130-19-6 [chemicalbook.com]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
- 11. What is Cycloaliphatic Epoxy Resin? - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
Environmental fate and biodegradability of "Bis(3,4-epoxycyclohexylmethyl) adipate"
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Bis(3,4-epoxycyclohexylmethyl) Adipate
Introduction: A Profile of this compound
This compound (CAS RN: 3130-19-6), a cycloaliphatic epoxy resin, is a significant component in the formulation of advanced materials.[1] Valued for its excellent thermal stability, electrical insulation properties, and low curing shrinkage, it serves as a reactive diluent and flexibilizer in high-performance coatings, adhesives, composites, and electronic encapsulants.[1][2][3] Its molecular structure, featuring two epoxycyclohexyl groups linked by an adipate ester chain, imparts a unique combination of toughness and weather resistance to cured polymer systems.[3][4]
Despite its widespread industrial application, a comprehensive, publicly available dataset on its environmental fate and biodegradability remains notably sparse. While some commercial sources claim it possesses "good biodegradability," these assertions are often not substantiated by standardized testing data.[4][5] This guide, designed for researchers, environmental scientists, and product stewards, provides a framework for assessing the environmental profile of this compound. It synthesizes known physicochemical properties with established principles of environmental chemistry and toxicology, outlining the necessary experimental pathways to rigorously evaluate its persistence, degradation, and potential ecological impact.
Physicochemical Characteristics
A substance's behavior in the environment is fundamentally governed by its physical and chemical properties. These parameters are critical inputs for environmental modeling and for designing relevant degradation and ecotoxicity studies.
| Property | Value | Source(s) |
| CAS Number | 3130-19-6 | [6] |
| Molecular Formula | C₂₀H₃₀O₆ | [7] |
| Molecular Weight | 366.45 g/mol | [7] |
| Appearance | Colorless to pale yellow viscous liquid | [2][8] |
| Density | 1.149 g/mL at 25 °C | [7][9] |
| Boiling Point | 474.2 °C at 760 mmHg | [9][10] |
| Flash Point | >113 °C (>230 °F) | [7][9] |
| Water Solubility | 2 mg/L at 20 °C | [11] |
| LogP (XLogP3) | 2.3 - 2.98 | [2][10][11] |
| Vapor Pressure | 0 Pa at 25 °C | [11] |
| Refractive Index | n20/D 1.493 | [7][9] |
A Framework for Environmental Assessment
The environmental journey of a chemical is a complex interplay of transport and transformation processes. Understanding this journey is essential for predicting exposure and potential risk. The primary degradation pathways—hydrolysis, photolysis, and biodegradation—determine the compound's persistence, while its partitioning behavior dictates its distribution across air, water, and soil.
Caption: Conceptual workflow for assessing the environmental fate of this compound.
Abiotic Degradation: The Initial Transformation Steps
Before microbial action, a chemical's stability is first challenged by abiotic forces like water and sunlight.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for compounds containing susceptible functional groups, such as esters. This compound contains two ester linkages that are prime targets for hydrolysis. This reaction, which can be catalyzed by acid or base, would cleave the molecule into adipic acid and 3,4-epoxycyclohexylmethanol. The epoxy rings themselves can also undergo hydrolysis to form diols, particularly under non-neutral pH conditions. Given its very low water solubility, this process is likely to be slow in the water column but may be more significant at the sediment-water interface.
Photodegradation
Direct photodegradation occurs when a chemical absorbs light in the solar spectrum (λ > 290 nm) and undergoes a transformation. The target molecule lacks significant chromophores that absorb strongly in this range. Therefore, direct photolysis is expected to be a minor degradation pathway.[12] However, indirect photodegradation, mediated by reactive species present in natural waters (e.g., hydroxyl radicals), could contribute to its transformation. Studies on other epoxy resins have shown that while the initial degradation may be slow, subsequent reactions can proceed more rapidly.[12]
Biodegradation: The Ultimate Environmental Sink
Biodegradation is the breakdown of organic matter by microorganisms and is the most critical process for the ultimate removal of synthetic chemicals from the environment.
Assessing Biodegradability: Aerobic vs. Anaerobic
A comprehensive assessment requires evaluating degradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, which represent environments like surface waters and deep sediments, respectively.[13][14] Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are the gold standard for producing reliable and comparable data.[15]
Hypothesized Aerobic Biodegradation Pathway
The most probable initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bonds by microbial esterases. This would mirror the chemical hydrolysis pathway, yielding adipic acid and 3,4-epoxycyclohexylmethanol. Both of these smaller molecules are generally more amenable to microbial uptake and degradation than the parent compound.
-
Adipic Acid: A linear dicarboxylic acid, it is expected to be readily biodegradable via the β-oxidation pathway.
-
3,4-Epoxycyclohexylmethanol: The microbial degradation of this cycloaliphatic alcohol would likely proceed through the opening of the epoxide ring to form a diol, followed by oxidation of the alcohol group and subsequent ring cleavage. The degradation of similar alicyclic structures has been documented.[16]
Caption: Hypothesized aerobic biodegradation pathway for this compound.
Experimental Protocol: OECD 301F Ready Biodegradability (Manometric Respirometry)
To empirically test the unsubstantiated claims of "good biodegradability," a standard Ready Biodegradability test is the essential first step. The OECD 301F guideline is a robust method for this purpose.
Objective: To determine if this compound can undergo rapid and ultimate degradation by aerobic microorganisms.
Principle: A solution of the test substance in a mineral medium is inoculated with activated sludge. The consumption of oxygen is measured over 28 days and is expressed as a percentage of the theoretical maximum oxygen demand (ThOD).
Methodology:
-
Preparation of Reagents:
-
Mineral Medium: Prepare a stock solution containing phosphate buffer, magnesium sulfate, calcium chloride, and ferric chloride as specified in the OECD 301 guideline.
-
Test Substance: this compound. Due to its low water solubility, it should be adsorbed onto an inert support like silica gel or dosed directly as a liquid.
-
Inoculum: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and aerate it as per the guideline to reduce endogenous respiration.
-
Reference Substance: Sodium benzoate. This serves as a positive control to verify the viability of the inoculum.
-
-
Experimental Setup:
-
Set up multiple respirometer vessels for each condition:
-
Test Vessels: Mineral medium + Inoculum + Test Substance (e.g., at 100 mg/L).
-
Reference Vessels: Mineral medium + Inoculum + Sodium Benzoate.
-
Toxicity Control: Mineral medium + Inoculum + Test Substance + Reference Substance.
-
Blank Control: Mineral medium + Inoculum (to measure endogenous respiration).
-
-
The final concentration of microorganisms should be between 2-30 mg/L of suspended solids.
-
Seal the vessels and place them in a temperature-controlled (20 ± 1°C) water bath with constant stirring.
-
-
Data Collection:
-
Continuously measure the oxygen uptake in each vessel for 28 days using the respirometer's pressure sensors.
-
The blank respiration is subtracted from the test and reference vessels.
-
Calculate the percentage biodegradation (%D) using the formula: %D = (O₂ consumed (mg/L) / ThOD (mg/L)) * 100
-
The Theoretical Oxygen Demand (ThOD) for C₂₀H₃₀O₆ is 2.25 mg O₂/mg substance.
-
-
Validation and Interpretation:
-
Pass Criteria: The substance is considered "readily biodegradable" if it reaches >60% of its ThOD within the 28-day period, and this level is reached within 10 days of biodegradation exceeding 10% (the "10-day window").
-
Validity of the Test: The reference substance (sodium benzoate) must meet the pass criteria, and the oxygen consumption in the blank should be within the limits specified by the guideline. The toxicity control should show degradation to rule out inhibitory effects of the test substance.
-
Environmental Distribution and Ecotoxicity
Partitioning and Bioaccumulation
The LogP value (2.3 - 2.98) suggests a moderate potential for this compound to adsorb to organic matter in soil and sediment.[2][10][11] This partitioning would reduce its concentration in the water column but could lead to accumulation in sediments, where anaerobic degradation would become the relevant loss process. This LogP range also indicates a potential for bioaccumulation in aquatic organisms, a hypothesis that must be confirmed with experimental studies (e.g., OECD 305).
Ecotoxicological Profile: A Critical Data Gap
A significant finding from reviewing available literature and safety data sheets is the lack of empirical ecotoxicity data. A complete environmental risk assessment is impossible without understanding a substance's potential to harm aquatic life. The standard "base set" of tests is required:
-
Acute toxicity to fish (e.g., OECD 203)[17]
-
Acute immobilization of daphnids (e.g., OECD 202)[17]
-
Growth inhibition of algae (e.g., OECD 201)[15]
Without this information, the environmental safety of the compound cannot be assured, regardless of its biodegradability.
Conclusion and Strategic Recommendations
This compound is a commercially important chemical with well-defined physical properties and applications. However, its environmental profile is critically underdeveloped. The unsubstantiated marketing claims of "good biodegradability" must be treated with scientific skepticism until verified by standardized, guideline-compliant studies.
Key Recommendations for Future Research:
-
Establish a Baseline: Conduct a "Ready Biodegradability" test (e.g., OECD 301F) to determine if the compound is easily mineralized by unacclimated microorganisms. This is the single most important step to validate or refute current claims.
-
Investigate Abiotic Fate: Perform studies on hydrolysis (OECD 111) and, if warranted, photolysis to understand initial transformation pathways.
-
Address Ecotoxicity: Generate the base set of ecotoxicity data (fish, daphnia, algae) to quantify the potential hazard to aquatic ecosystems.
-
Develop Analytical Methods: Create and validate analytical methods not only for the parent compound but also for its predicted primary degradation products (adipic acid and 3,4-epoxycyclohexylmethanol) to track their formation and subsequent disappearance in degradation studies.[18][19]
By systematically addressing these data gaps, a robust and scientifically defensible understanding of the environmental fate and effects of this compound can be achieved, enabling informed decisions for its safe and sustainable use.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 4. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 3130-19-6 [sigmaaldrich.com]
- 8. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [xinjingchem.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. chembk.com [chembk.com]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. Frontiers | Fate of four Different Classes of Chemicals Under Aerobic and Anaerobic Conditions in Biological Wastewater Treatment [frontiersin.org]
- 14. Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.chemicalwatch.com [files.chemicalwatch.com]
- 16. Aerobic and anaerobic microbial degradation of crude (4-methylcyclohexyl)methanol in river sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. food.ec.europa.eu [food.ec.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cationic Photopolymerization of Bis(3,4-epoxycyclohexylmethyl) adipate
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the cationic photopolymerization of Bis(3,4-epoxycyclohexylmethyl) adipate. This document offers in-depth scientific insights, detailed experimental protocols, and data interpretation guidelines to facilitate the successful implementation of this versatile polymerization technique.
Introduction: The Significance of this compound in Cationic Photopolymerization
This compound, a cycloaliphatic epoxy resin, is a key monomer in the field of UV-curable materials. Its unique chemical structure, featuring two cycloaliphatic epoxy groups linked by a flexible adipate chain, imparts a favorable combination of properties to the resulting polymers. Cationic photopolymerization of this monomer is particularly advantageous for applications demanding high performance, such as in advanced coatings, adhesives, and electronics.[1]
The primary benefits of employing cationic photopolymerization for this system include:
-
Minimal Oxygen Inhibition: Unlike free-radical polymerization, cationic polymerization is not inhibited by atmospheric oxygen, enabling curing in ambient conditions without the need for inert gas blanketing.
-
Low Volume Shrinkage: The ring-opening mechanism of epoxy polymerization results in significantly lower volume shrinkage compared to the chain-growth polymerization of acrylates, which is critical for applications requiring high dimensional accuracy.
-
Through-Curing and "Dark Cure": Once initiated by UV light, the polymerization can continue even after the light source is removed, a phenomenon known as "dark cure." This allows for the complete cure of thick or pigmented systems.
-
Excellent Thermal and Mechanical Properties: The resulting crosslinked polyether networks exhibit high glass transition temperatures (Tg), good thermal stability, and robust mechanical performance.
-
Superior Adhesion: The polar nature of the epoxy and the resulting polyether backbone contributes to excellent adhesion to a variety of substrates.
This guide will delve into the fundamental principles, practical execution, and detailed characterization of the cationic photopolymerization of this compound.
The Chemistry of Cationic Photopolymerization
The cationic photopolymerization of this compound is a chain-growth polymerization initiated by a superacid generated from the photolysis of a photoinitiator. The process can be broken down into three key stages: initiation, propagation, and termination.
Photoinitiators: The Key to Light-Induced Polymerization
The choice of photoinitiator is critical for efficient cationic polymerization. Onium salts, such as diaryliodonium and triarylsulfonium salts, are the most commonly used photoinitiators for this process. Upon absorption of UV radiation, these salts undergo irreversible photolysis to generate a strong Brønsted acid, which acts as the initiating species.
The general mechanism for the generation of the superacid from a diaryliodonium salt is depicted below:
References
Application Notes and Protocols for "Bis(3,4-epoxycyclohexylmethyl) adipate" in 3D Printing Resins
Introduction: The Role of Bis(3,4-epoxycyclohexylmethyl) adipate in Advanced 3D Printing Resins
This compound (BECHM), a cycloaliphatic epoxy resin, is a key component in the formulation of advanced photopolymer resins for 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP). Its unique molecular structure, characterized by two epoxycyclohexyl groups linked by a flexible adipate chain, imparts a desirable combination of properties to the cured material, including enhanced flexibility, toughness, and low curing shrinkage.[1][2] These attributes make BECHM-containing resins particularly suitable for applications requiring durable and resilient parts, such as in the development of medical devices, functional prototypes, and microfluidics.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of BECHM in 3D printing resin formulations. It provides a deep dive into the underlying chemistry, detailed protocols for resin preparation and printing, and methodologies for the characterization of the final printed objects.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of BECHM is fundamental to its successful application. These properties dictate its behavior during formulation, printing, and post-processing, and ultimately influence the performance of the final 3D printed part.
| Property | Value | Source |
| CAS Number | 3130-19-6 | [3] |
| Molecular Formula | C₂₀H₃₀O₆ | [3] |
| Molecular Weight | 366.45 g/mol | [3] |
| Appearance | Pale yellow to colorless viscous liquid | |
| Viscosity at 25°C | 400 - 750 mPa·s | |
| Epoxy Equivalent Weight | 190 - 215 g/eq | [1] |
| Density at 25°C | ~1.149 g/mL |
Cationic Photopolymerization: The Curing Mechanism
BECHM undergoes cationic ring-opening photopolymerization, a process initiated by the generation of a strong acid upon exposure to UV light.[4] This mechanism is distinct from the more common free-radical polymerization of acrylate-based resins and offers several advantages, including lower volume shrinkage and reduced oxygen inhibition.[2][4]
The process can be summarized in the following key steps:
-
Initiation: A photoinitiator, typically a diaryliodonium or triarylsulfonium salt, absorbs UV light and undergoes photolysis to generate a strong Brønsted or Lewis acid.
-
Propagation: The acid protonates the oxygen atom of an epoxy ring on a BECHM molecule, creating a highly reactive oxonium ion. This cation then attacks another epoxy ring, propagating the polymerization chain.
-
Chain Transfer and Termination: The polymerization continues until the reactive cationic center is terminated or transferred to another molecule.
The flexible adipate backbone of BECHM contributes to the formation of a more resilient and less brittle polymer network compared to resins based solely on more rigid cycloaliphatic epoxy monomers.[1]
Caption: Cationic Ring-Opening Photopolymerization of BECHM.
Application Protocol: Formulation of a Flexible and Tough 3D Printing Resin
This section provides a starting point for the formulation of a 3D printing resin incorporating BECHM to enhance flexibility and toughness. It is crucial to note that the optimal formulation will depend on the specific 3D printer, light source, and desired final properties. Therefore, the following should be considered a baseline for further optimization.
Materials and Equipment
-
This compound (BECHM): The flexible monomer.
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC): A more rigid cycloaliphatic epoxy monomer for balancing mechanical properties.
-
Cationic Photoinitiator: A suitable diaryliodonium or triarylsulfonium salt (e.g., a mixture of S,S,S',S'-tetraphenylthiobis(4,1-phenylene)disulfonium dihexafluoroantimonate and diphenyl(4-phenylthiophenyl)sulfonium hexafluoroantimonate).
-
Reactive Diluent (Optional): A low-viscosity monofunctional or difunctional epoxy or oxetane to reduce viscosity for improved processability.
-
UV Blocker/Absorber (Optional): To control light penetration depth and improve print resolution.
-
Magnetic Stirrer and Stir Bar
-
Amber Glass Bottles: To protect the resin from ambient light.
-
Analytical Balance
-
Vacuum Chamber: For degassing the resin mixture.
Illustrative Resin Formulation
This example formulation aims to create a tough and flexible material suitable for applications requiring impact resistance.
| Component | Weight Percentage (w/w) | Purpose |
| 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) | 60% | Primary structural monomer, provides rigidity and thermal stability.[5] |
| This compound (BECHM) | 37% | Flexibilizing and toughening agent. [1] |
| Cationic Photoinitiator | 3% | Initiates polymerization upon UV exposure. |
Resin Preparation Protocol
-
Weighing: Accurately weigh each component into a clean, dry amber glass bottle.
-
Mixing: Add a magnetic stir bar to the bottle and place it on a magnetic stirrer. Mix the components at a moderate speed in the dark until the photoinitiator is completely dissolved and the mixture is homogeneous. This may take several hours. Gentle heating (e.g., to 40-50°C) can accelerate the dissolution of solid photoinitiators.
-
Degassing: Place the uncapped bottle in a vacuum chamber and apply a vacuum to remove any dissolved air bubbles. The resin will foam and then subside. Repeat this process until bubbling ceases.
-
Storage: Store the formulated resin in a tightly sealed amber glass bottle in a cool, dark place.
Caption: Workflow for the Preparation of BECHM-Based 3D Printing Resin.
3D Printing and Post-Processing Protocols
The successful printing of BECHM-based resins requires careful optimization of printing and post-processing parameters.
Recommended 3D Printing Parameters (Illustrative)
These parameters are provided as a starting point for a typical DLP or SLA printer and will require adjustment based on the specific hardware and resin formulation.
| Parameter | Recommended Range | Rationale |
| Wavelength | 365 - 405 nm | Cationic photoinitiators are typically sensitive in this UV range. |
| Layer Thickness | 50 - 100 µm | A balance between print speed and resolution. |
| Exposure Time per Layer | 5 - 20 seconds | Highly dependent on light intensity and resin composition. Requires calibration. |
| Bottom Layer Exposure Time | 30 - 60 seconds | To ensure strong adhesion to the build plate. |
| Lift Speed | 60 - 120 mm/min | Slower speeds can reduce stress on the part during printing. |
Post-Processing Protocol
Post-processing is critical for achieving the final mechanical properties and ensuring the biocompatibility of the printed part.
-
Cleaning:
-
Carefully remove the printed part from the build plate.
-
Wash the part in two successive baths of isopropyl alcohol (IPA) for 5-10 minutes each to remove any uncured resin. An ultrasonic cleaner can improve cleaning efficiency.
-
Gently dry the part with compressed air.
-
-
UV Post-Curing:
-
Place the cleaned and dried part in a UV curing chamber with a light source in the 365-405 nm range.
-
Cure for 30-60 minutes, rotating the part periodically to ensure even exposure.
-
-
Thermal Post-Curing:
-
For applications requiring enhanced mechanical and thermal properties, a thermal post-cure is recommended.
-
Place the UV-cured part in a programmable oven.
-
Illustrative Thermal Post-Curing Cycle:
-
Ramp up to 100°C at a rate of 2°C/minute.
-
Hold at 100°C for 2 hours.
-
Ramp up to 150°C at a rate of 2°C/minute.
-
Hold at 150°C for 4 hours.
-
Slowly cool down to room temperature.
-
-
Characterization of Cured BECHM-Based Resins
A comprehensive characterization of the cured material is essential to validate its performance for the intended application.
Mechanical Properties
The inclusion of BECHM is expected to increase the flexibility and toughness of the cured resin.
| Property | Expected Influence of BECHM | Typical Test Method |
| Tensile Strength | May slightly decrease | ASTM D638 |
| Elongation at Break | Significantly increases | ASTM D638 |
| Young's Modulus | Decreases | ASTM D638 |
| Impact Strength | Increases | ASTM D256 (Izod) |
Thermal Properties
| Property | Expected Influence of BECHM | Typical Test Method |
| Glass Transition Temperature (Tg) | May slightly decrease | Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC) |
| Heat Deflection Temperature (HDT) | May slightly decrease | ASTM D648 |
Biocompatibility Considerations for Drug Development Professionals
For applications in drug development and medical devices, ensuring the biocompatibility of the 3D printed part is of paramount importance. It is crucial to understand that the biocompatibility of a material is not solely determined by its chemical composition but is heavily influenced by the entire manufacturing and post-processing workflow.
Key Factors Influencing Biocompatibility:
-
Residual Monomers and Photoinitiator Fragments: Incomplete curing can lead to the leaching of cytotoxic components from the printed part.
-
Surface Chemistry and Topography: The surface properties of the printed object can influence cellular interactions.
-
Sterilization Method: The chosen sterilization method (e.g., ethylene oxide, gamma irradiation, autoclave) should not degrade the material or introduce toxic residues.
Recommended Biocompatibility Testing:
A series of in vitro cytotoxicity tests should be performed in accordance with ISO 10993-5 standards. A common method is the MTT assay, which assesses the metabolic activity of cells cultured with extracts of the 3D printed material. A cell viability of over 70% is generally considered non-cytotoxic.
Safety and Handling
BECHM and its uncured resin formulations require careful handling to minimize health risks.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat when handling the uncured resin.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.
-
Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.
-
Disposal: Dispose of uncured resin and contaminated materials as hazardous waste according to local regulations.
Conclusion
This compound is a valuable component for formulating 3D printing resins with enhanced flexibility and toughness. Its use in cationic photopolymerization systems offers advantages in terms of low shrinkage and reduced oxygen inhibition. By carefully controlling the resin formulation, printing parameters, and post-processing protocols, researchers and developers can create high-performance materials for a wide range of applications, including those in the demanding fields of medical device development and scientific research. The protocols and data presented in this guide provide a solid foundation for the successful implementation of BECHM in your 3D printing endeavors.
References
- 1. Fundamental Research | The Application of Flexible Cycloaliphatic Epoxy Resins in 3D Printing - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. Application Of Cycloaliphatic Epoxy Resin For 3D Printing - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 3. Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6--Guarson Chemical Co., Ltd. [guarson.com]
- 4. 江苏泰特尔新材料科技有限公司 [tetrachem.com.cn]
- 5. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Formulation of High-Performance Epoxy Coatings with Bis(3,4-epoxycyclohexylmethyl) adipate
Introduction: Unlocking Superior Performance with a Unique Cycloaliphatic Epoxy Resin
In the realm of high-performance coatings, the pursuit of enhanced durability, superior weatherability, and improved flexibility is perpetual. Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6), hereafter referred to as BEDA, has emerged as a key cycloaliphatic epoxy resin for formulators aiming to achieve these attributes. Unlike traditional Bisphenol A (BPA) based epoxies, BEDA's saturated cycloaliphatic structure imparts exceptional UV resistance and non-yellowing characteristics, making it an ideal candidate for demanding applications in automotive primers, aerospace finishes, and industrial protective coatings.[1][2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for formulating advanced epoxy coatings utilizing BEDA. We will delve into the fundamental chemistry of BEDA, explore its curing mechanisms, provide starting formulations, and outline rigorous testing protocols to validate coating performance. Our approach is grounded in scientific principles and field-proven insights to empower you to innovate and optimize your coating systems.
Understanding this compound (BEDA): A Molecular Advantage
BEDA is a difunctional cycloaliphatic epoxy resin characterized by two epoxycyclohexyl groups linked by a flexible adipate ester chain.[4] This unique molecular architecture is the cornerstone of its desirable properties.
-
Cycloaliphatic Rings: The absence of aromatic rings in the backbone is responsible for its excellent UV stability and resistance to yellowing upon prolonged exposure to sunlight, a significant drawback of BPA-based epoxies.[1]
-
Adipate Ester Linkage: The linear adipate chain introduces flexibility into the polymer backbone, enhancing the toughness and impact resistance of the cured coating.[5] This makes BEDA particularly suitable for applications where the coating must withstand mechanical stress and thermal cycling.
-
Low Viscosity: BEDA typically exhibits a low viscosity, which is advantageous for formulating high-solids or solvent-free coatings, reducing volatile organic compound (VOC) emissions.[5] Its low viscosity also allows for higher filler loading and improved wetting of pigments and substrates.
Comparative Analysis: BEDA vs. Bisphenol A (BPA) Epoxy Resins
To appreciate the unique value proposition of BEDA, a direct comparison with conventional BPA-based epoxy resins is illuminating.
| Property | This compound (BEDA) | Bisphenol A (BPA) Epoxy Resins |
| UV Resistance | Excellent; non-yellowing. | Poor; prone to chalking and yellowing.[1] |
| Flexibility | Good to Excellent; inherent flexibility from the adipate chain.[5] | Generally rigid and brittle, often requiring flexibilizers.[6] |
| Viscosity | Low.[5] | Higher, often requiring reactive diluents.[6] |
| Adhesion | Excellent to a wide range of substrates.[4] | Excellent, a key strength of BPA epoxies.[6] |
| Chemical Resistance | Good resistance to a wide range of chemicals.[4] | Excellent resistance to many chemicals, particularly alkalis.[6] |
| Curing Mechanisms | Primarily cationic (UV or thermal); anhydride thermal cure.[5] | Primarily amine-cured (aliphatic, cycloaliphatic, aromatic). |
Curing Mechanisms: The Path to a Crosslinked Network
The performance of a BEDA-based coating is critically dependent on the chosen curing mechanism. The two primary routes are thermal curing with anhydrides and UV-initiated cationic curing.
Thermal Curing with Anhydrides
Anhydride curing of cycloaliphatic epoxies like BEDA results in coatings with high glass transition temperatures (Tg), excellent thermal stability, and superior electrical insulation properties.[7] Methyl hexahydrophthalic anhydride (MHHPA) is a commonly employed liquid anhydride hardener due to its low viscosity and good miscibility with cycloaliphatic resins.[7]
The curing reaction proceeds via the opening of the epoxy ring by the anhydride, followed by esterification reactions, creating a densely crosslinked polyester network. A tertiary amine catalyst is often used to accelerate the cure.
Caption: Anhydride Curing Mechanism of BEDA.
UV-Initiated Cationic Curing
UV cationic curing offers significant advantages, including rapid, on-demand curing at ambient temperatures, low energy consumption, and the ability to cure thick sections.[8] This mechanism is initiated by a photoinitiator that, upon exposure to UV light, generates a strong acid.[8] This acid protonates the epoxy ring, creating a carbocation that propagates a chain reaction of ring-opening polymerization.
A key advantage of cationic curing is the "living" nature of the polymerization; the reaction can continue even after the UV light source is removed, a phenomenon known as "dark cure."[8] This is particularly beneficial for ensuring complete cure in shadowed areas.
Caption: UV Cationic Curing Workflow for BEDA Coatings.
Formulation Guidelines and Starting Points
The following tables provide starting point formulations for both thermal and UV-cured BEDA coatings. These are intended as a baseline for further optimization depending on the specific application requirements.
Starting Formulation: High-Performance Thermally Cured Clearcoat
This formulation is designed for applications requiring high thermal stability and excellent chemical resistance.
| Component | Product Example | Parts by Weight (pbw) | Function |
| Cycloaliphatic Epoxy Resin | This compound (BEDA) | 100 | Primary Resin Binder |
| Anhydride Hardener | Methyl hexahydrophthalic anhydride (MHHPA) | 80-90 | Curing Agent |
| Catalyst | 2,4,6-Tris(dimethylaminomethyl)phenol | 0.5-1.5 | Cure Accelerator |
| Reactive Diluent (Optional) | 1,4-Butanediol diglycidyl ether | 5-15 | Viscosity reduction, improved flow |
| Adhesion Promoter | 3-Glycidoxypropyltrimethoxysilane | 0.5-1.0 | Enhanced adhesion to metallic and inorganic substrates[9] |
| Wetting and Leveling Agent | Polyether-modified siloxane | 0.1-0.5 | Improved substrate wetting and surface finish |
Starting Formulation: Rapid UV-Cured Protective Coating
This formulation is tailored for applications demanding fast curing and excellent weatherability.
| Component | Product Example | Parts by Weight (pbw) | Function |
| Cycloaliphatic Epoxy Resin | This compound (BEDA) | 70-90 | Primary Resin Binder, Flexibility |
| Co-Resin / Reactive Diluent | 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) | 10-30 | Increase hardness and cure speed |
| Reactive Diluent (Flexibilizer) | 3-ethyl-3-hydroxymethyloxetane | 5-15 | Viscosity reduction, improved flexibility and cure speed[8] |
| Cationic Photoinitiator | Triarylsulfonium hexafluoroantimonate salts (50% in propylene carbonate) | 2-5 | UV-initiated acid generation |
| Adhesion Promoter | Silane-based adhesion promoter | 0.5-1.0 | Improved substrate bonding[10] |
| Wetting and Leveling Agent | Fluorosurfactant | 0.05-0.2 | Enhanced flow and leveling |
Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable results.
Protocol for Preparation of Thermally Cured Coatings
-
Preparation: Ensure all components are at room temperature (23 ± 2 °C).
-
Mixing: In a clean, dry container, weigh the BEDA resin and any reactive diluents. Begin stirring with a mechanical mixer at low speed (200-300 rpm).
-
Additive Incorporation: Add the adhesion promoter and wetting/leveling agent while stirring and mix for 2-3 minutes until homogeneous.
-
Hardener and Catalyst Addition: Add the MHHPA hardener and continue mixing for 3-5 minutes. Finally, add the catalyst and mix for an additional 2 minutes.
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove entrapped air.
-
Application: Apply the coating to the prepared substrate (e.g., steel panels degreased with acetone) using a drawdown bar to achieve the desired film thickness (e.g., 50-75 µm).
-
Curing: Transfer the coated panels to a preheated oven. A typical cure schedule is 1-2 hours at 120°C followed by a post-cure of 2-4 hours at 150°C.[11] The optimal cure schedule should be determined experimentally.
Protocol for Preparation of UV-Cured Coatings
-
Preparation: Work under subdued light or UV-filtered light to prevent premature curing. Ensure all components are at room temperature.
-
Mixing: In a UV-opaque container, combine the BEDA resin, ECC co-resin, and oxetane diluent. Mix thoroughly with a mechanical stirrer.
-
Additive Incorporation: Add the adhesion promoter and wetting/leveling agent and mix until uniform.
-
Photoinitiator Addition: Add the cationic photoinitiator and mix thoroughly for 2-3 minutes, ensuring it is fully dissolved and dispersed.
-
Application: Apply the coating to the prepared substrate using a drawdown bar.
-
Curing: Pass the coated substrate under a medium-pressure mercury UV lamp. The required UV dose will depend on the formulation and film thickness, but a typical starting point is 500-1000 mJ/cm² (UVA range).
-
Post-Cure: For optimal properties, a post-cure is often beneficial. This can be a thermal treatment (e.g., 30 minutes at 80-100°C) or allowing the panels to stand at ambient temperature for 24 hours to allow for the "dark cure" to proceed.[12]
Performance Evaluation and Testing Protocols
Thorough testing is crucial to validate the performance of the formulated coatings.
Performance Data of BEDA-Based Coatings (Typical Values)
The following table summarizes typical performance data that can be expected from well-formulated BEDA coatings.
| Test | Standard | Thermally Cured (Anhydride) | UV Cationic Cured |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B (Excellent)[13] | 4B-5B (Excellent)[13] |
| Pencil Hardness | ASTM D3363 | H - 2H | F - H |
| Impact Resistance (Direct) | ASTM D2794 | 80 - 120 in-lbs | 100 - 160 in-lbs |
| Chemical Resistance (MEK rubs) | ASTM D5402 | >200 double rubs | >200 double rubs |
| Weathering (Gloss Retention after 1000h QUV-A) | ASTM G154 | >80% | >85%[1][14] |
Step-by-Step Testing Methodologies
-
Adhesion (ASTM D3359, Method B):
-
Ensure the coating is fully cured.
-
Using a sharp blade or a cross-hatch cutter, make a grid of 6 cuts by 6 cuts, spaced 2 mm apart, through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.
-
Within 90 seconds, remove the tape by pulling it back upon itself at a 180° angle.
-
Visually inspect the grid area and classify the adhesion according to the ASTM 5B (no detachment) to 0B (severe detachment) scale.[13][15]
-
-
Accelerated Weathering (ASTM G154):
-
Place the coated panels in a QUV accelerated weathering tester.
-
Program a cycle that simulates outdoor conditions. A common cycle is 8 hours of UVA-340 lamp exposure at 60°C followed by 4 hours of condensation at 50°C.[14]
-
Periodically remove the panels (e.g., every 500 hours) and measure gloss (at 60°) and color change (ΔE*) to assess degradation.
-
Troubleshooting Common Formulation and Curing Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion | - Improper substrate preparation (contamination).- Insufficient cure.- Lack of adhesion promoter. | - Ensure thorough cleaning and profiling of the substrate.- Optimize cure schedule (time/temperature) or UV dose.- Incorporate a suitable adhesion promoter (e.g., silane-based).[16][17] |
| Incomplete Cure / Tacky Surface (UV Curing) | - Insufficient UV dose or intensity.- UV lamp spectrum mismatch with photoinitiator.- High humidity (for cationic systems).[12]- Oxygen inhibition (less common with cationic cure). | - Increase UV dose by slowing the conveyor speed or increasing lamp power.- Ensure the lamp output matches the absorption spectrum of the photoinitiator.- Control humidity to be below 70% RH.- Consider a thermal post-cure to drive the reaction to completion.[12] |
| Brittleness | - High crosslink density.- Insufficient flexibilizer. | - Increase the proportion of BEDA or other flexibilizing resins/diluents.- In UV systems, consider adding polyols to the formulation. |
| Surface Defects (Cratering, Orange Peel) | - Poor substrate wetting.- Incorrect viscosity.- Application issues. | - Add or optimize the level of a suitable wetting and leveling agent.- Adjust viscosity with a reactive diluent.- Optimize application technique and conditions.[17] |
Conclusion
This compound offers a compelling combination of properties for the formulation of next-generation epoxy coatings. Its inherent UV stability, flexibility, and low viscosity provide formulators with a versatile tool to meet the increasing demands for durable and environmentally compliant coating systems. By understanding the nuances of its curing chemistry and employing systematic formulation and testing protocols, researchers and scientists can unlock the full potential of BEDA to create coatings with exceptional performance and longevity.
References
- 1. paint.org [paint.org]
- 2. scribd.com [scribd.com]
- 3. Performance Characteristics and Comparison of Cycloaliphatic Epoxy Resins in LED Packaging Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 4. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 5. tri-iso.com [tri-iso.com]
- 6. fraserplusepoxy.com [fraserplusepoxy.com]
- 7. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 8. toagoseiamerica.com [toagoseiamerica.com]
- 9. Adhesion Promoter | Types, Properties & Industrial Uses [tridevresins.com]
- 10. specialchem.com [specialchem.com]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 12. epotek.com [epotek.com]
- 13. blog.chasecorp.com [blog.chasecorp.com]
- 14. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 15. micomlab.com [micomlab.com]
- 16. floorshieldcoatings.com [floorshieldcoatings.com]
- 17. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
Application Notes and Protocols: Bis(3,4-epoxycyclohexylmethyl) Adipate as a Reactive Diluent for Epoxy Resins
Introduction: The Role of Reactive Diluents in High-Performance Epoxy Systems
Epoxy resins are a cornerstone of advanced materials science, prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1] However, the high viscosity of many standard epoxy resins, such as those based on bisphenol-A diglycidyl ether (DGEBA), can present significant processing challenges. Reactive diluents are crucial additives that reduce the viscosity of epoxy formulations, enhancing their workability for applications like casting, potting, and composite manufacturing.[2] Unlike non-reactive diluents, which can compromise the performance of the cured resin, reactive diluents possess epoxy groups that co-react with the resin system, becoming an integral part of the final cross-linked polymer network.
This guide focuses on Bis(3,4-epoxycyclohexylmethyl) adipate, a cycloaliphatic epoxy resin that serves as an excellent reactive diluent. Its unique chemical structure, featuring two epoxycyclohexyl groups linked by a flexible adipate chain, imparts a desirable combination of properties to cured epoxy systems. This document will provide a comprehensive overview of its characteristics, along with detailed protocols for its use in thermal and UV-curing applications, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Key Properties of this compound
This compound is a difunctional cycloaliphatic epoxy resin. Its chemical structure is a key determinant of its performance as a reactive diluent.
*dot graph chemical_structure { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} *dot
Caption: Chemical structure of this compound.
The cycloaliphatic epoxy groups are known for their high reactivity in cationic polymerization and contribute to excellent thermal stability and weather resistance.[3] The long, flexible adipate linker between the two epoxy groups introduces a degree of freedom into the polymer network, enhancing toughness and flexibility in the cured resin.[4]
| Property | Typical Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Molecular Formula | C20H30O6 | [1] |
| Molecular Weight | 366.45 g/mol | [1] |
| Epoxy Equivalent Weight (EEW) | 190-210 g/eq | [5] |
| Viscosity at 25°C | 400-750 mPa·s | [5] |
Mechanism of Action as a Reactive Diluent
The primary function of this compound as a reactive diluent is to lower the viscosity of high-viscosity epoxy resins, thereby improving handling and processing.[2] This is particularly beneficial in applications requiring good impregnation of reinforcing fibers, such as in composites, or for intricate molding and encapsulation.
Beyond viscosity reduction, its bifunctional nature allows it to be incorporated into the polymer backbone during curing. This integration into the cross-linked network minimizes the negative impacts on mechanical and thermal properties often seen with non-reactive diluents.[2] The flexible adipate chain can lead to an increase in the toughness and impact strength of the cured epoxy system, albeit sometimes with a moderate reduction in the glass transition temperature (Tg).[2]
Caption: Logical flow of using this compound.
Application Protocols
Protocol 1: Thermal Curing with Anhydride Hardeners
Anhydride curing agents are commonly used with cycloaliphatic epoxy resins to achieve high glass transition temperatures and excellent thermal stability.[6] The reaction mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. A tertiary amine is often used as a catalyst to accelerate the cure.[7]
Materials:
-
Bisphenol-A diglycidyl ether (DGEBA) based epoxy resin (EEW ~180-195 g/eq)
-
This compound (EEW ~190-210 g/eq)
-
Methylhexahydrophthalic anhydride (MHHPA)
-
Tertiary amine accelerator (e.g., 1-methylimidazole)
-
Vacuum oven
-
Mixing cups and stirrer
-
Molds for sample casting
Procedure:
-
Formulation Calculation:
-
Determine the desired weight percentage of this compound as the reactive diluent (e.g., 10%, 20%, 30% of the total epoxy weight).
-
Calculate the blended epoxy equivalent weight (EEW_blend) of the DGEBA and this compound mixture.
-
Calculate the required amount of MHHPA based on a stoichiometric ratio of anhydride to epoxy (typically 0.85 to 1.0 anhydride equivalent per epoxy equivalent).[8]
-
The accelerator is typically added at 0.5-2.0 parts per hundred parts of resin (phr).
-
-
Mixing:
-
Preheat the DGEBA resin to 50-60°C to reduce its viscosity.
-
Weigh the DGEBA resin and this compound into a mixing cup and mix thoroughly until a homogeneous blend is achieved.
-
Add the calculated amount of MHHPA to the epoxy blend and mix for 5-10 minutes.
-
Add the accelerator and continue mixing for another 2-3 minutes.[7]
-
-
Degassing:
-
Place the mixture in a vacuum chamber at room temperature and apply a vacuum of 28-30 inHg.
-
Observe the mixture for bubbling. Hold the vacuum until the bubbling subsides, which typically takes 10-20 minutes.
-
-
Curing:
Expected Outcomes:
| Diluent Concentration | Expected Change in Viscosity | Expected Change in Tg | Expected Change in Mechanical Properties |
| 10% | Significant reduction | Minor to moderate decrease | Increased flexibility, slight decrease in modulus |
| 20% | Further significant reduction | Moderate decrease | Noticeable increase in flexibility and toughness |
| 30% | Substantial reduction | More pronounced decrease | Significant increase in flexibility, potential decrease in tensile strength |
Protocol 2: UV Cationic Curing
UV cationic curing is a rapid, energy-efficient method for curing cycloaliphatic epoxy resins.[10] It utilizes photoinitiators that generate a strong acid upon exposure to UV light, which then initiates the ring-opening polymerization of the epoxy groups.[11] This process is not inhibited by oxygen and can continue even after the UV light source is removed (dark cure).[4]
Materials:
-
This compound
-
(Optional) Other cycloaliphatic epoxy resins (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate) for property modification
-
Cationic photoinitiator (e.g., triarylsulfonium hexafluoroantimonate salts or iodonium salts)[10]
-
UV curing system (mercury lamp or LED with appropriate wavelength, typically 365-405 nm)[11]
-
Substrate for coating (e.g., glass slides, metal panels)
-
Film applicator or spin coater
Procedure:
-
Formulation:
-
In a light-blocking container, dissolve the cationic photoinitiator in the this compound. The typical concentration of the photoinitiator is 1-5 wt%.[12]
-
If using a blend of epoxy resins, mix them thoroughly before adding the photoinitiator.
-
Gently stir the mixture until the photoinitiator is completely dissolved. Avoid vigorous stirring to minimize the introduction of air bubbles.
-
-
Application:
-
Apply a thin film of the formulation onto the desired substrate using a film applicator or spin coater to achieve a uniform thickness.
-
-
UV Curing:
-
Place the coated substrate under the UV lamp.
-
Expose the sample to UV radiation. The required dose will depend on the photoinitiator concentration, film thickness, and lamp intensity. A typical starting point is a UV dose of 1000-2000 mJ/cm².
-
The curing process will be initiated upon UV exposure.
-
-
Post-Curing:
-
For optimal properties, a post-cure is often recommended. This can be a thermal treatment (e.g., 30-60 minutes at 80-120°C) or allowing the sample to continue curing at room temperature for several hours (dark cure).[4]
-
Caption: Workflow for UV cationic curing of this compound.
Safety and Handling
Working with epoxy resins and curing agents requires strict adherence to safety protocols to minimize health risks.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is recommended), safety glasses with side shields, and a lab coat or protective clothing.[13] In poorly ventilated areas, a respirator with organic vapor cartridges is essential.[14]
-
Ventilation: Work in a well-ventilated area, preferably under a fume hood, to avoid inhaling vapors.[13]
-
Skin Contact: Avoid direct skin contact. If contact occurs, wash the affected area immediately and thoroughly with soap and water. Do not use solvents to clean resin from the skin.[15]
-
Disposal: Dispose of uncured resin and contaminated materials as hazardous waste according to local regulations.[13]
Conclusion
This compound is a versatile and effective reactive diluent for epoxy resin systems. Its ability to significantly reduce viscosity while being incorporated into the polymer network makes it a valuable tool for formulators seeking to improve the processability of their epoxy systems without substantially compromising performance. The added benefit of enhanced flexibility and toughness makes it particularly suitable for applications requiring high durability and resistance to mechanical stress. By following the detailed protocols and safety guidelines provided in this document, researchers and scientists can effectively utilize this compound to develop advanced epoxy materials with tailored properties for a wide range of applications.
References
- 1. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 2. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. UV Curing Part Six: Cationic Resin Curing – The party does not stop when the lights go out! - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. paint.org [paint.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. tri-iso.com [tri-iso.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Exploring the Factors Affecting Cycloaliphatic Epoxy UV Cationic Photopolymerization - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 11. toagoseiamerica.com [toagoseiamerica.com]
- 12. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
- 13. bestbartopepoxy.com [bestbartopepoxy.com]
- 14. Ultimate Guide to Resin Handling Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. entropyresins.com [entropyresins.com]
Application Notes & Protocols: Bis(3,4-epoxycyclohexylmethyl) Adipate for Advanced Electronic Encapsulation and Potting
An Application Guide
Introduction
The relentless drive for miniaturization and increased power density in electronics places extreme demands on the materials used for packaging and protection. Electronic components require robust encapsulation to shield them from moisture, thermal stress, vibration, and corrosive agents, ensuring long-term reliability and performance.[1] Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6), a cycloaliphatic epoxy resin, has emerged as a critical material for these demanding applications.[2] Unlike traditional bisphenol-A based epoxies, its saturated ring structure imparts superior UV stability, excellent dielectric properties, and high heat resistance, making it an ideal choice for advanced encapsulation and potting.[2][3][4]
This document serves as a comprehensive technical guide for researchers and engineers on the effective use of this compound. It provides a detailed material profile, explores the fundamental curing mechanisms, and presents step-by-step protocols for formulating and applying this versatile resin in electronic systems.
Section 1: Material Profile & Core Attributes
This compound, hereafter referred to as BEDA, is a diepoxide characterized by two epoxycyclohexane rings linked by a flexible adipate ester chain.[5] This unique structure provides a synergistic combination of properties essential for high-performance electronic applications.
Caption: Molecular structure of BEDA.
Table 1: Typical Physicochemical Properties of BEDA
| Property | Typical Value | Significance in Encapsulation | Relevant Standard |
|---|---|---|---|
| CAS Number | 3130-19-6 | Unique material identification. | N/A |
| Synonyms | ERL-4299, UVR-6128, TTA26 | Common trade names for sourcing.[5][6] | N/A |
| Epoxy Equivalent Wt. (g/eq) | 190 - 210 | Determines the stoichiometric ratio with curing agents.[3][7] | ASTM D1652[8] |
| Viscosity @ 25°C (mPa·s) | 400 - 750 | Low viscosity allows for excellent flow and impregnation of complex geometries.[3][6][7] | ASTM D2393[9] |
| Density @ 25°C (g/mL) | ~1.149 | Important for calculating mass and volume for dispensing.[10][11] | ASTM D4142[12] |
| Appearance | Colorless to Pale Yellow Liquid | Indicates material purity.[5][7] | Visual |
| Flash Point (°C) | >113 | Safety parameter for handling and storage. | N/A |
Key Performance Attributes
-
Superior Dielectric Properties : The absence of a benzene ring, characteristic of cycloaliphatic epoxies, results in a low dielectric constant and dissipation factor.[4] This makes BEDA an ideal insulator for high-frequency electronics, ensuring signal integrity and preventing short circuits.[2]
-
Excellent Thermal and UV Stability : The saturated aliphatic structure of BEDA is inherently resistant to yellowing and degradation upon exposure to UV light and elevated temperatures, a critical feature for applications like LED encapsulation and outdoor electronics.[2][3][13]
-
Balanced Mechanical Properties : While many cycloaliphatic epoxies are rigid, the linear adipate backbone in BEDA imparts significant flexibility and toughness to the cured polymer.[3][6] This enhances the material's ability to withstand thermal cycling and mechanical shock without cracking.
-
Favorable Processing Characteristics : BEDA's low viscosity is a major advantage in potting and encapsulation, facilitating void-free filling of intricate electronic assemblies.[3] Furthermore, it exhibits very low shrinkage during polymerization, which minimizes stress on delicate components like wire bonds and semiconductor dies.[2]
Section 2: Curing Mechanisms & Formulation Principles
BEDA polymerizes via a cationic ring-opening mechanism, which can be initiated either thermally or photolytically (UV radiation). Unlike amine-cured systems, this mechanism does not produce byproducts, contributing to the high purity and stability of the final encapsulant.[14]
Caption: Generalized mechanism of cationic epoxy polymerization.
Thermal Curing Systems
For applications where UV penetration is limited or not feasible, thermal curing is the preferred method. Anhydrides, such as Methylhexahydrophthalic Anhydride (MHHPA), are the most common curing agents for BEDA.
-
Mechanism : The reaction is typically initiated by a tertiary amine or imidazole catalyst. The catalyst first opens the anhydride ring, creating a carboxylate anion. This anion then attacks an epoxy group, initiating the polymerization and forming an ester linkage. The process continues, building a highly cross-linked polyester network.
-
Stoichiometry : The ratio of anhydride to epoxy is critical. It is calculated based on the Epoxy Equivalent Weight (EEW) of the resin and the molecular weight of the anhydride. A typical starting point is a 0.8 to 1.0 molar ratio of anhydride groups to epoxy groups. Deviations from this can be used to fine-tune properties like glass transition temperature (Tg) and flexibility.
-
Advantages : Provides excellent thermal and electrical properties. Cures uniformly throughout the bulk of the material, independent of geometry.
UV Cationic Curing Systems
UV curing offers a "cure-on-demand" capability, ideal for high-throughput automated manufacturing.[15]
-
Mechanism : This process requires a cationic photoinitiator, typically an onium salt (e.g., sulfonium or iodonium salts).[16] Upon exposure to UV radiation of the appropriate wavelength, the photoinitiator undergoes photolysis, generating a strong Brønsted or Lewis acid. This superacid rapidly initiates the cationic ring-opening polymerization of the epoxy groups.[16]
-
Formulation : The photoinitiator is added to the BEDA resin at a low concentration, typically 0.5-3.0% by weight. The choice of photoinitiator depends on the UV light source's spectral output and the desired cure speed.
-
Advantages : Extremely fast cure times (seconds to minutes).[15] Low energy consumption and processing temperatures, which protects sensitive electronic components.[15] Solvent-free formulations reduce environmental impact.[17]
-
Limitations : Curing is limited to the depth of UV light penetration. "Shadowed" areas underneath components may not cure fully, sometimes necessitating a dual-cure (UV/Thermal) system.
Caption: A typical workflow for processing BEDA-based encapsulants.
Section 3: Application Protocols
Safety Precaution : BEDA is an epoxy compound and may cause skin irritation or sensitization.[5] Always handle with appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses, in a well-ventilated area.[11]
Protocol 3.1: Formulation of a Thermally Cured Potting Compound
This protocol describes the preparation of a BEDA formulation for potting a printed circuit board assembly (PCBA).
Materials & Equipment:
-
This compound (BEDA)
-
Methylhexahydrophthalic Anhydride (MHHPA)
-
1-methylimidazole (catalyst)
-
Electronic balance (0.01g resolution)
-
Planetary centrifugal mixer or mechanical stirrer
-
Vacuum chamber (<10 mbar)
-
Programmable convection oven
-
PCBA to be potted
Procedure:
-
Calculate Mix Ratio :
-
Determine the Epoxy Equivalent Weight (EEW) of your BEDA batch (e.g., 200 g/eq).
-
The molecular weight of MHHPA is 168.19 g/mol .
-
For a 0.9 stoichiometric ratio, calculate the parts per hundred resin (phr) of MHHPA:
-
phr = (0.9 * 168.19 / 200) * 100 ≈ 75.7 phr.
-
-
-
Preparation :
-
Pre-warm the BEDA resin to 40-50°C to reduce viscosity if needed.
-
Weigh 100.0 g of BEDA into the mixing container.
-
Accurately weigh 75.7 g of MHHPA and add it to the BEDA.
-
Add the catalyst, typically 0.5-1.0 phr (0.5-1.0 g).
-
-
Mixing :
-
Mix the components using a planetary mixer for 3-5 minutes until the mixture is completely homogeneous and clear. Avoid introducing excessive air.
-
-
Degassing :
-
Place the container in a vacuum chamber.
-
Apply vacuum gradually. The mixture will foam as air escapes. Hold under full vacuum for 10-15 minutes after the foam collapses.
-
-
Application :
-
Slowly pour the degassed mixture onto the PCBA, allowing it to flow and self-level. Ensure all components are covered to the desired height.
-
-
Curing Schedule :
-
Place the potted assembly in the convection oven.
-
A typical two-stage cure schedule is:
-
Initial Gelation : 2 hours at 110°C.
-
Full Cure : 2-4 hours at 150-180°C.[18]
-
-
Allow the assembly to cool slowly to room temperature to minimize thermomechanical stress.
-
Protocol 3.2: Quality Control & Characterization of Cured Material
To ensure the reliability of the encapsulation, the cured material should be characterized according to industry standards.[19]
Table 2: Key Quality Control Tests for Cured BEDA Encapsulants
| Property Measured | Test Method | Description |
|---|---|---|
| Glass Transition Temp. (Tg) | ASTM E1356 (DSC) | Determines the temperature at which the material transitions from a glassy to a rubbery state; defines the upper service temperature. |
| Hardness | ASTM D2240 | Measures the material's resistance to indentation using a Shore D durometer, indicating the degree of cure.[9] |
| Dielectric Strength | ASTM D149 | Measures the maximum electric field the material can withstand without electrical breakdown. |
| Volume Resistivity | ASTM D257 | Measures the material's electrical resistance, a key indicator of its insulating capability. |
| Heat Deflection Temp. (HDT) | ASTM D648 | Indicates the temperature at which a standard test bar deforms under a specified load.[9] |
| Water Absorption | ASTM D570 | Quantifies the amount of moisture absorbed by the material after immersion, crucial for reliability. |
Section 4: Troubleshooting & Advanced Insights
-
Issue: Voids or Bubbles in Cured Encapsulant
-
Cause : Incomplete degassing or air introduced during pouring.
-
Solution : Ensure a deep vacuum (<10 mbar) is held until all bubbling ceases. Pour slowly and from a low height to minimize turbulence. Consider a vacuum potting process for critical applications.
-
-
Issue: Incomplete or "Soft" Cure
-
Cause : Incorrect mix ratio, insufficient cure time/temperature, or inhibited catalyst.
-
Solution : Double-check all calculations and measurements. Verify oven temperature with a calibrated thermocouple. Ensure materials are not contaminated with moisture or other inhibitors. For UV systems, check lamp intensity and ensure full exposure.
-
-
Insight: Property Modification through Blending
-
BEDA is often blended with other cycloaliphatic epoxies to tailor properties. For instance, blending with a more rigid resin like 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (TTA21) can increase the Tg and hardness of the final product, while BEDA contributes flexibility and toughness.[3][13]
-
Conclusion
This compound stands out as a high-performance polymer for electronic encapsulation and potting. Its advantageous combination of excellent dielectric properties, superior thermal and UV stability, inherent flexibility, and favorable processing characteristics makes it a material of choice for protecting sensitive electronics in demanding environments.[2][3] By understanding the principles of its cationic curing chemistry and adhering to validated protocols, researchers and engineers can effectively leverage BEDA to enhance the reliability and longevity of next-generation electronic devices.
References
- 1. sensxpert.com [sensxpert.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 4. Choosing Epoxy Resins for Electronic Packaging | TETRAWILL [tetrawill.com]
- 5. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 6. Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6--Guarson Chemical Co., Ltd. [guarson.com]
- 7. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [xinjingchem.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. epoxyworks.com [epoxyworks.com]
- 10. This compound | 3130-19-6 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. ASTM -2022 "Standard Guide for Testing Epoxy Resins" | NBCHAO [en1.nbchao.com]
- 13. Features of Cycloaliphatic Epoxy in LED Packaging Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 14. US20020099168A1 - Hydrophobic, high TG cycloaliphatic epoxy resins - Google Patents [patents.google.com]
- 15. avensonline.org [avensonline.org]
- 16. The application of cycloaliphatic epoxy resin in hybrid UV curing systems. - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. Performance Characteristics and Comparison of Cycloaliphatic Epoxy Resins in LED Packaging Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 19. electronics.org [electronics.org]
Application Note & Protocols: Blending Bis(3,4-epoxycyclohexylmethyl) Adipate for Advanced Material Formulations
Abstract
This guide provides a comprehensive technical overview and detailed protocols for blending Bis(3,4-epoxycyclohexylmethyl) adipate (BECHMA), a cycloaliphatic epoxy resin, with other epoxy systems. BECHMA is distinguished by its low viscosity, excellent weather resistance, and superior electrical insulation properties.[1][2] Blending BECHMA with conventional epoxy resins, such as those based on Bisphenol A (BPA), is a critical strategy for formulators seeking to enhance specific properties like UV stability, reduce system viscosity for improved processing, and increase the flexibility of the cured product. This document is intended for researchers, material scientists, and formulation chemists, offering both the theoretical basis and practical, step-by-step protocols for creating high-performance epoxy blends.
Introduction to this compound (BECHMA)
This compound, also known by trade names such as ERL-4299 and TTA26, is a difunctional cycloaliphatic epoxy resin.[3][4] Its chemical structure, characterized by two epoxycyclohexyl groups linked by a flexible adipate ester chain, imparts a unique combination of properties that make it a valuable component in advanced polymer systems.[1][3]
Key Characteristics of BECHMA:
-
Low Viscosity: Typically in the range of 400-750 mPa·s at 25°C, it serves as an excellent reactive diluent, reducing the viscosity of high-viscosity resins like Bisphenol A diglycidyl ether (DGEBA) without the use of volatile organic compounds (VOCs).[1][4]
-
UV Resistance & Weatherability: The saturated, aliphatic ring structures of BECHMA are inherently resistant to degradation from UV radiation, making its blends highly suitable for outdoor coatings and applications requiring long-term environmental stability.[1][5][6]
-
Flexibility and Toughness: The linear adipate backbone introduces flexibility into the cross-linked polymer network, which can improve the toughness and impact resistance of otherwise brittle epoxy systems.[1][4]
-
Excellent Electrical Insulation: Its superior dielectric properties and low ionic impurity content make it a preferred choice for electronic potting, encapsulation, and insulation materials.[1][2][6]
-
Low Curing Shrinkage: Minimal shrinkage during the curing process reduces internal stress on encapsulated components, enhancing the reliability of electronic assemblies.[1][2]
These attributes position BECHMA as a versatile formulating tool to create materials for demanding applications in coatings, adhesives, composites, and electronics.[3][7]
Fundamentals of Epoxy Blending with BECHMA
The primary objective of blending epoxy resins is to create a new material system with a synergistic combination of properties unattainable by any single component. The success of a blend depends on the miscibility of the resins, the choice of curing agent, and the cure schedule.
Blending Partners for BECHMA
-
Bisphenol A Diglycidyl Ether (DGEBA): The most common epoxy resin. Blending with BECHMA reduces viscosity, improves UV resistance, and enhances flexibility. DGEBA contributes excellent adhesion and mechanical strength.
-
Epoxy Novolacs (EPN/ECN): These resins offer high cross-link density, superior thermal stability, and chemical resistance. BECHMA is added to reduce their high viscosity and brittleness.
-
Other Cycloaliphatic Epoxies (e.g., ECC): Blending different cycloaliphatic resins, such as 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC), allows for fine-tuning of properties like glass transition temperature (Tg) and modulus.
Curing Chemistry: A Critical Choice
The choice of curing agent is paramount as it dictates the reaction mechanism and final network structure. Cycloaliphatic epoxides like BECHMA react sluggishly with traditional amine hardeners at room temperature.[8] Therefore, elevated temperatures and specific catalysts are required.[8]
-
Anhydride Curing: This is the most common method for BECHMA systems. It proceeds via an anionic polymerization mechanism, typically requiring heat and an accelerator (e.g., tertiary amines, imidazoles). Anhydride-cured systems exhibit high glass transition temperatures (Tg), excellent thermal stability, and superior electrical properties.
-
Cationic Curing (UV or Thermal): BECHMA is highly suitable for cationic curing initiated by photoinitiators (UV-curing) or thermal catalysts (e.g., boron trifluoride complexes).[1][7][8] This method is rapid and allows for "cure-on-demand" processing, which is ideal for coatings, 3D printing, and adhesives.[1][7]
Experimental Protocols
Safety First: Always handle epoxy resins and curing agents in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][9]
Protocol 1: Blending BECHMA with DGEBA for a General-Purpose Coating
This protocol aims to create a blend with reduced viscosity and improved weatherability compared to a pure DGEBA system, cured with an anhydride hardener.
Materials & Equipment:
-
BECHMA (Epoxy Equivalent Weight [EEW] ~190-210 g/eq)
-
DGEBA (Liquid, EEW ~185-192 g/eq)
-
Methylhexahydrophthalic Anhydride (MHHPA, Anhydride Equivalent Weight [AEW] ~168 g/eq)
-
Accelerator: 1-methylimidazole
-
Planetary centrifugal mixer or mechanical stirrer with heating mantle
-
Digital scale (0.01 g accuracy)
-
Disposable mixing cups and stir rods
-
Vacuum oven
Methodology:
-
Calculate Stoichiometry: The key to optimal properties is the correct stoichiometric ratio between epoxy groups and anhydride groups. The typical ratio (A/E) is between 0.8 and 1.0. For this protocol, we will use a 0.9 ratio.
-
Step 1.1: Define the blend ratio. Let's use a 70:30 weight ratio of DGEBA to BECHMA.
-
Step 1.2: Calculate the average EEW of the blend: EEW_blend = 1 / ((0.70 / EEW_DGEBA) + (0.30 / EEW_BECHMA)) EEW_blend = 1 / ((0.70 / 190) + (0.30 / 200)) = 193.05 g/eq
-
Step 1.3: Calculate the required parts per hundred resin (phr) of MHHPA: phr_MHHPA = (AEW_MHHPA / EEW_blend) * A/E_ratio * 100 phr_MHHPA = (168 / 193.05) * 0.9 * 100 = 78.3 phr
-
Step 1.4: The accelerator is typically added at 0.5 - 2.0 phr. We will use 1.0 phr of 1-methylimidazole.
-
-
Blending & Mixing:
-
Step 2.1: Weigh 70.0 g of DGEBA and 30.0 g of BECHMA into a mixing cup.
-
Step 2.2: Place the cup on a hot plate at 60°C and mix thoroughly for 5 minutes until the blend is homogeneous. The gentle heat lowers the viscosity for easier mixing.
-
Step 2.3: Weigh 78.3 g of MHHPA and add it to the epoxy blend. Continue mixing for another 5 minutes.
-
Step 2.4: Add 1.0 g of 1-methylimidazole to the mixture and mix for a final 2-3 minutes.
-
Step 2.5 (Optional but Recommended): Degas the mixture in a vacuum chamber at -28 inHg for 10-15 minutes to remove entrapped air bubbles.
-
-
Curing:
-
Step 3.1: Apply the resin to the desired substrate or pour it into a mold.
-
Step 3.2: Place the sample in a pre-heated oven. A typical cure schedule is:
-
Initial Cure: 2 hours at 100°C.
-
Post-Cure: 3 hours at 150°C. (Post-curing is crucial for developing full mechanical properties and achieving the maximum Tg).
-
-
Protocol 2: UV Cationic Curing of a BECHMA-Based Formulation
This protocol is designed for rapid curing of a thin film, suitable for adhesives or coatings. Cationic curing is less sensitive to oxygen inhibition than free-radical curing.
Materials & Equipment:
-
BECHMA (EEW ~200 g/eq)
-
Cycloaliphatic Epoxy Diluent (e.g., ECC, EEW ~135 g/eq)
-
Cationic Photoinitiator (e.g., a triarylsulfonium hexafluoroantimonate salt mixture in propylene carbonate)
-
UV Curing System (Broadband Mercury Lamp, 365 nm LED)
-
Low-intensity mixer (to avoid introducing air)
-
Film applicator or draw-down bar
Methodology:
-
Formulation:
-
Step 1.1: In a UV-opaque container, weigh 80.0 g of BECHMA and 20.0 g of ECC. Mix until homogeneous. The ECC lowers viscosity and increases cure speed.
-
Step 1.2: Add the photoinitiator. The loading level is typically 1.0 - 4.0 phr. Add 3.0 g of the photoinitiator solution to the resin blend.
-
Step 1.3: Mix thoroughly in a low-light environment until the initiator is fully dissolved. A planetary mixer is ideal for bubble-free mixing.
-
-
Application & Curing:
-
Step 2.1: Apply a thin film (e.g., 50 µm) of the formulation onto a substrate (e.g., glass or steel panel).
-
Step 2.2: Immediately expose the film to a UV light source. The required dose will depend on the lamp intensity, film thickness, and initiator concentration. A typical starting point is a dose of 500-1000 mJ/cm² (measured with a radiometer).
-
Step 2.3: The film should be tack-free within seconds.
-
Step 2.4 (Optional Post-Cure): For enhanced properties, a thermal post-cure (e.g., 30 minutes at 80-100°C) can be beneficial to continue the "dark cure" reaction and improve cross-linking.
-
Characterization of Cured Blends
Validating the performance of the new formulation is a critical step. The following table outlines key characterization techniques.
| Property to Measure | Technique | Instrument | Typical Expected Outcome for BECHMA Blends |
| Degree of Cure, Tg | Differential Scanning Calorimetry (DSC) | DSC Analyzer | A single, sharp glass transition (Tg). Absence of a residual cure exotherm indicates a complete reaction. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | TGA Instrument | High onset of degradation temperature (>300°C). |
| Thermomechanical Properties | Dynamic Mechanical Analysis (DMA) | DMA Instrument | Storage modulus (E'), loss modulus (E''), and tan delta peaks provide Tg and cross-link density information. |
| Mechanical Strength | Universal Testing Machine | UTM | Tensile and flexural strength/modulus. BECHMA blends may show lower modulus but higher elongation at break. |
| Viscosity of Liquid Resin | Rotational Rheometer | Rheometer | Lower viscosity for BECHMA blends compared to pure DGEBA or novolac systems. |
Visualization of Workflows
General Blending & Curing Workflow
The following diagram illustrates the logical flow from component selection to final material characterization.
Caption: Workflow for epoxy blend formulation, curing, and characterization.
Curing Mechanism Decision Tree
This diagram helps in selecting the appropriate curing mechanism based on application requirements.
References
- 1. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 4. Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6--Guarson Chemical Co., Ltd. [guarson.com]
- 5. Cycloaliphatic Epoxy Resins [old.westlakeepoxy.com]
- 6. youtube.com [youtube.com]
- 7. nagaseamerica.com [nagaseamerica.com]
- 8. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 9. echemi.com [echemi.com]
Dielectric properties of "Bis(3,4-epoxycyclohexylmethyl) adipate" for insulation.
Anwendungs- und Protokollleitfaden: Dielektrische Eigenschaften von Bis(3,4-epoxycyclohexylmethyl)adipat für Isolationsanwendungen
Herausgegeben von: Gemini Advanced Applications Group Dokument-ID: APN-DE-2025-12-31-001 Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Materialentwicklung und Elektronikfertigung.
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Untersuchung der dielektrischen Eigenschaften von Bis(3,4-epoxycyclohexylmethyl)adipat (BECA), einem zykloaliphatischen Epoxidharz, das für seine hervorragenden Isoliereigenschaften geschätzt wird. Wir erörtern die grundlegenden Prinzipien, die BECA zu einem bevorzugten Material für Hochspannungs- und Hochfrequenzanwendungen machen, stellen quantitative Daten in einem zugänglichen Format dar und liefern validierte Protokolle für die Messung seiner wichtigsten dielektrischen Parameter gemäß den ASTM-Standards. Ziel ist es, Forschern und Ingenieuren eine solide Grundlage für die Anwendung und Charakterisierung von BECA in modernen elektronischen Bauteilen zu geben.
Einführung in Bis(3,4-epoxycyclohexylmethyl)adipat (BECA)
Bis(3,4-epoxycyclohexylmethyl)adipat (CAS: 3130-19-6), im Folgenden als BECA bezeichnet, ist ein zykloaliphatisches Epoxidharz, das sich durch eine einzigartige Molekülstruktur auszeichnet. Im Gegensatz zu herkömmlichen Bisphenol-A-basierten Epoxiden sind die Epoxidgruppen von BECA direkt an aliphatische Ringstrukturen gebunden.[1] Diese Konfiguration verleiht dem ausgehärteten Material eine höhere Vernetzungsdichte, was zu überlegener thermischer Stabilität, Witterungsbeständigkeit und vor allem zu exzellenten elektrischen Isoliereigenschaften führt.[1][2]
BECA ist bekannt für seine niedrige Viskosität, die eine einfache Verarbeitung und eine hohe Füllstoffbeladung ermöglicht, sowie für seinen geringen Schrumpf während der Aushärtung, was mechanische Spannungen auf empfindlichen elektronischen Bauteilen minimiert.[3][4] Aufgrund dieser vorteilhaften Eigenschaften wird BECA häufig in Vergussmassen, als Dielektrikum für Leiterplatten, zur Kapselung empfindlicher Schaltungen und in Verbundwerkstoffen eingesetzt.[3][5] Die lange, flexible Adipat-Kette im Molekül verleiht dem Material im Vergleich zu anderen zykloaliphatischen Epoxiden zudem eine gute Zähigkeit.[4]
Kausalität: Molekülstruktur und dielektrische Leistung
Die hervorragenden dielektrischen Eigenschaften von BECA sind direkt auf seine molekulare Architektur zurückzuführen. Die zykloaliphatischen Ringe sind weniger polarisierbar als die aromatischen Ringe in Bisphenol-A-Harzen. Dies führt zu einem von Natur aus niedrigeren Dielektrizitätskonstanten und Verlustfaktor, was für Hochfrequenzanwendungen, bei denen Signalverluste und Interferenzen minimiert werden müssen, von entscheidender Bedeutung ist.[6] Die stabile, hochvernetzte Struktur, die nach der Aushärtung entsteht, schränkt die Beweglichkeit von Dipolen ein und trägt so zur Aufrechterhaltung stabiler dielektrischer Eigenschaften über einen weiten Temperatur- und Frequenzbereich bei.
Abbildung 1: Zusammenhang zwischen der Molekülstruktur von BECA und seinen Isoliereigenschaften.
Quantitative Analyse der dielektrischen Eigenschaften
Die Eignung eines Materials für Isolationszwecke wird durch mehrere Schlüsselparameter definiert. Für BECA sind dies insbesondere die Dielektrizitätskonstante, der Verlustfaktor und die Durchschlagsfestigkeit. Die nachstehende Tabelle fasst typische Werte für Formulierungen zusammen, die BECA enthalten. Es ist wichtig zu beachten,- dass diese Werte je nach spezifischer Formulierung (Härter, Füllstoffe, Additive) und Prüfbedingungen (Frequenz, Temperatur) variieren können.
| Eigenschaft | Symbol | Typischer Wert (für BECA-Formulierung) | Frequenz | ASTM-Norm | Bedeutung für die Isolation |
| Dielektrizitätskonstante | εr (Dk) | 3.9 - 4.1 | 1 kHz - 1 MHz | ASTM D150 | Gibt die Fähigkeit an, elektrische Energie zu speichern; ein niedrigerer Wert ist für Hochfrequenzanwendungen zur Vermeidung von Signalverzerrungen erwünscht.[7][8] |
| Verlustfaktor | tan δ (Df) | 0.007 - 0.012 | 1 kHz - 1 MHz | ASTM D150 | Misst die als Wärme abgegebene Energie; ein niedriger Wert ist entscheidend, um Energieverluste zu minimieren.[7][8] |
| Durchschlagsfestigkeit | - | > 500 V/mil (allgemeiner Wert für Epoxide) | Netzfrequenz | ASTM D149 | Definiert die maximale elektrische Feldstärke, der ein Material standhalten kann, bevor es zu einem elektrischen Durchschlag kommt.[8][9] |
| Oberflächenwiderstand | ρs | 1.9 x 10¹⁵ Ωcm | DC | ASTM D257 | Beschreibt den Widerstand gegen den Stromfluss über die Oberfläche des Materials.[10][11] |
Die in der Tabelle aufgeführten Werte für Dk und Df stammen aus einer Patentanmeldung für eine Vergussmasse, die BECA (identifiziert als ERL-4299) enthält.[10][11]
Experimentelle Protokolle zur Bestimmung der dielektrischen Eigenschaften
Die genaue und reproduzierbare Messung der dielektrischen Eigenschaften ist für die Materialqualifizierung unerlässlich. Die folgenden Protokolle basieren auf den anerkannten ASTM-Industriestandards.
Probenvorbereitung (Allgemeines Protokoll)
Eine korrekte Probenvorbereitung ist der entscheidende erste Schritt für valide Messergebnisse.
-
Mischen: Mischen Sie das BECA-Harz mit dem gewählten Härter (z. B. einem Anhydrid-Härter) im stöchiometrisch empfohlenen Verhältnis. Fügen Sie optional Füllstoffe oder andere Additive hinzu und mischen Sie gründlich, bis eine homogene Masse entsteht.
-
Entgasen: Evakuieren Sie die Mischung in einem Vakuumexsikkator, um Lufteinschlüsse zu entfernen. Lufteinschlüsse können die dielektrischen Eigenschaften erheblich beeinträchtigen und zu vorzeitigem Versagen führen.[7]
-
Gießen: Gießen Sie das entgaste Harz in eine Form mit den für den jeweiligen ASTM-Test erforderlichen Abmessungen. Die Form sollte zuvor mit einem geeigneten Trennmittel behandelt worden sein.
-
Aushärten: Härten Sie die Proben gemäß dem vom Harzhersteller empfohlenen Aushärtungszyklus (z. B. 100 °C für 2 Stunden + 140 °C für 2 Stunden).[1] Eine vollständige Aushärtung ist für stabile und repräsentative Materialeigenschaften unerlässlich.
-
Konditionierung: Konditionieren Sie die ausgehärteten Proben vor der Messung unter definierten Temperatur- und Feuchtigkeitsbedingungen (z. B. 23 °C und 50 % relative Luftfeuchtigkeit für 40 Stunden), wie in den ASTM-Normen spezifiziert.
Protokoll: Messung von Dielektrizitätskonstante (Dk) und Verlustfaktor (Df) (ASTM D150)
Dieses Verfahren beschreibt die Charakterisierung der AC-Verlusteigenschaften.[7]
-
Ausrüstung: Präzisions-LCR-Meter oder ein dielektrischer Analysator, eine Testvorrichtung mit Elektroden (typischerweise eine Zelle mit zwei parallelen Platten) und ein Klimaschrank.
-
Probengeometrie: Eine flache, scheibenförmige oder quadratische Probe mit gleichmäßiger Dicke (typischerweise 1-3 mm). Die Oberflächen müssen parallel und glatt sein.
-
Messung: a. Messen Sie die Dicke der Probe an mehreren Stellen und berechnen Sie den Durchschnitt. b. Platzieren Sie die Probe zwischen den Elektroden der Testvorrichtung und stellen Sie einen guten Kontakt sicher. c. Schließen Sie die Vorrichtung an das LCR-Meter an. d. Führen Sie einen Frequenz-Sweep über den interessierenden Bereich durch (z. B. 1 kHz bis 1 MHz). e. Das Gerät misst die Kapazität (C) und den Verlustfaktor (tan δ) bei jeder Frequenz.
-
Berechnung: Die Dielektrizitätskonstante (εr) wird aus der gemessenen Kapazität (C), der Probendicke (d) und der Elektrodenfläche (A) berechnet: εr = (C * d) / (ε₀ * A) wobei ε₀ die Permittivität des freien Raums ist (ca. 8.854 x 10⁻¹² F/m).
Protokoll: Messung der Durchschlagsfestigkeit (ASTM D149)
Dieses Protokoll bestimmt die Spannungsfestigkeit des Isoliermaterials.[7][9]
-
Ausrüstung: Hochspannungsprüfgerät mit der Fähigkeit, die Spannung mit einer kontrollierten Rate zu erhöhen, und eine Testvorrichtung mit spezifischen Elektroden (z. B. zylindrische Elektroden mit abgerundeten Kanten).
-
Probengeometrie: Flache Scheiben oder Platten, typischerweise mit einer Dicke von ca. 2 mm.
-
Messung: a. Platzieren Sie die Probe zwischen den Elektroden in einem isolierenden Medium (z. B. Transformatoröl), um Überschläge an den Rändern zu verhindern. b. Legen Sie eine Wechselspannung an und erhöhen Sie diese mit einer konstanten Rate (z. B. 500 V/s), bis ein Durchschlag auftritt, der durch einen plötzlichen Anstieg des Stroms angezeigt wird. c. Notieren Sie die Spannung (V), bei der der Durchschlag erfolgte. d. Wiederholen Sie den Test an mehreren Proben (typischerweise 5 oder mehr), um statistische Sicherheit zu gewährleisten.
-
Berechnung: Die Durchschlagsfestigkeit wird berechnet, indem die Durchbruchspannung (V) durch die Probendicke (d) geteilt wird. Das Ergebnis wird üblicherweise in kV/mm oder V/mil angegeben.
Abbildung 2: Experimenteller Arbeitsablauf zur Messung der dielektrischen Eigenschaften von BECA.
Fazit und Ausblick
Bis(3,4-epoxycyclohexylmethyl)adipat hat sich als ein entscheidendes Material für die elektrische Isolation in anspruchsvollen Anwendungen erwiesen.[3] Seine einzigartige zykloaliphatische Struktur führt zu einer vorteilhaften Kombination aus niedriger Dielektrizitätskonstante, geringem Verlustfaktor, hoher Durchschlagsfestigkeit und guter Verarbeitbarkeit. Die in diesem Dokument beschriebenen Protokolle bieten einen standardisierten Ansatz zur Charakterisierung dieser Eigenschaften und stellen sicher, dass Forscher und Ingenieure die Leistung von BECA-basierten Formulierungen zuverlässig bewerten und validieren können. Die fortgesetzte Forschung, insbesondere im Bereich von Nanokompositen auf BECA-Basis, verspricht weitere Verbesserungen der dielektrischen und mechanischen Eigenschaften, um den Anforderungen zukünftiger elektronischer Systeme gerecht zu werden.[9]
Referenzen
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Why Bis(3,4-Epoxycyclohexylmethyl) Adipate is Crucial for Electronics Manufacturing. Verfügbar unter: --INVALID-LINK--
-
Tetra-Tek. (n.d.). Advantages and Characteristics of Cycloaliphatic Epoxy Applied to Electrical Casting Materials. Verfügbar unter: --INVALID-LINK--
-
IEEE Xplore. (2019). Study on Dielectric Properties of Epoxy Resin Nanocomposites. Verfügbar unter: --INVALID-LINK--
-
Dexter Technical Paper. (1992). Dielectric & Electric Epoxy Compound Traits. Verfügbar unter: --INVALID-LINK--
-
JHD-Material. (2025). How to Test the Electrical Properties of Epoxy Resin Sheets?. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (n.d.). EP1174456A2 - High tg potting compound. Verfügbar unter: --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 3130-19-6 Bis((3,4-epoxycyclohexyl)methyl)adipate. Verfügbar unter: --INVALID-LINK--
-
Tetra-Tek. (n.d.). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Cas 3130-19-6. Verfügbar unter: --INVALID-LINK--
-
Epoxy Technology. (n.d.). Dielectric Properties of Epoxies. Verfügbar unter: --INVALID-LINK--
-
European Patent Office. (n.d.). EP 1473329 A1 - RESIN COMPOSITION. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (n.d.). US Patent 6,172,141. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (n.d.). US20120083564A1 - Hardener composition for epoxy resins. Verfügbar unter: --INVALID-LINK--
-
Tetra-Tek. (n.d.). Core Applications and Development Trends of Epoxy Resins in PCB Substrates. Verfügbar unter: --INVALID-LINK--
-
European Publication Server. (n.d.). High tg potting compound - Patent 1174456. Verfügbar unter: --INVALID-LINK--
-
European Publication Server. (n.d.). HARDENER COMPOSITION FOR EPOXY RESINS - Patent 2445949. Verfügbar unter: --INVALID-LINK--
-
Tetra-Tek. (n.d.). Cycloaliphatic Alicyclic/Amine Epoxy Resins Factory Manufacturer Supplier. Verfügbar unter: --INVALID-LINK--
-
SpecialChem. (2025). GABEPRO GPE-228 - Huntsman. Verfügbar unter: --INVALID-LINK--
-
ASTM International. (2021). D3013 Standard Specification for Epoxy Molding Compounds. Verfügbar unter: --INVALID-LINK--
-
ScienceDirect. (2015). Control of reactions and network structures of epoxy thermosets. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (n.d.). Cure Kinetics and Properties of High Performance Cycloaliphatic Epoxy Resins Cured with Anhydride. Verfügbar unter: --INVALID-LINK--
-
Patsnap. (2025). Dielectric Spectroscopy: Measuring Insulation Resistance in High-Frequency Applications. Verfügbar unter: --INVALID-LINK--
-
YouTube. (2016). SPECTANO 100 - Dielectric Response Analysis of Insulation Materials. Verfügbar unter: --INVALID-LINK--
-
IJRASET. (2024). Study of Dielectric Properties of Typical Electrical Insulating Materials by Terahertz Wave Spectroscopy. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (n.d.). Analytics for World Intellectual Property Organization, CURABLE.... Verfügbar unter: --INVALID-LINK--
-
ACS Publications. (2021). Broadband Dielectric Spectroscopy—A Practical Guide. Verfügbar unter: --INVALID-LINK--
-
Tetra-Tek. (n.d.). Advantages and Characteristics of Cycloaliphatic Epoxy Resins TTA21 Applied to Electrical Casting Materials. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. (n.d.). Dielectric spectroscopy. Verfügbar unter: --INVALID-LINK--
References
- 1. Advantages and Characteristics of Cycloaliphatic Epoxy Applied to Electrical Casting Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. Cycloaliphatic Alicyclic/Amine Epoxy Resins Factory Manufacturer Supplier | Tetra [tetrawill.com]
- 3. nbinno.com [nbinno.com]
- 4. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 5. specialchem.com [specialchem.com]
- 6. Epoxy Resins in PCB Substrates: Applications & Trends | TETRAWILL [tetrawill.com]
- 7. blog.caplinq.com [blog.caplinq.com]
- 8. epotek.com [epotek.com]
- 9. Study on Dielectric Properties of Epoxy Resin Nanocomposites | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. EP1174456A2 - High tg potting compound - Google Patents [patents.google.com]
- 11. High tg potting compound - Patent 1174456 [data.epo.org]
Application Notes and Protocols for the Synthesis of Flexible Epoxy Networks Using Bis(3,4-epoxycyclohexylmethyl) Adipate (BECA)
Introduction: The Quest for Flexibility in Epoxy Systems
Epoxy resins are a cornerstone of high-performance thermosetting polymers, renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] However, their inherent rigidity and brittle nature, a consequence of high cross-link density, often limit their application in fields requiring ductility and impact resistance.[3] The incorporation of flexibility into the epoxy network without significantly compromising its desirable attributes is a critical area of materials science. This guide focuses on Bis(3,4-epoxycyclohexylmethyl) adipate (BECA), a cycloaliphatic epoxy resin specifically designed to impart flexibility and toughness to cured epoxy systems.[4][5]
BECA's unique molecular structure, featuring a long, linear adipate backbone connecting two epoxycyclohexyl groups, provides the cured network with the molecular freedom to absorb energy and deform under stress.[3][4] This makes it an ideal candidate for applications such as flexible coatings, impact-resistant composites, adhesives for dissimilar substrates, and electronic potting compounds.[5][6][7] This document provides detailed application notes and protocols for researchers and professionals on utilizing BECA to synthesize and characterize flexible epoxy networks through various curing methodologies.
Understanding the Key Player: this compound (BECA)
BECA, also known by trade names such as TTA26, ERL-4299, and UVR6128, is a low-viscosity liquid resin that is readily compatible with other epoxy resins and curing agents.[4][5] Its cycloaliphatic nature grants it excellent weather and UV resistance compared to traditional bisphenol-A based epoxies.[4][8]
Chemical Structure of BECA
Caption: Chemical structure of this compound (BECA).
Typical Properties of BECA
| Property | Value | Reference(s) |
| CAS Number | 3130-19-6 | [5] |
| Molecular Formula | C₂₀H₃₀O₆ | |
| Molecular Weight | 366.45 g/mol | |
| Appearance | Colorless to pale yellow liquid | [9] |
| Epoxy Equivalent Weight (EEW) | 190 - 210 g/eq | [4][9] |
| Viscosity @ 25°C | 400 - 750 mPa·s | [4][9] |
Curing Mechanisms for BECA-Based Networks
BECA's cycloaliphatic epoxy groups are primarily cured via a ring-opening polymerization mechanism. This can be initiated by different types of curing agents, with cationic and anhydride curing being the most common and effective methods.[4][7]
Cationic Curing (UV or Thermal)
Cationic polymerization is initiated by a superacid, which is generated from a photoinitiator (e.g., onium salts) upon exposure to UV light, or from a thermal initiator at elevated temperatures.[3][10] This acid protonates the oxygen atom of the epoxy ring, creating a highly reactive oxonium ion. This ion then attacks another epoxy group, propagating a chain reaction that forms a cross-linked network.[3] A key advantage of cationic curing is that it is not inhibited by oxygen and exhibits very low shrinkage.[3]
Caption: Cationic ring-opening polymerization of BECA.
Anhydride Curing
Anhydride curing proceeds through the reaction of the anhydride group with a hydroxyl group to form an ester and a carboxylic acid. The newly formed carboxylic acid then reacts with an epoxy group to create a hydroxyl ester, which can further react with another anhydride molecule. This process creates a densely cross-linked polyester network. An accelerator is often used to facilitate the initial ring-opening of the anhydride.
Application Note 1: Anhydride Curing for Flexible Thermosets
This protocol details the formulation and thermal curing of a flexible epoxy system using BECA and Methylhexahydrophthalic anhydride (MHHPA). This system is suitable for producing tough, flexible cast parts and composites.
Materials
-
This compound (BECA), EEW ~200 g/eq
-
Methylhexahydrophthalic anhydride (MHHPA), Anhydride Equivalent Weight (AEW) ~168 g/eq
-
Accelerator (e.g., 2-Ethyl-4-methylimidazole or similar tertiary amine)
-
Silicone mold
-
Vacuum oven
-
Mechanical stirrer
Protocol: Step-by-Step Synthesis
-
Calculating Formulation Ratios: The stoichiometry of the anhydride to epoxy ratio is crucial for optimal properties. The parts per hundred resin (phr) of anhydride are calculated as follows:
-
phr = (AEW / EEW) * Stoichiometric_Ratio * 100
-
For a typical 1:1 stoichiometric ratio, the calculation for MHHPA is: phr = (168 / 200) * 1.0 * 100 = 84 phr.[4]
-
-
Preparation:
-
Preheat the BECA resin to 60°C to reduce its viscosity.
-
In a clean, dry beaker, weigh 100 parts of BECA.
-
Add 84 parts of MHHPA to the BECA resin and mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.
-
Add 1 part of the accelerator to the mixture and continue stirring for another 2-3 minutes.
-
-
Degassing: Place the beaker containing the mixture in a vacuum oven at 60°C and apply a vacuum of ~29 inHg for 15-20 minutes, or until all visible air bubbles have been removed.
-
Casting: Carefully pour the degassed mixture into the pre-heated silicone mold.
-
Curing Schedule: Place the mold in a programmable oven and apply the following thermal curing cycle:
-
Ramp to 120°C over 30 minutes.
-
Hold at 120°C for 2 hours.
-
Ramp to 150°C over 30 minutes.
-
Hold at 150°C for 3 hours (post-cure).
-
Slowly cool to room temperature over several hours to minimize internal stresses.
-
-
Demolding: Once cooled, carefully remove the cured flexible epoxy part from the mold.
Expected Properties
The following table summarizes the expected properties of the BECA/MHHPA system.
| Property | Expected Value | Test Method |
| Glass Transition Temp. (Tg) | ~133 °C | DSC[4] |
| Tensile Strength | 30 - 45 MPa | ASTM D638 |
| Elongation at Break | 20 - 40 % | ASTM D638 |
| Flexural Strength | 50 - 70 MPa | ASTM D790 |
| Appearance | Transparent, slightly yellow | Visual |
Application Note 2: UV Cationic Curing for Flexible Coatings & Adhesives
This protocol provides a general guideline for the UV-initiated cationic curing of BECA-based formulations, ideal for rapid curing of thin films in coating and adhesive applications.
Materials
-
This compound (BECA)
-
(Optional) A more rigid cycloaliphatic epoxy resin (e.g., 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate, ECC) for property tuning.
-
Cationic Photoinitiator (e.g., Triarylsulfonium hexafluorophosphate salts, 50% in propylene carbonate)
-
UV Curing System (Mercury arc lamp or LED with appropriate wavelength, e.g., 365 nm)
-
Substrate for coating (e.g., glass or metal panel)
Protocol: Step-by-Step Synthesis
Caption: Experimental workflow for UV cationic curing of BECA.
-
Formulation: In an amber glass vial to protect from ambient light, prepare the formulation. For a baseline flexible system, use 100 parts BECA. To increase hardness and reduce flexibility, BECA can be blended with ECC. A common starting point for the photoinitiator concentration is 1-4% by weight.[11]
-
Mixing: Stir the components at room temperature until the photoinitiator is completely dissolved and the mixture is homogeneous.
-
Application: Apply a thin film of the formulation onto the desired substrate using a draw-down bar or spin coater to control thickness.
-
UV Curing: Immediately pass the coated substrate under a UV lamp. The required UV dose will depend on the film thickness, photoinitiator concentration, and lamp intensity. A typical dose is in the range of 1-5 J/cm².
-
Post-Curing: While the initiation is photochemical, the polymerization continues thermally (dark cure).[3] For optimal properties, a low-temperature post-cure (e.g., 30 minutes at 80-100°C) can be beneficial to drive the reaction to completion.
Expected Properties of UV-Cured BECA Blends
The properties can be tailored by blending BECA with a more rigid resin like ECC.
| BECA / ECC Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristic |
| 100 / 0 | 25 - 40 | 30 - 50% | Highly Flexible |
| 70 / 30 | 40 - 55 | 15 - 25% | Balanced Flexibility & Strength |
| 50 / 50 | 50 - 65 | 5 - 15% | Tough & Semi-Rigid |
| 0 / 100 | 60 - 80 | < 5% | Rigid & Brittle[3][11] |
Characterization of Flexible Epoxy Networks
Proper characterization is essential to validate the synthesis and understand the performance of the cured flexible epoxy networks.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured material, which is a key indicator of its thermal performance and cross-link density. It can also be used to analyze the extent of cure by measuring the residual heat of reaction during a second heating scan.[4]
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material. It measures the storage modulus (stiffness), loss modulus, and tan delta (damping) as a function of temperature. The peak of the tan delta curve is often used as another measure of Tg. The storage modulus in the rubbery plateau region (above Tg) is related to the cross-link density of the network.
-
Tensile Testing: Performed according to standards like ASTM D638, tensile testing is crucial for quantifying the mechanical properties of the flexible network. It provides key data points such as tensile strength (the maximum stress the material can withstand), Young's modulus (stiffness), and, most importantly for flexible systems, the elongation at break (a direct measure of ductility).[2][12]
Conclusion
This compound is a versatile and effective monomer for creating flexible epoxy networks. By selecting the appropriate curing method—be it thermal curing with anhydrides for robust thermosets or rapid UV cationic curing for coatings and adhesives—researchers can tailor the mechanical properties of the final material to meet the demands of a wide range of applications. The protocols and data presented in this guide serve as a comprehensive starting point for the development and characterization of these high-performance flexible materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uvebtech.com [uvebtech.com]
- 4. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 5. Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6--Guarson Chemical Co., Ltd. [guarson.com]
- 6. Fundamental Research | The Application of Flexible Cycloaliphatic Epoxy Resins in 3D Printing - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 7. Cycloaliphatic Alicyclic/Amine Epoxy Resins Factory Manufacturer Supplier | Tetra [tetrawill.com]
- 8. Characteristics of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 9. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [xinjingchem.com]
- 10. physics.purdue.edu [physics.purdue.edu]
- 11. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocompatibility Assessment of Bis(3,4-epoxycyclohexylmethyl) adipate for Medical Device Applications
Introduction: A Proactive Approach to Biocompatibility
The selection of materials for medical devices is a critical process governed by stringent safety and efficacy standards. Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6), a cycloaliphatic epoxy resin, presents a unique combination of properties including excellent durability, chemical resistance, and good adhesion, making it a candidate for various medical device applications such as in coatings, adhesives, or as a component in polymer matrices.[1][2][3] While it has been utilized in demanding industrial applications like electronics and composites, its introduction into the medical field necessitates a thorough and rigorous evaluation of its biocompatibility.[2][4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on conducting the essential biocompatibility studies for this compound. The protocols and methodologies outlined herein are grounded in the internationally recognized ISO 10993 series of standards, "Biological evaluation of medical devices," to ensure a scientifically sound and regulatory-compliant assessment.[6][7] The objective is not merely to follow a checklist but to understand the rationale behind each test and to build a robust safety profile for any medical device incorporating this promising polymer.
Material Characterization: The Foundation of Biocompatibility
Before initiating biological testing, a comprehensive physical and chemical characterization of the this compound raw material and the final, sterilized device component is imperative. This aligns with the principles of ISO 10993-1, which emphasizes a risk management approach to biocompatibility.
Key Characterization Parameters:
| Parameter | Rationale & Significance | Recommended Techniques |
| Identity & Purity | Confirms the correct material is being used and identifies any potentially harmful impurities. | FTIR, NMR, GPC, HPLC |
| Physicochemical Properties | Properties like molecular weight distribution, viscosity, and density influence processing and final device performance.[8][9] | Rheometry, DSC, TGA |
| Extractables & Leachables | Identifies and quantifies substances that could migrate from the device under physiological conditions. This is a critical predictor of potential toxicity. | GC-MS, LC-MS, ICP-MS (as per ISO 10993-18) |
| Degradation Profile | Assesses the stability of the material over the intended lifetime of the device and identifies potential degradation products.[10] | Accelerated aging studies followed by chemical analysis (as per ISO 10993-13) |
A crucial aspect of the risk assessment for this compound involves considering its potential degradation products. As an adipate ester, it may undergo hydrolysis to form adipic acid and 3,4-epoxycyclohexyl methanol. Toxicological data on adipic acid shows it has very low acute toxicity and is not a skin sensitizer, which is valuable information for the overall safety assessment.[4][6][11][12]
Biocompatibility Testing Framework: The "Big Three"
For any new material intended for medical device use, a foundational set of biocompatibility tests, often referred to as the "Big Three," is required.[13] These initial in vitro and in vivo screening tests provide critical information on the material's potential to cause adverse local tissue responses. The following sections provide detailed protocols for these essential evaluations.
Protocol 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)
1.1. Principle and Causality
The in vitro cytotoxicity test is a highly sensitive and fundamental first step in biocompatibility screening.[14][15] It assesses whether leachables from the test material have the potential to cause cellular damage or death.[15][16] This assay is crucial as it provides an early warning of potential toxicity before progressing to more complex and costly in vivo studies. A material is considered non-cytotoxic if it does not induce a significant reduction in cell viability or cause morphological changes in the cells. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[17]
1.2. Experimental Workflow
Caption: Workflow for ISO 10993-5 In Vitro Cytotoxicity Test.
1.3. Detailed Step-by-Step Methodology (MTT Assay)
-
Test Article Preparation: Prepare samples of the final, sterilized form of the device component containing this compound. The surface area to volume ratio for extraction should be standardized (e.g., 3 cm²/mL or 6 cm²/mL).
-
Extraction: In an aseptic environment, place the test article in a sterile, inert container with cell culture medium (e.g., MEM with 5-10% serum). The extraction conditions should simulate or exceed clinical exposure, typically 37°C for 24 to 72 hours with agitation.[17] Prepare negative (e.g., HDPE) and positive (e.g., organotin-stabilized PVC) control extracts in parallel.
-
Cell Culture: Culture L929 mouse fibroblast cells (or another suitable cell line) until they form a near-confluent monolayer in 96-well plates.[17]
-
Exposure: Remove the culture medium from the cells and replace it with the prepared extracts (test article, negative control, positive control) and fresh medium (blank control). Use a minimum of three replicate wells for each.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
After incubation, remove the extract-containing medium.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
-
Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for the test article relative to the blank control. A viability of greater than 70% is considered a passing result (non-cytotoxic).[18]
Protocol 2: Skin Sensitization Assessment (ISO 10993-10)
2.1. Principle and Causality
A sensitization test evaluates the potential of a material to induce a delayed-type hypersensitivity reaction (allergic contact dermatitis) after repeated or prolonged exposure.[19][20] This is a critical safety endpoint, as allergic reactions can be severe and are not dose-dependent. The Guinea Pig Maximization Test (GPMT) is a highly sensitive in vivo method for this purpose.[13]
2.2. Experimental Workflow
Caption: Workflow for ISO 10993-10 Guinea Pig Maximization Test (GPMT).
2.3. Detailed Step-by-Step Methodology (GPMT)
-
Animal Model: Use young, healthy albino guinea pigs (e.g., Hartley strain). Acclimate animals for at least 5 days before the study.
-
Extract Preparation: Prepare extracts of the sterilized this compound material using both a polar solvent (e.g., saline) and a non-polar solvent (e.g., sesame oil) as per ISO 10993-12.
-
Induction Phase - Intradermal Injections (Day 0):
-
Shave the dorsal shoulder region of the test and control animals.
-
Administer three pairs of 0.1 mL intradermal injections:
-
Injection 1: Freund's Complete Adjuvant (FCA) mixed 1:1 with water.
-
Injection 2: The test article extract at the desired concentration.
-
Injection 3: The test article extract emulsified in the FCA/water mixture.
-
-
-
Induction Phase - Topical Application (Day 7):
-
Shave the injection site area again.
-
Apply a filter paper saturated with the test extract to the injection sites and secure with an occlusive dressing for 48 hours.
-
-
Challenge Phase (Day 21):
-
Shave a fresh, untreated area on the flank of each test and control animal.
-
Apply a patch saturated with a non-irritating concentration of the test extract to the test group and a patch with the solvent to the control group.
-
Secure the patches with an occlusive dressing for 24 hours.
-
-
Scoring and Interpretation:
-
After removing the challenge patch, observe the skin reaction at 24 and 48 hours.
-
Grade the reactions for erythema and edema using the Magnusson and Kligman scale (0-4).
-
A material is considered a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.
-
Protocol 3: Irritation Assessment (ISO 10993-23)
3.1. Principle and Causality
Irritation is a localized, non-immune inflammatory response of the skin or mucous membranes to a single, repeated, or continuous application of a substance.[21] The current standard, ISO 10993-23, encourages the use of in vitro methods using Reconstructed human Epidermis (RhE) models to reduce and replace animal testing.[10][14][22] This test predicts the potential of leachables from the medical device to cause skin irritation by measuring cytotoxicity in a 3D human tissue model.
3.2. Experimental Workflow
Caption: Workflow for ISO 10993-23 In Vitro Irritation Test.
3.3. Detailed Step-by-Step Methodology (RhE Model)
-
Extract Preparation: Prepare extracts of the sterilized this compound material using both physiological saline (polar) and sesame oil (non-polar) as extraction vehicles. The standard extraction condition is 72 ± 2 hours at 37 ± 1°C with agitation.[10]
-
Tissue Model Preparation: Use a commercially available, validated Reconstructed human Epidermis (RhE) model (e.g., EpiDerm™, EPISKIN™). Pre-incubate the tissues according to the manufacturer's instructions.
-
Exposure:
-
Apply the test extracts (e.g., 100 µL) topically to the surface of the RhE tissues. Use at least three replicate tissues per extract.
-
Include negative controls (extraction vehicles) and positive controls (e.g., 1% Sodium Dodecyl Sulfate in each vehicle).[10]
-
Incubate for the time specified by the validated test method (e.g., 18 hours).[10]
-
-
Viability Assessment (MTT Assay):
-
After incubation, thoroughly rinse the tissues to remove the extracts.
-
Transfer the tissues to a fresh plate containing MTT solution and incubate for approximately 3 hours.
-
Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density of the formazan extract using a spectrophotometer.
-
-
Data Analysis and Interpretation:
-
Calculate the percent viability of each tissue relative to the negative control.
-
If the mean relative viability of the tissues exposed to the extract is less than or equal to 50%, the material is classified as an irritant.[14]
-
Conclusion and Further Steps
Successful completion of the "Big Three" biocompatibility tests—cytotoxicity, sensitization, and irritation—provides the foundational evidence for the safety of this compound in a specific medical device application. A passing result in all three tests (i.e., non-cytotoxic, non-sensitizing, and non-irritating) is a significant milestone.
However, depending on the nature and duration of body contact as defined in ISO 10993-1, further testing may be required. This could include subacute/subchronic systemic toxicity, genotoxicity, implantation tests, or hemocompatibility studies. The data gathered from these initial assessments, combined with a thorough chemical characterization, will inform a comprehensive biological risk assessment and guide the subsequent steps in the regulatory approval process for any medical device incorporating this compound.
References
- 1. dent.chula.ac.th [dent.chula.ac.th]
- 2. nbinno.com [nbinno.com]
- 3. watson-int.com [watson-int.com]
- 4. Toxicity of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20160163986A1 - Curable composition and its use for electronic device - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [xinjingchem.com]
- 9. This compound | 3130-19-6 [chemicalbook.com]
- 10. Skin Irritation for Medical Device Extracts | Mattek - Part of Sartorius [mattek.com]
- 11. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. acs.org [acs.org]
- 13. theraindx.com [theraindx.com]
- 14. iivs.org [iivs.org]
- 15. mddionline.com [mddionline.com]
- 16. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]
- 17. blog.johner-institute.com [blog.johner-institute.com]
- 18. senzagen.com [senzagen.com]
- 19. nhiso.com [nhiso.com]
- 20. measurlabs.com [measurlabs.com]
- 21. measurlabs.com [measurlabs.com]
- 22. congenius.ch [congenius.ch]
Application Note: Optimizing Cationic UV Curing Parameters for Bis(3,4-epoxycyclohexylmethyl) adipate Formulations
Here are the detailed Application Notes and Protocols for UV curing of "Bis(3,4-epoxycyclohexylmethyl) adipate" formulations.
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the ultraviolet (UV) curing of formulations based on this compound (CAS 3130-19-6). As a key cycloaliphatic epoxy resin, this monomer offers an excellent balance of flexibility, low viscosity, and high performance, making it ideal for advanced coatings, adhesives, inks, and 3D printing applications.[1][2]. This guide delves into the principles of cationic photopolymerization, provides detailed experimental protocols for formulation and curing, and explores the critical parameters influencing final material properties. The methodologies are designed to be self-validating, enabling users to achieve robust and reproducible results.
Introduction to this compound
This compound is a difunctional cycloaliphatic epoxy resin. Its molecular structure, featuring a flexible linear adipate chain linking two epoxycyclohexyl groups, imparts unique properties to the cured polymer.[1]. Unlike the more rigid structure of resins like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), the adipate backbone provides enhanced toughness and flexibility, mitigating the inherent brittleness often associated with highly crosslinked epoxy networks.[1][3].
Key advantages of incorporating this resin into UV-curable systems include:
-
Enhanced Flexibility: The long aliphatic chain increases the toughness of the cured product.[1].
-
Low Viscosity: Facilitates easy handling, rapid wet-out of substrates, and allows for formulations with high filler content.[1].
-
Excellent Adhesion: Cationic curing of cycloaliphatic epoxies is renowned for superior adhesion to challenging substrates like metals and plastics due to low volume shrinkage during polymerization.[4][5].
-
High Performance: Cured formulations exhibit good weather resistance, thermal stability, and electrical insulation properties.[1].
Below is the chemical structure of this compound.
Caption: Chemical Structure of this compound.
The Cationic UV Curing Mechanism
Unlike free-radical curing common with acrylates, cycloaliphatic epoxies polymerize via a cationic ring-opening mechanism.[4]. This process offers distinct advantages, most notably the absence of oxygen inhibition and a "dark cure" or "living polymerization" phenomenon, where the reaction continues even after the UV source is removed.[6][7][8].
The mechanism proceeds in two primary stages:
-
Initiation (Photochemical): The formulation contains a cationic photoinitiator, typically an onium salt (e.g., sulfonium or iodonium salt).[5][7]. Upon exposure to UV radiation of the appropriate wavelength, the photoinitiator undergoes photolysis to generate a superacid (a strong Brønsted acid, H⁺).[7][9].
-
Propagation (Thermal): The generated acid protonates the oxygen atom of an epoxy ring, activating it for nucleophilic attack by another monomer's epoxy group. This ring-opening reaction forms a carbocation and propagates a chain reaction, building a crosslinked polymer network.[6]. This propagation is thermally driven and will continue as long as active species and unreacted monomers are present.[7].
Caption: General workflow for cationic UV curing from formulation to characterization.
Formulation Components
A well-designed formulation is critical for achieving desired performance. The primary components are the epoxy resin, a photoinitiator, and optional reactive diluents or other modifiers.
| Component | Example Material | Typical Conc. (wt%) | Function & Rationale |
| Cycloaliphatic Epoxy Resin | This compound | 50 - 95% | The primary structural component. Provides flexibility and forms the polymer backbone.[4] |
| Cationic Photoinitiator | Triarylsulfonium hexafluoroantimonate salts, Diaryliodonium hexafluorophosphate | 1.0 - 4.0% | Generates the initiating acid upon UV exposure. Concentration affects cure speed; excess can lead to brittleness.[3] |
| Reactive Diluent (Oxetane) | 3-ethyl-3-hydroxymethyloxetane (TMPO) | 5 - 30% | Reduces formulation viscosity and significantly increases cure speed and hardness due to its high reactivity.[7][10] |
| Flexibilizer / Chain Transfer Agent | Caprolactone polyols, Polyether polyols | 5 - 20% | Acts as a chain transfer agent to increase polymerization rate and introduces flexible segments into the network, enhancing toughness.[11][12] |
| Photosensitizer | Isopropylthioxanthone (ITX), Anthracene | 0.1 - 1.0% | Broadens the spectral response of the photoinitiator, allowing for cure with longer wavelength UV light (e.g., LEDs) and accelerating the cure.[8][13] |
Experimental Protocols
5.1 Protocol 1: Formulation Preparation
This protocol describes the preparation of a baseline flexible UV-curable formulation.
Materials & Equipment:
-
Triarylsulfonium hexafluoroantimonate salt solution (50% in propylene carbonate)
-
3-ethyl-3-hydroxymethyloxetane (TMPO)
-
Amber glass vials or opaque containers
-
Magnetic stirrer and stir bars or a planetary centrifugal mixer
-
Analytical balance
Procedure:
-
Preparation: Ensure all work is performed under subdued lighting (e.g., yellow safety lights) to prevent premature curing.
-
Weighing Resin & Diluent: In an amber glass vial, weigh 70 parts by weight of this compound. Add 30 parts by weight of TMPO.
-
Mixing: Gently stir the mixture with a magnetic stirrer at room temperature for 15 minutes or until fully homogenous. For highly viscous formulations, gentle warming to 40-50°C can reduce viscosity, but the mixture must be cooled to room temperature before adding the photoinitiator.[15].
-
Adding Photoinitiator: Add 3 parts by weight of the triarylsulfonium salt solution to the mixture.
-
Final Homogenization: Continue stirring for an additional 15-20 minutes in the dark until the photoinitiator is completely dissolved and the solution is clear.
-
Degassing: If bubbles are present, place the formulation in a vacuum chamber for 5-10 minutes or until bubbles are removed.
-
Storage: Store the formulation in the sealed, opaque container at room temperature.
5.2 Protocol 2: UV Curing & Post-Curing
This protocol details the curing process for thin films.
Materials & Equipment:
-
Prepared resin formulation
-
Substrate (e.g., glass slides, metal panels)
-
Film applicator or draw-down bar (e.g., 50 µm)
-
UV curing system (e.g., mercury arc lamp or 395 nm LED lamp)[15]
-
UV radiometer (to measure intensity and dose)
-
Convection oven for post-curing
Procedure:
-
Substrate Preparation: Clean the substrate with isopropanol and dry completely to ensure good adhesion.
-
Film Application: Apply a small amount of the formulation onto the substrate and draw down a uniform film using a 50 µm applicator.
-
UV Exposure:
-
Measure the UV intensity (irradiance) at the substrate surface using a radiometer. A typical intensity for LED systems is in the range of 1-3 W/cm².[15].
-
Place the coated substrate under the UV lamp. Expose the film to a specific UV dose, for example, 4 J/cm².[15]. The required time is calculated as Dose (J/cm²) / Intensity (W/cm²).
-
For conveyor systems, the dose is controlled by the belt speed and lamp power.
-
-
Dark Cure: After UV exposure, allow the film to sit at ambient temperature for at least 1 hour to allow the "dark cure" reaction to proceed. For full property development, 24 hours is recommended.[7].
-
Thermal Post-Cure (Optional but Recommended): To maximize conversion and enhance thermal-mechanical properties, place the cured film in a convection oven. A typical post-cure cycle is 100-120°C for 30-60 minutes.[6].
5.3 Protocol 3: Characterization of Cured Films
A. Degree of Cure (FTIR Spectroscopy):
-
Acquire an FTIR spectrum of the uncured liquid formulation.
-
Acquire an FTIR spectrum of the fully cured film.
-
Monitor the disappearance of the characteristic cycloaliphatic epoxy peak at ~790 cm⁻¹.
-
Calculate the percentage conversion by comparing the peak area of the cured vs. uncured sample, using a stable internal reference peak (e.g., a carbonyl C=O peak from the adipate structure at ~1730 cm⁻¹).
B. Thermal Properties (DSC & TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured material. A higher Tg generally indicates a higher degree of crosslinking. For a formulation of TTA26 cured with MHHPA anhydride, a Tg of 133°C has been reported.[1].
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the cured polymer by measuring the onset temperature of decomposition.
C. Mechanical Properties (DMA & Tensile Testing):
-
Dynamic Mechanical Analysis (DMA): Obtain storage modulus (E'), loss modulus (E''), and tan delta to understand the viscoelastic properties of the material.
-
Tensile Testing: Measure properties like tensile strength, elongation at break, and Young's modulus on free-standing films to quantify the material's strength and flexibility.
Optimization of Curing Parameters
The final properties of the cured material are highly dependent on the interplay between formulation and process parameters.
Caption: Interrelationship of key parameters affecting final cured properties.
Key Considerations:
-
UV Intensity and Dose: Higher intensity can increase cure speed but may lead to surface cure and limited depth penetration in thicker or pigmented systems. The total dose (Intensity x Time) is crucial for achieving sufficient conversion.
-
Wavelength: The UV source's spectral output must overlap with the absorbance spectrum of the photoinitiator (and sensitizer, if used). LED sources (e.g., 385, 395 nm) are increasingly used for their efficiency and long life.[6][15].
-
Temperature: Increased temperature during curing accelerates the propagation step, leading to faster polymerization and a higher final conversion rate.[11].
-
Atmospheric Moisture: Water can act as a chain transfer agent, which can be beneficial in some cases by overcoming steric hindrance.[11]. However, high levels of humidity can also lead to chain termination and should be controlled for process consistency.[12].
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Uncured Surface | Insufficient UV dose; Mismatch between lamp wavelength and PI absorbance; PI inhibition by basic fillers or substrates. | Increase UV dose/exposure time; Use a photosensitizer; Ensure substrate is clean and neutral. |
| Brittle Film | High concentration of photoinitiator; High degree of crosslinking. | Reduce PI concentration to < 4%; Incorporate flexibilizers like polyols or increase the ratio of this compound.[1]. |
| Poor Adhesion | Substrate contamination; High shrinkage (less common with cationic cure). | Ensure substrate is thoroughly cleaned (e.g., plasma, corona treatment); Confirm formulation is primarily cationic. |
| Inconsistent Curing | Non-uniform UV intensity across the cure area; Temperature fluctuations. | Map the irradiance of the UV source; Control ambient temperature and humidity. |
References
- 1. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 2. echemi.com [echemi.com]
- 3. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. osti.gov [osti.gov]
- 6. toagoseiamerica.com [toagoseiamerica.com]
- 7. sartomer.arkema.com [sartomer.arkema.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. uvebtech.com [uvebtech.com]
- 11. Exploring the Factors Affecting Cycloaliphatic Epoxy UV Cationic Photopolymerization - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 12. perstorp.com [perstorp.com]
- 13. US6774250B1 - Process for the preparation of reaction products of cycloaliphatic epoxides with multifunctional hydroxy compounds - Google Patents [patents.google.com]
- 14. guarson.com [guarson.com]
- 15. uvebtech.com [uvebtech.com]
Application Notes & Protocols: Synthesis of High-Performance Composites Using Bis(3,4-epoxycyclohexylmethyl) Adipate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the synthesis of advanced composite materials utilizing Bis(3,4-epoxycyclohexylmethyl) adipate. We will delve into the fundamental chemistry, curing mechanisms, formulation strategies, and detailed synthesis protocols. This guide emphasizes the causality behind experimental choices to empower users to not only replicate but also innovate upon these methodologies for their specific applications.
Introduction to this compound (BECA)
This compound, hereafter referred to as BECA (CAS No. 3130-19-6), is a cycloaliphatic epoxy resin that serves as a critical building block for high-performance polymers and composites.[1][2] Unlike common bisphenol-A based epoxy resins, BECA's unique molecular structure imparts a superior combination of properties to the final cured material.
Molecular Structure and Inherent Properties
BECA is characterized by two cycloaliphatic epoxy groups linked by a flexible adipate ester chain.[1] This structure is fundamental to its performance advantages.
-
Cycloaliphatic Epoxide Rings: These saturated ring structures are responsible for the resin's excellent resistance to ultraviolet (UV) degradation and its superior electrical insulation properties. This makes it highly suitable for outdoor applications and electronic components.[2][3]
-
Adipate Ester Backbone: The linear and flexible adipate chain increases the molecular length, which imparts notable flexibility and toughness to the cured polymer network, mitigating the inherent brittleness often associated with epoxy resins.[3][4]
Caption: Figure 1: Chemical Structure of this compound (BECA).
Key Advantages in Composite Synthesis
The molecular design of BECA translates into several processing and performance benefits for composite materials:
-
Low Viscosity: BECA typically presents as a liquid with a viscosity in the range of 400-750 mPa·s at 25°C, which facilitates excellent wetting of reinforcing fibers and fillers, and allows for high filler loading without compromising processability.[3][4]
-
Low Curing Shrinkage: Minimal shrinkage during polymerization reduces internal stresses on embedded components and the matrix-reinforcement interface, enhancing the mechanical integrity and dimensional stability of the final composite.[2][3]
-
Excellent Thermal Stability & Heat Resistance: Cured BECA systems exhibit good performance at elevated temperatures, making them suitable for demanding electronic and structural applications.[1][2]
-
Superior Weatherability: Its aliphatic structure provides outstanding resistance to yellowing and degradation upon exposure to UV light and environmental factors.[3]
Curing Chemistry: The Cationic Polymerization Pathway
BECA and other cycloaliphatic epoxides polymerize almost exclusively through a cationic ring-opening polymerization mechanism.[5] This is fundamentally different from the nucleophilic addition reactions used for standard glycidyl ether epoxies (e.g., with amines or anhydrides).
Mechanism of Action
The curing process is initiated by a strong acid, which is generated in situ from a cationic initiator upon exposure to an energy source (heat or UV light).
-
Initiation: A thermal or photo-initiator generates a proton (H+) or other Lewis acid.
-
Propagation: This proton attacks the oxygen atom of the epoxy ring, creating a highly reactive oxonium ion. This strained, positively charged ring is then readily attacked by the oxygen atom of another epoxy monomer. This process repeats, rapidly building a cross-linked polymer network.
-
Termination: The chain growth can terminate through various reactions, including combination with counter-ions or chain transfer.
This mechanism allows for very fast curing speeds and is not inhibited by oxygen, which is a significant advantage over free-radical polymerization.[5]
Caption: Figure 2: Cationic Ring-Opening Polymerization Workflow.
Formulation of BECA-Based Composites
A successful composite formulation requires a careful selection of the matrix, initiator, and any reinforcing fillers or additives.
| Component | Function | Examples | Key Considerations |
| Matrix Resin | Primary binder | This compound (BECA) | Provides toughness, weatherability, and electrical insulation.[3] |
| Cationic Initiator | Triggers polymerization | Photoinitiators: Triarylsulfonium salts, Diaryliodonium salts. Thermal Initiators: Blocked superacids, sulfonium salts. | Choice depends on curing method (UV or thermal). Concentration affects cure speed and depth. |
| Reinforcement/Filler | Enhances properties | Glass fibers, carbon fibers, silica, alumina, talc. | Improves mechanical strength, stiffness, thermal conductivity, and reduces shrinkage. Surface treatment is crucial for good adhesion. |
| Reactive Diluents | Reduces viscosity | 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) | Can increase crosslink density and Tg, but may reduce flexibility.[3] |
| Toughening Agents | Improves impact resistance | Polyols, core-shell rubber particles, polyurethane acrylates. | BECA has inherent flexibility, but further toughening may be needed for extreme applications.[3] |
Experimental Protocols
Safety First: BECA may cause skin sensitization and serious eye irritation.[6][7] Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[7]
Protocol 1: Synthesis of a UV-Cured Fiber-Reinforced Composite
This protocol is suitable for creating thin composite laminates, coatings, or for applications in stereolithography (SLA) 3D printing.
Materials & Equipment:
-
This compound (BECA)
-
Triarylsulfonium salt photoinitiator (e.g., UVI-6976)
-
Woven glass fiber fabric
-
Planetary centrifugal mixer or mechanical stirrer
-
Vacuum desiccator/chamber
-
UV curing chamber (365 nm wavelength recommended)
-
Squeegee or film applicator
-
Mold or flat substrate
Procedure:
-
Formulation: In a shaded container (to prevent premature curing), weigh the BECA resin. Add 2-4% by weight of the photoinitiator to the resin.
-
Mixing: Mix the components thoroughly using a planetary mixer for 5 minutes or until the initiator is fully dissolved and the mixture is homogenous.
-
Degassing: Place the container with the resin mixture into a vacuum chamber and apply vacuum until bubbling ceases. This removes trapped air which can cause voids in the final composite.
-
Lay-up: Cut the glass fiber fabric to the desired dimensions. Place the first layer into the mold or onto the substrate.
-
Impregnation: Pour a portion of the degassed resin onto the fabric. Use a squeegee to work the resin into the fibers, ensuring complete saturation.
-
Lamination: Place subsequent layers of fabric, repeating the impregnation step for each layer until the desired thickness is achieved.
-
Curing: Place the entire assembly into the UV curing chamber. Expose to UV light (e.g., 100 mW/cm² intensity) for a duration determined by the thickness and initiator concentration (typically 30-180 seconds).
-
Post-Curing (Optional but Recommended): For optimal mechanical properties, perform a thermal post-cure in an oven at 120-150°C for 30-60 minutes. This ensures the polymerization reaction goes to completion.
Protocol 2: Synthesis of a Thermally-Cured Encapsulant Composite
This protocol is ideal for potting electronic components, casting, or creating bulk structural parts.
Materials & Equipment:
-
This compound (BECA)
-
Thermal cationic initiator (e.g., a sulfonium salt-based initiator)
-
Filler (e.g., fused silica for low thermal expansion)
-
Mechanical stirrer with high-shear mixing blade
-
Vacuum oven
-
Mold for casting/potting
Procedure:
-
Filler Preparation: If required, dry the filler (e.g., silica) in an oven at 120°C for at least 4 hours to remove any adsorbed moisture, which can interfere with cationic polymerization.
-
Formulation: Weigh the BECA resin into a mixing vessel.
-
Filler Addition: While stirring, slowly add the dried filler to the resin. A typical loading for electronic encapsulation is 50-70% by weight. Continue mixing until the filler is well dispersed.
-
Initiator Addition: Add 0.5-1.5% by weight of the thermal initiator to the mixture. Mix thoroughly for an additional 5-10 minutes.
-
Degassing: Transfer the mixture to a vacuum chamber and degas until bubbling stops. The viscosity will be higher, so this may take longer.
-
Casting/Potting: Carefully pour the degassed composite mixture into the mold or around the electronic components, avoiding the introduction of new air bubbles.
-
Curing: Place the filled mold into a preheated oven. The curing schedule will depend on the chosen initiator but a typical cycle is 1-2 hours at 120-160°C. Refer to the initiator's technical datasheet for specific recommendations.
-
Cooling: Allow the part to cool slowly to room temperature to minimize thermal stress.
Caption: Figure 3: General Workflow for BECA Composite Synthesis.
Characterization and Validation
To validate the success of the synthesis, the following characterization techniques are recommended:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured composite. A sharp, single Tg indicates a homogenous, well-cured network. For BECA cured with MHHPA anhydride, a Tg of 133°C has been reported.[3]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability and degradation temperature of the composite.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the curing process by observing the disappearance of the characteristic epoxy ring peak (approx. 910 cm⁻¹).
-
Mechanical Testing: Tensile, flexural, and impact tests (ASTM standards) should be performed to quantify the mechanical properties and confirm the effectiveness of the reinforcement.
References
- 1. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 4. Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6--Guarson Chemical Co., Ltd. [guarson.com]
- 5. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 6. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tetrawill.com [tetrawill.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Yellowing in Cured Bis(3,4-epoxycyclohexylmethyl) adipate (BECHMA) Systems
Welcome to the technical support center for Bis(3,4-epoxycyclohexylmethyl) adipate (BECHMA). This guide is designed for researchers, scientists, and drug development professionals encountering yellowing issues during the formulation, curing, or in-service life of BECHMA-based epoxy systems. Here, we provide in-depth troubleshooting guides, preventative protocols, and the scientific rationale behind our recommendations.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental principles governing the performance and stability of BECHMA.
Q1: What is this compound (BECHMA) and why is it chosen for applications requiring clarity?
This compound, often abbreviated as BECHMA, is a cycloaliphatic epoxy resin.[1] Its chemical structure, which contains saturated cyclohexane rings instead of the aromatic (benzene) rings found in conventional bisphenol A (BPA) based epoxies, is the primary reason for its superior resistance to UV degradation and yellowing.[2][3] The absence of easily oxidizable aromatic ether groups enhances its optical stability, making it an excellent choice for applications where long-term clarity and colorlessness are critical, such as in coatings, adhesives, and electronic encapsulants.[1][2]
Q2: What are the primary causes of yellowing in cured BECHMA systems?
Despite its inherent stability, yellowing in cured BECHMA can occur due to several factors. Understanding these root causes is the first step in effective troubleshooting.
-
Photo-degradation (UV Exposure): This is the most common cause of yellowing for polymers used in lighted environments. UV radiation from sunlight or artificial lighting can break down the polymer chains, leading to the formation of light-absorbing groups called chromophores, which cause a yellow appearance.[4][5][6]
-
Thermal Degradation and Oxidation: High temperatures, either during an uncontrolled curing exotherm or from the service environment, can accelerate oxidation.[2][6] This process leads to the formation of carbonyl groups within the polymer network, which are known chromophores that contribute to discoloration.[7]
-
Formulation Components: The choice of curing agent (hardener) and other additives significantly impacts color stability. Amine-based curing agents, for instance, can be susceptible to oxidation and contribute to yellowing.[2][8] The hardener itself can yellow in the bottle over time due to oxidation when exposed to air.[9][10]
-
Impurities and Contaminants: Trace impurities in the raw materials or residual catalysts from the manufacturing process can catalyze degradation reactions that lead to yellowing.[2][6] Moisture contamination during mixing or curing can also lead to discoloration and other defects.[4][9]
Part 2: Troubleshooting and Mitigation Guides
This section provides detailed answers to specific problems, explaining the underlying science and offering actionable solutions.
Section A: Curing-Related Yellowing
Q3: My BECHMA part is yellow immediately after thermal curing. What happened?
Yellowing that appears immediately after thermal cure is almost always related to excessive heat exposure or formulation instability at elevated temperatures.
Causality: The curing reaction of epoxy resins is exothermic (releases heat). In larger volumes or with highly reactive hardeners, this heat can accumulate, causing the internal temperature of the part to rise significantly above the oven's setpoint. This temperature spike can initiate thermal degradation of the polymer backbone or sensitive components in the formulation.[11][12] Amine-based hardeners, in particular, can form colored oxidation products at high temperatures.[2][8]
Troubleshooting Steps:
-
Monitor Exotherm: For a new formulation or part geometry, embed a thermocouple in a test sample to record the peak internal temperature during the cure cycle.
-
Reduce Curing Temperature: If the peak exotherm is excessive, lower the initial curing temperature and extend the curing time to allow for a more controlled reaction.
-
Evaluate Curing Agent: Consider switching to a curing agent with lower reactivity or higher thermal stability. Anhydride curing agents, for example, often provide excellent resistance to thermal yellowing.[2]
-
Check for Contaminants: Ensure all mixing equipment is clean and that raw materials have not been contaminated. Certain impurities can lower the thermal degradation threshold.[2][6]
Q4: I'm observing yellowing during UV curing of my BECHMA formulation. Isn't it UV-stable?
While BECHMA resin is inherently UV-stable, the complete formulation, including the photoinitiator and other additives, may not be.
Causality: UV curing relies on photoinitiators that absorb UV light to generate the free radicals or cations that polymerize the epoxy. Some photoinitiators or their cleavage byproducts are inherently yellow or can cause yellowing. Furthermore, high-intensity UV lamps generate significant heat (infrared radiation), which can cause thermal degradation simultaneously with the UV cure.[5][11]
Troubleshooting Steps:
-
Photoinitiator Selection: Consult with your supplier for a non-yellowing photoinitiator system suitable for clear cycloaliphatic epoxy formulations.
-
Optimize UV Dose: Use the minimum UV dose (energy) required for a full cure. Over-exposure can increase the concentration of yellowing byproducts.
-
Control Temperature: Use UV lamps with IR filters or implement cooling systems (e.g., air flow) on the curing line to prevent excessive heat buildup in the part.
-
Inert Atmosphere: Curing in a nitrogen (N₂) atmosphere can reduce oxidation-related yellowing, particularly for free-radical systems.
Section B: In-Service Yellowing (Post-Cure)
Q5: How can I prevent long-term yellowing of cured BECHMA exposed to sunlight or indoor lighting?
Preventing long-term photo-degradation requires the addition of a specialized light stabilizer package to the formulation. Relying on the resin's inherent stability alone is often insufficient for demanding applications.
Mechanism & Solution: UV radiation initiates degradation by forming free radicals within the polymer. The most effective strategy is a two-pronged approach using a combination of UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).[5][9]
-
UV Absorbers (UVAs): These additives function like sunscreen for the polymer. They absorb harmful UV radiation and dissipate it as harmless thermal energy.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV light. Instead, they act as potent radical scavengers. They interrupt the chain reaction of degradation by capturing free radicals, and importantly, they are regenerated in the process, allowing a single HALS molecule to neutralize many radicals over the polymer's lifetime.[13][14] This cyclic process is sometimes referred to as the Denisov Cycle.[13]
A combination of UVA and HALS is often synergistic, providing superior protection compared to using either additive alone.[5][9]
Q6: My cured BECHMA component turned yellow after exposure to high service temperatures. How can this be prevented?
This is a classic case of thermo-oxidative degradation. The combination of heat and oxygen attacks the polymer network, creating chromophores.[2][7]
Mechanism & Solution: The primary defense against thermo-oxidative degradation is the inclusion of antioxidants in the formulation.[15][16] Like light stabilizers, antioxidants work best as a package, typically combining a primary and a secondary antioxidant.
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They function by donating a hydrogen atom to reactive radicals (ROO•), effectively neutralizing them and stopping the degradation chain reaction.[16]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphite- or thioester-based compounds. They decompose hydroperoxides (ROOH)—unstable molecules that would otherwise break down into more radicals—into stable, non-radical products.[16][17]
By using both types, you create a comprehensive defense against thermal degradation across the entire service temperature range of the material.
Part 3: Experimental Protocols & Data
Protocol 1: Incorporation of Anti-Yellowing Additives into a BECHMA Formulation
This protocol outlines a standard lab procedure for adding and evaluating a stabilizer package.
Objective: To properly disperse a HALS/Antioxidant package into a BECHMA resin system to enhance long-term color stability.
Materials:
-
This compound (BECHMA) resin
-
Selected Curing Agent (e.g., cycloaliphatic amine or anhydride)
-
Hindered Amine Light Stabilizer (HALS) (e.g., Tinuvin® 292 or similar)
-
Primary Antioxidant (e.g., Irganox® 1076 or similar)
-
Secondary Antioxidant (e.g., Irgafos® 168 or similar)
-
Laboratory balance, planetary centrifugal mixer or overhead stirrer, vacuum chamber, cure oven.
Procedure:
-
Calculate Additive Amounts: Based on the total resin weight, calculate the required mass for each additive. Typical loading levels are 0.1% to 1.0% by weight for each component. Start with a mid-range value (e.g., 0.5%) for initial screening.
-
Pre-mix Additives: If using solid antioxidants, it can be beneficial to pre-disperse them in a small portion of the BECHMA resin by gently warming (to ~50-60°C) and stirring until fully dissolved. Liquid additives like HALS can be added directly.
-
Dispersion into Resin: Add the pre-mix (or liquid additives) to the main batch of BECHMA resin. Mix thoroughly using a planetary mixer or overhead stirrer at a moderate speed (e.g., 500-1000 rpm) for 10-15 minutes. Ensure no clumps or undissolved particles remain.
-
Degassing: Place the resin-additive mixture in a vacuum chamber at -28 inHg (~-95 kPa) until bubbling subsides. This removes air incorporated during mixing.
-
Add Curing Agent: Add the stoichiometric amount of the curing agent to the stabilized resin. Mix thoroughly according to standard procedures (e.g., 3 minutes of mixing, scrape sides, 2 more minutes of mixing).
-
Final Degas & Cure: Briefly degas the final mixture to remove any air introduced with the hardener. Cast or apply the resin as needed and cure according to the recommended schedule.
-
Evaluation: Prepare a control sample without additives. Expose both the stabilized and control samples to accelerated weathering (e.g., QUV chamber) or thermal aging and periodically measure the change in color (Yellowness Index, ΔE) using a spectrophotometer.
Table 1: Comparison of Common Curing Agents for BECHMA Systems
| Curing Agent Type | Example | Typical Cure Schedule | Pot Life | Initial Color / Yellowing Resistance | Key Considerations |
| Cycloaliphatic Amine | Isophorone diamine (IPDA) | 24h @ 25°C + 2h @ 100°C | Medium | Excellent | Good overall balance of properties. Low initial color.[8] |
| Anhydride | Hexahydrophthalic anhydride (HHPA) | 2h @ 100°C + 4h @ 150°C | Long | Superior | Requires elevated temperature cure. Can be sensitive to moisture.[2] |
| Aliphatic Amine | Triethylenetetramine (TETA) | 24h @ 25°C + 2h @ 80°C | Short | Fair to Good | Fast room temperature cure but may have higher yellowing tendency than cycloaliphatics. |
| Cationic (UV Cure) | Triarylsulfonium salts | Seconds under UV light | Very Long | Excellent | Requires a photoinitiator. Low heat cure but can be brittle. |
Table 2: Recommended Anti-Yellowing Additives for BECHMA Formulations
| Additive Class | Chemical Type | Example Product | Typical Loading | Target Issue |
| UV Absorber (UVA) | Benzotriazole / Hydroxyphenyl-triazine (HPT) | Tinuvin® 328 / Tinuvin® 400 | 0.2 - 1.0% | Photo-degradation |
| HALS | Tertiary Hindered Amine | Tinuvin® 292 / Tinuvin® 123 | 0.2 - 1.0% | Photo-degradation |
| Primary Antioxidant | Sterically Hindered Phenol | Irganox® 1076 / 1010 | 0.1 - 0.5% | Thermo-oxidation |
| Secondary Antioxidant | Phosphite | Irgafos® 168 | 0.1 - 0.5% | Thermo-oxidation (Process & Long-Term) |
Note: Product names are examples. Equivalent products from other manufacturers can be used. Always consult the supplier's technical data sheet for recommended loading levels.
Part 4: Visualizations & Workflows
Diagram 1: Simplified Photo-Oxidation Pathway of Cycloaliphatic Epoxies
This diagram illustrates the initiation of degradation by UV light and the subsequent formation of species that can lead to yellowing.
Caption: UV light initiates the formation of free radicals on the polymer chain.
Diagram 2: The HALS Radical Scavenging Cycle (Denisov Cycle)
This diagram shows how HALS additives are regenerated while continuously neutralizing polymer-degrading free radicals.
Caption: HALS continuously cycles to neutralize multiple free radicals.
Diagram 3: Troubleshooting Workflow for Yellowing in BECHMA Systems
Follow this logical path to diagnose the root cause of discoloration.
Caption: A logical guide to diagnosing the cause of yellowing.
References
- 1. Page loading... [guidechem.com]
- 2. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 3. Lower Yellowing Epoxy Systems | Westlakeepoxy [westlakeepoxy.com]
- 4. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 5. artresin.com [artresin.com]
- 6. blog.caplinq.com [blog.caplinq.com]
- 7. researchgate.net [researchgate.net]
- 8. pcimag.com [pcimag.com]
- 9. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 10. Why do Epoxy Resin’s yellow? [resinandmore.co.nz]
- 11. epoxyfloor.net.au [epoxyfloor.net.au]
- 12. masepoxies.com [masepoxies.com]
- 13. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 14. additivesforpolymer.com [additivesforpolymer.com]
- 15. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 16. Antioxidants | Adhesives | Request Quote or Samples [tri-iso.com]
- 17. longchangchemical.com [longchangchemical.com]
Technical Support Center: Improving Adhesion of Bis(3,4-epoxycyclohexylmethyl) Adipate
Introduction: Bis(3,4-epoxycyclohexylmethyl) adipate (BECA) is a cycloaliphatic epoxy resin valued for its excellent weather resistance, low viscosity, good flexibility, and superior electrical insulation properties.[1] These characteristics make it a prime candidate for advanced composites, electronic encapsulation, and high-performance coatings.[1][2][3] However, achieving robust and durable adhesion to various substrates can be a significant challenge, often requiring a multi-faceted approach that considers the substrate's nature, the formulation of the epoxy system, and the application process.
This guide provides researchers, scientists, and development professionals with a comprehensive troubleshooting resource. It is structured in a question-and-answer format to directly address common issues encountered during experimental work, grounding practical advice in scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Substrate Preparation Issues
Question 1: My BECA-based adhesive is showing poor adhesion to a metal substrate (e.g., aluminum, steel). What is the first thing I should check?
Answer: The most common cause of adhesion failure on metallic substrates is inadequate surface preparation.[4] Metal surfaces are almost always covered with a layer of contaminants, such as oils, grease from handling or processing, and native oxide layers that can create a weak boundary.[4]
A proper surface preparation workflow is a non-negotiable three-step process:
-
Cleaning/Degreasing: The surface must be free of organic contaminants.[4][5][6] Wipe the surface with a clean cloth saturated with a suitable solvent like acetone or isopropanol. It is crucial to use fresh paper towels for a final wipe before the solvent evaporates to avoid redepositing contaminants.[5] For some industrial applications, trichloroethylene may be used, followed by a thorough drying period.[7]
-
Abrasion (Mechanical Keying): Most smooth, non-porous surfaces require mechanical abrasion to increase the surface area and create a profile for the resin to "key" into.[5][6] For metals, methods like sandblasting are ideal.[7][8] If that's not feasible, abrading with 80-grit aluminum oxide sandpaper is a highly effective alternative.[5][6]
-
Final Cleaning: After abrasion, remove all sanding dust and perform a final solvent wipe to ensure a pristine surface for bonding. For reactive metals like aluminum and stainless steel, it is critical to apply the adhesive as soon as possible, preferably within 4 hours, to prevent the reformation of a passive oxide layer.[5]
Question 2: I'm bonding to a low-surface-energy plastic (like Polypropylene or Polyethylene), and the adhesive won't wet the surface properly. How can I fix this?
Answer: Low-surface-energy (LSE) plastics are notoriously difficult to bond due to their chemically inert and non-polar surfaces. The BECA formulation will bead up rather than spread out, leading to poor interfacial contact and weak adhesion. To overcome this, you must increase the substrate's surface energy.
Several advanced surface modification techniques are highly effective:
-
Plasma Treatment: This is a highly effective method that uses ionized gas (plasma) to modify the top nanolayers of the polymer surface.[9][10] The process accomplishes three things simultaneously: ultra-fine cleaning, micro-roughening, and, most importantly, the introduction of polar functional groups (like hydroxyl, carbonyl, and carboxyl groups) onto the polymer chain.[10][11][12] These new groups dramatically increase surface energy and provide reactive sites for covalent bonding with the epoxy resin.[11]
-
Corona Treatment: Similar to plasma, corona treatment uses an electrical discharge in the air to activate the surface. It is a common industrial method for treating films and flat sheets.
-
Chemical Etching: For certain polymers like polyethylene, aggressive chemical oxidation can be used. A classic example is immersion in a sodium dichromate and sulfuric acid solution (a chromic acid etchant).[7] This process is highly effective but requires stringent safety protocols due to the hazardous nature of the chemicals.
The following diagram outlines the decision-making process for treating LSE polymers.
References
- 1. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 2. Revolutionizing Adhesives: The Role of Cycloaliphatic Resin in Bonding Technology - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 3. nbinno.com [nbinno.com]
- 4. Best Practices for Epoxy Surface Preparation: Ensuring Strong and Durable Bonds - [incurelab.com]
- 5. wessexresins.co.uk [wessexresins.co.uk]
- 6. westsystem.com [westsystem.com]
- 7. Preparation of Surfaces for Epoxy Adhesive Bonding [smooth-on.com]
- 8. crosslinktech.com [crosslinktech.com]
- 9. sciplasma.com [sciplasma.com]
- 10. 3dtllc.com [3dtllc.com]
- 11. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adhesion improvement: Optimized bonding with plasma [relyon-plasma.com]
Technical Support Center: Mastering the Exotherm in Bis(3,4-epoxycyclohexylmethyl) adipate (BECA) Polymerization
Welcome to the technical support center for the controlled polymerization of Bis(3,4-epoxycyclohexylmethyl) adipate (BECA). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile cycloaliphatic epoxy resin. Here, we will delve into the intricacies of managing the exothermic reaction inherent in its cationic polymerization, providing you with the knowledge and tools to achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BECA) and why is its polymerization exothermic?
This compound, a cycloaliphatic epoxy resin, is favored for its excellent thermal stability, weather resistance, and electrical insulation properties.[1] Its polymerization, particularly through cationic ring-opening, is a highly exothermic process.[2] This is because the epoxy rings in the BECA molecule are highly strained. During polymerization, these rings are opened, releasing a significant amount of strain energy in the form of heat.[3][4] If not properly controlled, this heat can accumulate, leading to a rapid increase in temperature, a phenomenon known as thermal runaway.[5][6]
Q2: What is cationic polymerization and why is it used for BECA?
Cationic polymerization is a chain-growth polymerization method initiated by a cation.[7] For BECA, this process is typically initiated by a strong acid, which is generated from a cationic initiator, either thermally or by exposure to UV radiation.[8] This acid protonates an epoxy group, creating a reactive cationic center that then propagates by attacking other epoxy rings.[9] Cationic polymerization is well-suited for cycloaliphatic epoxies like BECA because it can proceed rapidly and is not inhibited by oxygen, unlike free-radical polymerization.[10]
Q3: What are the primary factors that influence the exotherm during BECA polymerization?
Several factors can significantly impact the intensity of the exothermic reaction. Understanding and controlling these is key to a successful polymerization:
-
Initiator Type and Concentration: The type and amount of cationic initiator used are critical. Higher initiator concentrations generally lead to a faster reaction rate and a more intense exotherm.[8][11]
-
Reaction Temperature: The initial temperature of the reactants and the ambient temperature play a crucial role. Higher temperatures accelerate the polymerization rate, which in turn generates heat more quickly.[12]
-
Batch Size and Geometry: Larger volumes of resin will generate and retain more heat due to a lower surface-area-to-volume ratio, increasing the risk of thermal runaway.[5] The shape of the reaction vessel also matters; a shallow, wide container will dissipate heat more effectively than a deep, narrow one.
-
Fillers: The addition of thermally conductive fillers can help to dissipate heat, while insulating fillers can exacerbate the exotherm.[13]
Troubleshooting Guide
This section addresses common issues encountered during BECA polymerization, with a focus on problems related to exotherm control.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Thermal Runaway | - Initiator concentration is too high.- Initial reaction temperature is too high.- Batch size is too large for the reaction conditions. | - Reduce the initiator concentration.- Start the reaction at a lower temperature and use a controlled heating ramp.- Work with smaller batch sizes or use a reaction vessel with better heat dissipation. |
| Incomplete Cure | - Insufficient initiator concentration.- Reaction temperature is too low.- Presence of moisture, which can terminate the cationic polymerization.[14] | - Increase the initiator concentration within recommended limits.- Ensure the curing temperature is adequate for the initiator used.- Dry all reactants and work in a low-humidity environment. Consider using a moisture scavenger.[15] |
| Yellowing or Charring of the Polymer | - Excessive exotherm has caused thermal degradation of the polymer. | - Implement the solutions for thermal runaway to keep the peak exotherm temperature below the degradation temperature of the polymer. |
| Bubbles in the Cured Polymer | - Outgassing of dissolved air or moisture due to the high temperature of the exotherm.- Boiling of low molecular weight components. | - Degas the resin mixture under vacuum before initiating polymerization.- Control the exotherm to maintain a lower peak temperature. |
| Cracking of the Cured Polymer | - High thermal stress due to a large temperature gradient between the core and the surface of the reacting mass. | - Reduce the rate of polymerization to minimize the temperature gradient.- Implement a staged curing process with intermediate cooling steps.[16] |
Visualizing the Process
Cationic Ring-Opening Polymerization of BECA
The following diagram illustrates the key steps in the cationic ring-opening polymerization of an epoxide, which is the mechanism for BECA polymerization.
Caption: Cationic ring-opening polymerization of BECA.
Troubleshooting Workflow for Exotherm Control
This workflow provides a logical sequence for diagnosing and resolving issues related to the exothermic reaction.
Caption: Troubleshooting workflow for exotherm control.
Experimental Protocol: Controlled Thermal Polymerization of BECA
This protocol provides a starting point for conducting a controlled thermal polymerization of BECA. It is essential to perform initial small-scale trials to optimize the parameters for your specific equipment and materials.
Materials:
-
This compound (BECA)
-
Thermal cationic initiator (e.g., a sulfonium salt)
-
Dry reaction vessel with magnetic stirring and temperature control (e.g., a jacketed reactor)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation:
-
Ensure the reaction vessel is clean and thoroughly dry.
-
Purge the vessel with an inert gas to remove air and moisture.
-
Preheat the reaction vessel to the desired initial temperature (e.g., 60-80°C). A lower starting temperature is recommended for initial trials.[12]
-
-
Charging the Reactor:
-
Under an inert atmosphere, add the desired amount of BECA to the preheated reaction vessel.
-
Begin gentle stirring to ensure uniform temperature.
-
-
Initiator Addition:
-
Accurately weigh the thermal cationic initiator. A typical starting concentration is 0.5-1.0 wt% relative to the BECA.[8]
-
Dissolve the initiator in a small amount of BECA or a suitable dry solvent (if compatible and easily removable).
-
Add the initiator solution to the stirred BECA in the reactor.
-
-
Polymerization and Exotherm Monitoring:
-
Continuously monitor the temperature of the reaction mixture.
-
If the temperature begins to rise rapidly, indicating a strong exotherm, apply cooling to the reactor jacket to maintain the desired temperature profile.
-
A controlled temperature ramp can be employed. For example, after the initial exotherm subsides, the temperature can be gradually increased to achieve a higher degree of conversion. A typical cure cycle might involve holding at a lower temperature (e.g., 90°C) for a period, followed by a ramp to a higher temperature (e.g., 150-165°C) for post-curing.[17]
-
-
Completion and Characterization:
-
The polymerization is considered complete when the exotherm has ceased and the desired viscosity or hardness is achieved.
-
The cured polymer can be characterized using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and the extent of cure.[13]
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19]
-
Work in a well-ventilated area, as the polymerization may release fumes.[20]
-
Be prepared for a potential thermal runaway. Have a cooling bath or other quenching method readily available.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. redox.com [redox.com]
- 5. Managing the Heat: Controlling Exothermic Reactions in Epoxy - [incurelab.com]
- 6. specialchem.com [specialchem.com]
- 7. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 9. researchgate.net [researchgate.net]
- 10. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epoxyworks.com [epoxyworks.com]
- 13. How you can optimise the curing process for epoxy [forcetechnology.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of thermal curing cycle for a large epoxy model [jcamech.ut.ac.ir]
- 17. tri-iso.com [tri-iso.com]
- 18. resin-supplies.co.uk [resin-supplies.co.uk]
- 19. ulbrich-group.com [ulbrich-group.com]
- 20. docs.rs-online.com [docs.rs-online.com]
Technical Support Center: Optimizing Initiator Concentration for Curing Bis(3,4-epoxycyclohexylmethyl) Adipate
Welcome to the technical support center for the optimization of curing protocols for Bis(3,4-epoxycyclohexylmethyl) adipate, a versatile cycloaliphatic epoxy resin. This guide is designed for researchers, scientists, and professionals in drug development and advanced materials. Here, we provide in-depth answers to common questions, detailed experimental protocols, and troubleshooting advice to help you achieve optimal cure characteristics and final material properties.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the selection and function of initiators for this compound.
Q1: What type of initiator is required to cure this compound?
This compound, a cycloaliphatic epoxy resin, primarily undergoes cationic polymerization.[1] This mechanism involves the opening of the epoxy ring by a strong acid. Therefore, initiators capable of generating a cationic species or a superacid upon activation are required. These are broadly categorized as:
-
Photoinitiators: These are the most common choice for this resin. They are compounds that, upon exposure to ultraviolet (UV) light, generate a strong acid that initiates the polymerization.[2] Diaryliodonium or triarylsulfonium salts (e.g., diaryliodonium hexafluoroantimonate) are highly effective cationic photoinitiators.[2]
-
Thermal Initiators: While less common for this specific monomer, certain Lewis acids or complexes (e.g., boron trifluoride complexes) can initiate cationic polymerization at elevated temperatures.[3] These are often referred to as thermolatent catalysts.
Q2: How does the cationic polymerization process work?
The curing process is a chain-growth polymerization reaction.[4]
-
Initiation: A cationic photoinitiator absorbs UV light, leading to its decomposition and the formation of a strong Brønsted or Lewis acid (a "superacid").
-
Propagation: This acid protonates the oxygen atom of an epoxy ring on a this compound monomer. This "activates" the ring, making it highly electrophilic. The activated ring is then attacked by another monomer's epoxy oxygen, opening the ring and propagating the reactive cationic center to the newly added monomer. This process repeats, rapidly forming long polymer chains.
-
Crosslinking: Since each monomer molecule has two epoxy groups, the growing polymer chains can link with each other, forming a highly crosslinked, three-dimensional thermoset network.[5]
Cationic Ring-Opening Polymerization Mechanism
Caption: Simplified workflow of UV-initiated cationic polymerization.
Q3: Why is initiator concentration a critical parameter?
The concentration of the initiator directly controls the number of active cationic centers generated, which in turn dictates the polymerization rate and the final network structure.
-
Too Low Concentration: Leads to an insufficient number of initiation sites. This results in slow or incomplete curing, a low degree of crosslinking, and consequently, poor mechanical properties, lower glass transition temperature (Tg), and a tacky or soft surface.[6][7]
-
Too High Concentration: An excess of initiator can cause an extremely rapid, uncontrolled polymerization.[8] This can lead to a high exotherm (heat release), causing thermal degradation, yellowing, and significant internal stresses that may result in cracking or brittleness.[9][10] It can also lead to the formation of a more heterogeneous polymer network.[11] Interestingly, beyond a certain point (e.g., >3 wt%), further addition of initiator may not accelerate the reaction and only serves to increase the brittleness of the final product.[10]
Section 2: Experimental Guide for Optimizing Initiator Concentration
This section provides a systematic approach to determining the optimal initiator concentration for your specific application.
Objective:
To identify the initiator concentration that provides the desired cure speed, a high degree of conversion, and optimal final material properties (e.g., hardness, thermal stability) for this compound.
Materials & Equipment:
-
This compound resin
-
Selected cationic photoinitiator (e.g., a diaryliodonium salt)
-
Accurate analytical balance (± 0.1 mg)
-
Mixing cups and spatulas
-
UV curing system with controlled intensity and wavelength (e.g., 365 nm)
-
Substrates for curing (e.g., glass slides, molds)
-
Analytical instruments:
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Durometer for hardness testing (optional)
-
Step-by-Step Experimental Protocol
-
Prepare a Ladder Study: Create a series of formulations with varying initiator concentrations. A good starting range for many cationic photoinitiators is 0.5% to 4.0% by weight (wt%).[2][12]
-
Example Formulations: 0.5%, 1.0%, 2.0%, 3.0%, 4.0% wt. initiator in resin.
-
-
Mixing:
-
Accurately weigh the resin into a mixing cup.
-
Weigh the required amount of photoinitiator and add it to the resin. For solid initiators, it's often best to dissolve them in a small amount of monomer first to ensure complete dissolution.[12]
-
Mix thoroughly but gently for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogenous mixture.[7] Avoid aggressive mixing to minimize introducing air bubbles.[6][13]
-
Work under "dimmed" or yellow light conditions to prevent premature polymerization.[2]
-
-
Curing:
-
Apply a standardized amount of each formulation onto your chosen substrate or into a mold.
-
Expose each sample to a consistent dose of UV radiation. Keep the UV intensity, wavelength, and exposure time constant for all samples in the study.
-
-
Post-Cure: Many cationic systems benefit from a thermal post-cure to complete the reaction and relieve internal stresses.[10] A typical post-cure might be 1-2 hours at 100-150°C. Keep this step consistent for all samples.
-
Analysis & Characterization: Evaluate the cured samples to determine the optimal formulation.
Workflow for Initiator Concentration Optimization
Caption: Step-by-step process for optimizing initiator concentration.
Data Interpretation: How to Analyze Your Results
| Analytical Technique | What to Measure | Interpretation of Optimal Result |
| Visual Inspection | Tackiness, clarity, cracks, yellowing | The sample should be tack-free, clear, and free of defects. |
| DSC (Differential Scanning Calorimetry) | Glass Transition Temp (Tg) & Residual Cure Exotherm | Highest Tg: Indicates a higher degree of crosslinking.[11] No/Minimal Residual Exotherm: A lack of heat release on a second DSC scan confirms that the initial cure was complete.[14] |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Disappearance of Epoxy Peak (~790-810 cm⁻¹) | Maximum reduction in the characteristic epoxy peak absorbance indicates the highest degree of monomer-to-polymer conversion.[15][16] |
| Mechanical Testing | Hardness (Shore D), Tensile/Flexural Modulus | Maximum Hardness/Modulus: These properties generally increase with the degree of cure. However, excessively high concentrations can lead to brittleness, causing a drop in some strength metrics.[17] |
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the curing process.
Q: Why is my cured sample still tacky or soft?
This indicates an incomplete cure, which can be caused by several factors.
-
Problem: Insufficient Initiator Concentration.
-
Solution: The number of initiating species was too low to achieve full network formation. Increase the initiator concentration in increments (e.g., 0.5% wt.) and repeat the experiment.
-
-
Problem: Inadequate UV Dose.
-
Solution: The initiator was not fully activated. Increase the UV exposure time or the intensity of the UV lamp.
-
-
Problem: Oxygen Inhibition.
-
Solution: While less of a problem for cationic polymerization compared to free-radical systems, high oxygen levels at the surface can sometimes interfere. Curing under a nitrogen atmosphere can resolve this.
-
-
Problem: Improper Mixing.
-
Problem: Low Temperature.
Q: My resin cured extremely fast, turned yellow, and cracked. What happened?
This is a classic sign of an uncontrolled, highly exothermic reaction.
-
Problem: Excessive Initiator Concentration.
-
Solution: The high concentration of initiator generated too many active sites simultaneously, leading to a massive release of heat. Reduce the initiator concentration significantly. As a starting point, try halving the concentration used.
-
-
Problem: UV Intensity is Too High.
-
Solution: A very high-intensity UV source can also trigger an overly aggressive reaction. Reduce the lamp intensity or increase the distance between the lamp and the sample.
-
-
Problem: Thick Sample/Pour.
-
Solution: Curing in thick sections traps heat, accelerating the reaction into an uncontrollable state.[13] Pour thinner layers and cure them individually if a thick final part is needed.
-
Q: The final cured material is very brittle. How can I improve its toughness?
Brittleness in these systems is common but can be mitigated.
-
Problem: High Crosslink Density.
-
Solution: While a high degree of cure is desired, an overly dense network can be brittle. A slight reduction in the initiator concentration might be beneficial, but this must be balanced against achieving a full cure.[10]
-
-
Problem: Formulation Choice.
-
Solution: this compound is known for providing better flexibility compared to other cycloaliphatic epoxies due to its longer molecular chain.[18] However, for applications requiring high toughness, consider formulating with flexibilizers or other tougher epoxy resins.
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. photohitech.com [photohitech.com]
- 3. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 6. resiners.com [resiners.com]
- 7. artnglow.com [artnglow.com]
- 8. composites.syr.edu [composites.syr.edu]
- 9. epoxyclasses.com [epoxyclasses.com]
- 10. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
- 11. Effect of photoinitiator concentration on hygroscopic stability of UV cured precision replicated composite optics [opg.optica.org]
- 12. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 13. bestbartopepoxy.com [bestbartopepoxy.com]
- 14. threebond.co.jp [threebond.co.jp]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of initiator concentration, exposure time and particle size of the filler upon the mechanical properties of a light-curing radiopaque dental composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
Storage and handling issues with "Bis(3,4-epoxycyclohexylmethyl) adipate"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Bis(3,4-epoxycyclohexylmethyl) adipate (CAS 3130-19-6). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the storage, handling, and troubleshooting of this versatile cycloaliphatic epoxy resin. This document moves beyond simple protocols to explain the causality behind common issues, ensuring the integrity and success of your experiments.
I. Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its proper handling and application. This compound is a low-viscosity, colorless to pale yellow liquid valued for its excellent weather resistance, thermal stability, and flexibility in cured systems.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 3130-19-6 | [4] |
| Molecular Formula | C₂₀H₃₀O₆ | [4] |
| Molecular Weight | 366.45 g/mol | [5] |
| Appearance | Colorless to pale yellow viscous liquid | [2][6] |
| Density | ~1.149 g/mL at 25 °C | [5] |
| Viscosity | 400–750 mPa·s at 25 °C | [1][6] |
| Refractive Index | ~1.493 (n20/D) | [2][5] |
| Boiling Point | 474.2 °C at 760 mmHg | [2] |
| Flash Point | >113 °C (>235 °F) - closed cup | [2][5] |
| Epoxy Equivalent Weight | 190–210 g/eq | [1][6] |
II. Storage and Handling: Proactive Measures for Experimental Success
Proper storage and handling are the first line of defense against experimental failure. The unique structure of this compound, with its reactive epoxy groups and hydrolyzable ester linkage, dictates specific requirements for maintaining its chemical integrity.
Frequently Asked Questions: Storage
Q: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, store the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[7] The recommended storage temperature is typically between 2-8°C, as indicated on some product labels, to minimize the risk of crystallization and viscosity changes. Protect from direct sunlight, heat sources, sparks, and open flames.
Q: Why is it crucial to store this compound in a tightly sealed container?
A: There are two primary reasons. First, the epoxy groups are susceptible to reaction with atmospheric moisture, which can lead to premature oligomerization or affect curing kinetics. Second, it prevents the ingress of contaminants that can act as catalysts for degradation or as nucleation sites for crystallization.
Q: What is the expected shelf life?
A: While specific shelf life can vary by manufacturer, when stored under the recommended conditions, cycloaliphatic epoxy resins are generally stable for at least one year. It is always best to consult the manufacturer's certificate of analysis for a specific expiration date.
Q: I've noticed the material has become cloudy or solidified. What happened?
A: This is likely due to crystallization, a common phenomenon in high-purity epoxy resins, especially when exposed to temperature fluctuations. This is a physical change and does not necessarily indicate chemical degradation. For a detailed explanation and remedy, please see the Troubleshooting Guide: Crystallization .
Frequently Asked Questions: Handling
Q: What personal protective equipment (PPE) is required when handling this chemical?
A: Always handle this compound in a well-ventilated area or under a chemical fume hood.[7] Essential PPE includes:
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
Q: What materials should be avoided when working with this compound?
A: this compound is reactive towards a range of chemicals. Avoid contact with:
-
Strong Acids and Bases: These can catalyze the rapid, and often exothermic, polymerization of the epoxy groups and can also promote the hydrolysis of the ester linkage.
-
Amines and Anhydrides: These are common curing agents and will initiate polymerization.
-
Strong Oxidizing Agents: These can lead to hazardous reactions.
Q: How should I handle spills?
A: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure the area is well-ventilated. Do not allow the material to enter drains or waterways.
III. Troubleshooting Guide: From Storage to Cured Product
This section addresses common issues that can arise during the use of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Crystallization
Symptoms:
-
The liquid appears cloudy, hazy, or milky.
-
Visible white, granular crystals have formed, often settling at the bottom of the container.
-
In advanced stages, the entire contents may become a solid or semi-solid mass.
Causality Diagram: Crystallization Pathway
Caption: Factors leading to the crystallization of epoxy resins.
Troubleshooting Protocol: Reversing Crystallization
Crystallization is a reversible physical process that does not damage the chemical properties of the epoxy resin.
Step 1: Gentle Heating
-
Place the sealed container in a water bath or a temperature-controlled oven set to 50-60°C (122-140°F) .
-
The time required will depend on the volume of material and the extent of crystallization. Small quantities may resolve in 15-30 minutes, while larger containers could take several hours.
Step 2: Agitation
-
Periodically and gently agitate or stir the material to ensure even heat distribution and to help dissolve the crystals. Scrape the sides and bottom of the container, as these are common areas for residual crystals.
Step 3: Verification
-
Continue heating until the liquid is completely clear and free of any cloudiness or visible crystals. It is critical to melt all crystals, as any remaining particles can act as seeds, causing the material to recrystallize rapidly.
Step 4: Cooling
-
Allow the resin to cool to room temperature before use. Using the resin while it is still hot can significantly reduce its pot life and may lead to an uncontrolled exothermic reaction upon mixing with a curing agent.
Issue 2: Inconsistent or Incomplete Curing
Symptoms:
-
The cured product has soft or sticky spots.
-
The material remains tacky or fails to harden completely after the recommended curing time.
-
The cured product is brittle or has poor mechanical properties.
Causality Diagram: Curing Failures
Caption: Common causes of epoxy resin curing failures.
Troubleshooting and Prevention:
-
Accurate Measurement: Use a calibrated scale to weigh the resin and curing agent precisely according to the manufacturer's recommended mix ratio. Do not rely on volume measurements unless explicitly instructed.
-
Thorough Mixing: Mix the components for the specified duration, typically 2-3 minutes. Scrape the sides and bottom of the mixing container multiple times to ensure all material is incorporated. An unmixed "swirl" or streak indicates incomplete mixing.
-
Temperature Control: The ideal curing temperature is generally between 23-28°C (73-82°F).[8] Lower temperatures will significantly slow down or even halt the curing reaction. Ensure your workspace, resin, and substrate are all within the recommended temperature range.
-
Moisture Prevention: Work in an environment with humidity below 60% RH.[8] Ensure all equipment is clean and dry. Moisture can react with some curing agents and can also lead to a plasticizing effect, reducing the glass transition temperature (Tg) of the final cured product.[9][10]
Issue 3: Yellowing or Discoloration
Symptoms:
-
The cured product develops a yellow or amber tint over time, especially when exposed to light.
Explanation: this compound is a cycloaliphatic epoxy resin, which inherently possesses excellent UV stability and resistance to yellowing compared to aromatic epoxy resins (like those based on Bisphenol A).[1][11] However, yellowing can still occur due to:
-
Curing Agent Choice: The hardener used can significantly impact UV stability. Aromatic amine hardeners, for example, are more prone to yellowing than aliphatic or cycloaliphatic hardeners.
-
Excessive Heat: Overheating the resin during curing or post-curing can cause thermal degradation and discoloration.
-
Incorrect Mix Ratio: An off-ratio mix can leave unreacted components that are more susceptible to degradation.[12]
Prevention:
-
For applications requiring maximum clarity and color stability, use a UV-stable curing agent and consider adding a UV stabilizer to the formulation.
-
Adhere strictly to the recommended curing schedule and avoid excessive temperatures.
IV. References
-
Srivastava, A. (2025). Decomposition Of Vinyl Esters Of Cycloaliphatic Epoxy Resins: A Kinetic Study. International Journal of All Research Education and Scientific Methods. --INVALID-LINK--
-
Srivastava, A. (2025). CURING AND DEGRADATION BEHAVIOR OF VINYL ESTERS OF CYCLOALIPHATIC EPOXY RESINS. ResearchGate. --INVALID-LINK--
-
Srivastava, A. (2025). Decomposition of Vinyl Esters of Cycloaliphatic Epoxy Resins: A Kinetic Study. Scribd. --INVALID-LINK--
-
Srivastava, A. (2025). decomposition of vinyl esters of cycloaliphatic epoxy resins: a kinetic study. ResearchGate. --INVALID-LINK--
-
Srivastava, A. (2022). Curing And Degradation Behavior Of Vinyl Esters Of Cycloaliphatic Epoxy Resins. International Journal of Advanced Research. --INVALID-LINK--
-
Resiners. (2025). Why Your Resin Won't Cure: Common Issues with UV and Epoxy Resin. resiners. --INVALID-LINK--
-
Various Authors. (2025). Synthesis and characterization of novel epoxy resin bearing naphthyl and limonene moieties, and its cured polymer. ResearchGate. --INVALID-LINK--
-
Biosynth. (n.d.). Bis-(3,4-Epoxycyclohexylmethyl)adipate. Biosynth. --INVALID-LINK--
-
Tetra. (n.d.). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Cas 3130-19-6. Tetra. --INVALID-LINK--
-
Resin Obsession. (2023). The Only Epoxy Resin Troubleshooting Tips You Need. Resin Obsession. --INVALID-LINK--
-
Guidechem. (n.d.). Bis[(3,4-epoxycyclohexyl)methyl] adipate 3130-19-6. Guidechem. --INVALID-LINK--
-
BMmold.com. (2023). Solving Common Epoxy Resin Curing Problems. BMmold.com. --INVALID-LINK--
-
UltraClear Epoxy. (n.d.). Troubleshooting Epoxy Resin Issues: Bubbles, Cracks, and More. UltraClear Epoxy. --INVALID-LINK--
-
Hubei Xinjing New Materials Co., Ltd. (n.d.). bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128). Hubei Xinjing New Materials Co., Ltd.. --INVALID-LINK--
-
PubChem. (n.d.). This compound. PubChem. --INVALID-LINK--
-
Guarson Chemical Co., Ltd. (n.d.). Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6. Guarson Chemical Co., Ltd.. --INVALID-LINK--
-
Mijovic, J., & Lin, K. F. (n.d.). Effect of Moisture on Epoxy Resins and Epoxy Composites. 1)Bisphenol-A Based Epoxy Cured with Amine-Amide Hardener. e-Polymers. --INVALID-LINK--
-
Watsonnoke Scientific Ltd. (2015). This compound CAS 3130-19-6. Watsonnoke Scientific Ltd. --INVALID-LINK--
-
Jiangsu Tetra New Material Technology Co., Ltd. (n.d.). Thermal Curing Application of Cycloaliphatic Epoxy Resin. Jiangsu Tetra New Material Technology Co., Ltd.. --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate. CymitQuimica. --INVALID-LINK--
-
Delasi, R., & Whiteside, J. B. (n.d.). Moisture Effects in Epoxy Matrix Composites. SciSpace. --INVALID-LINK--
-
SIELC Technologies. (2018). Bis[(3,4-epoxycyclohexyl)methyl] adipate. SIELC Technologies. --INVALID-LINK--
-
Watson International Ltd. (n.d.). Understanding the Applications of this compound in Modern Materials. Watson International Ltd. --INVALID-LINK--
-
Hubei Xinjing New Materials Co., Ltd. (n.d.). bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128). Hubei Xinjing New Materials Co., Ltd.. --INVALID-LINK--
-
Hubei Xinjing New Materials Co., Ltd. (n.d.). bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128). Hubei Xinjing New Materials Co., Ltd.. --INVALID-LINK--
-
Market Publishers. (n.d.). CAS 3130-19-6 this compound Chemical Report & Database. Market Publishers. --INVALID-LINK--
-
Wikipedia. (n.d.). 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. Wikipedia. --INVALID-LINK--
-
Echemi. (n.d.). Bis[(3,4-epoxycyclohexyl)methyl] adipate SDS, 3130-19-6 Safety Data Sheets. Echemi. --INVALID-LINK--
-
Watson International Ltd. (n.d.). This compound CAS 3130-19-6. Watson International Ltd. --INVALID-LINK--
-
Chen, C. S., et al. (n.d.). Effects of UV for Cycloaliphatic Epoxy Resin via Thermokinetic Models, Novel Calorimetric Technology, and Thermogravimetric Analysis. National Institutes of Health. --INVALID-LINK--
-
Various Authors. (2025). UV-curing process and mechanical properties of bisphenol a epoxy resin. ResearchGate. --INVALID-LINK--
-
NeverFade. (n.d.). Overcoming UV Degradation in Epoxy Coating Systems: Innovative Protection Strategies for Enhanced Durability. NeverFade. --INVALID-LINK--
-
Brinkmann, C., et al. (2021). UV aged epoxy coatings – Ecotoxicological effects and released compounds. National Institutes of Health. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. --INVALID-LINK--
-
Various Authors. (n.d.). Determination of bisphenol A (BPA) by gas chromatography–mass spectrometry and 1H NMR spectroscopy during curing of epoxy–amine resins. ResearchGate. --INVALID-LINK--
References
- 1. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 2. Page loading... [guidechem.com]
- 3. guarson.com [guarson.com]
- 4. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 3130-19-6 [sigmaaldrich.com]
- 6. hnxinjing.com [hnxinjing.com]
- 7. echemi.com [echemi.com]
- 8. resiners.com [resiners.com]
- 9. rlmm.org [rlmm.org]
- 10. scispace.com [scispace.com]
- 11. 20088111.fs1.hubspotusercontent-na1.net [20088111.fs1.hubspotusercontent-na1.net]
- 12. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
Technical Support Center: Viscosity Modification of Bis(3,4-epoxycyclohexylmethyl) adipate Formulations
Welcome to the technical support center for formulating with Bis(3,4-epoxycyclohexylmethyl) adipate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with modifying the viscosity of this versatile cycloaliphatic epoxy resin. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction to this compound
This compound is a widely used cycloaliphatic epoxy resin known for its excellent weather resistance, electrical insulation properties, and low curing shrinkage.[1] It typically presents as a light yellow or colorless liquid with a viscosity in the range of 400-750 mPa·s at 25°C.[1][2][3] While this inherent viscosity is suitable for many applications, including composites, coatings, and electronic embedment materials, there are instances where precise viscosity control is paramount for optimal processing and final product performance.[1][4][5]
This guide will explore the primary methods for modifying the viscosity of your this compound formulations, focusing on the underlying principles and practical implications of each approach.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is too thick to process. What is the quickest way to reduce its viscosity?
The most immediate method to reduce viscosity is by increasing the temperature of the resin.[6][7] Epoxy resins exhibit a significant decrease in viscosity with a rise in temperature.[8] For every 10°C increase, you can expect an approximate 50% reduction in viscosity.[8] However, be mindful that elevated temperatures will also accelerate the curing reaction, reducing your working time or pot life.[7][9]
Q2: I've heard about using diluents. What is the difference between a reactive and a non-reactive diluent?
Reactive diluents are low-viscosity epoxy-functional compounds that chemically incorporate into the polymer network during curing.[10][11] They become a permanent part of the final cured product. Non-reactive diluents, on the other hand, do not participate in the curing reaction.[12][13][14] They function more like solvents or plasticizers, and while they effectively reduce viscosity, they can negatively impact the final mechanical and thermal properties of the cured resin as they can migrate out over time.[12][15]
Q3: Can I use common solvents like acetone or alcohol to thin my formulation?
While solvents like acetone, lacquer thinner, and denatured alcohol can effectively reduce the viscosity of epoxy resins, this practice is generally discouraged for high-performance applications.[6][16] The addition of solvents can significantly compromise the mechanical strength and chemical resistance of the cured epoxy.[17][18] Solvents can also introduce porosity as they evaporate during the curing process, creating voids and weakening the material.[12]
Q4: Will modifying the viscosity affect the final properties of my cured product?
Yes, any modification to the formulation to alter its viscosity will have a corresponding effect on the final cured properties. For instance:
-
Heating: While it doesn't alter the chemical makeup, it can affect the cure kinetics, potentially leading to a more complete cure if controlled properly.[7]
-
Reactive Diluents: These will alter the crosslink density and can impact properties like flexibility, tensile strength, and chemical resistance.[12]
-
Non-Reactive Diluents: These generally have a negative impact on most physical properties, including tensile strength and thermal resistance, though they may increase flexibility.[12]
Troubleshooting Guides
Issue 1: High Viscosity Leading to Poor Substrate Wetting or Fiber Impregnation
Cause: The inherent viscosity of the this compound formulation is too high to allow for complete penetration into porous substrates or thorough wetting of reinforcing fibers.[16] This can lead to voids, reduced adhesion, and compromised mechanical performance.
Solutions:
Method 1: Temperature Adjustment
This is the preferred first-line approach as it does not introduce new components into your formulation.
-
Step 1: Determine the Optimal Temperature. Gradually warm the resin component (Part A) in a controlled water bath or oven. Monitor the viscosity using a rheometer as a function of temperature to identify the ideal processing temperature. A general guideline is to aim for a temperature that provides a workable viscosity for your application without significantly shortening the pot life.
-
Step 2: Pre-heat the Substrate. In applications like coating or laminating, pre-heating the substrate can be highly effective.[6] Apply the room-temperature mixed epoxy system to the warm substrate. The heat from the substrate will lower the epoxy's viscosity at the interface, promoting better wetting and adhesion.[6]
-
Step 3: Monitor Pot Life. Be aware that the working time of the mixed epoxy system will decrease at elevated temperatures.[9][19] Perform small-scale tests to establish the new pot life at your chosen processing temperature.
Method 2: Addition of a Reactive Diluent
When temperature adjustment is insufficient or impractical, a reactive diluent can be employed.
-
Step 1: Select an Appropriate Reactive Diluent. For cycloaliphatic systems, consider monofunctional or difunctional glycidyl ethers. Aliphatic glycidyl ethers can increase flexibility, while aromatic ones may enhance stiffness and chemical resistance.[11][20]
-
Step 2: Determine the Optimal Concentration. Start with a low addition level (e.g., 5-10 parts per hundred resin, phr) and measure the resulting viscosity. Incrementally increase the concentration until the desired viscosity is achieved. Be aware that exceeding 20 phr is seldom recommended as it can significantly degrade final properties.[12]
-
Step 3: Characterize the Cured Properties. After determining the appropriate concentration, it is crucial to cast and cure a sample to test for any changes in mechanical properties (e.g., tensile strength, modulus) and thermal properties (e.g., glass transition temperature, Tg).
Table 1: Effect of Different Viscosity Modification Techniques
| Method | Advantages | Disadvantages | Impact on Final Properties |
| Temperature Increase | No change in formulation chemistry; effective viscosity reduction.[6][7] | Reduces working time; requires controlled heating equipment.[9] | Can improve cross-linking if controlled; otherwise, minimal impact on inherent properties.[7] |
| Reactive Diluents | Permanent integration into the polymer network; can enhance certain properties like flexibility.[10][11] | Alters stoichiometry; can reduce crosslink density and may impact mechanical and thermal properties.[12] | Decreased tensile strength and Tg are common; increased flexibility.[12] |
| Non-Reactive Diluents | Significant viscosity reduction at low concentrations.[12] | Can migrate out of the cured resin; significantly degrades mechanical and thermal properties.[12] | Reduced tensile strength, chemical resistance, and thermal stability.[12] |
Issue 2: Formulation Viscosity Increases Uncontrollably During Storage
Cause: This can be due to crystallization of the epoxy resin, particularly if stored at cooler temperatures.[7] Crystallization can present as cloudiness or solidification of the resin.
Solutions:
-
Step 1: Gentle Heating. Warm the resin container in a water bath or oven at a temperature of approximately 140°F (60°C).[7]
-
Step 2: Agitation. Gently stir the resin as it warms to help dissolve the crystals and return it to a clear, liquid state.[7]
-
Step 3: Proper Storage. Store the resin at a consistent, moderate temperature as recommended by the manufacturer to prevent repeated freeze-thaw cycles that can promote crystallization.[7]
Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process and experimental steps for viscosity modification.
Caption: Decision workflow for addressing high viscosity in epoxy formulations.
References
- 1. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 2. xinjingchem.com [xinjingchem.com]
- 3. Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6--Guarson Chemical Co., Ltd. [guarson.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 3130-19-6 [chemicalbook.com]
- 6. epoxyworks.com [epoxyworks.com]
- 7. support.jamestowndistributors.com [support.jamestowndistributors.com]
- 8. Epoxy Viscosity Vs Temperature - [incurelab.com]
- 9. epoxyplus.com [epoxyplus.com]
- 10. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]
- 11. indiamart.com [indiamart.com]
- 12. specialchem.com [specialchem.com]
- 13. bansaltrading.com [bansaltrading.com]
- 14. monchy.com [monchy.com]
- 15. Diluents | Coatings | Request Quote or Samples [tri-iso.com]
- 16. epoxyking.com [epoxyking.com]
- 17. promiseepoxy.com [promiseepoxy.com]
- 18. can I lower my epoxy's viscosity - RC Groups [rcgroups.com]
- 19. bestbartopepoxy.com [bestbartopepoxy.com]
- 20. purnimagroup.com [purnimagroup.com]
Technical Support Center: Synthesis of Bis(3,4-epoxycyclohexylmethyl) adipate
Welcome to the technical support center for the synthesis of Bis(3,4-epoxycyclohexylmethyl) adipate (BECA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important cycloaliphatic epoxy resin. As a bifunctional chemical, BECA is valued for its excellent adhesion, durability, and chemical resistance, making it a key component in advanced coatings, adhesives, and composite materials.[1][2][3]
The synthesis of BECA is typically a two-step process: first, the esterification of adipic acid with 3-cyclohexene-1-methanol to form the diolefin intermediate, followed by the epoxidation of the two cyclohexene rings. While seemingly straightforward, the epoxidation step is particularly sensitive to reaction conditions, and several side reactions can compromise yield, purity, and the performance of the final product. This guide provides in-depth, cause-and-effect troubleshooting in a practical Q&A format to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Synthesis Issues
Q1: My final product has a lower than expected epoxy equivalent weight (EEW) and my IR/NMR analysis shows significant hydroxyl (-OH) signals. What is the cause?
Probable Cause: Epoxide Ring Hydrolysis
This is the most common side reaction. The epoxide rings, once formed, are susceptible to acid-catalyzed hydrolysis, especially in the presence of water. The acidic environment is created by the peracid used for epoxidation (e.g., peracetic acid) and its carboxylic acid byproduct (e.g., acetic acid). Water can be introduced as a solvent, as part of the aqueous peracid solution, or during the work-up phase.
The mechanism involves protonation of the epoxide oxygen, making the ring highly electrophilic and susceptible to nucleophilic attack by water.[4] This opens the ring to form a trans-1,2-diol (glycol).[4] Each hydrolysis event consumes an epoxy group, increasing the overall molecular weight per remaining epoxy group, which in turn lowers the epoxy equivalent weight (EEW) and introduces unwanted hydroxyl functionalities.
Solutions & Preventative Measures:
-
Anhydrous Conditions: If possible, use an anhydrous system. While challenging with reagents like aqueous hydrogen peroxide, minimizing water is crucial. Consider using in situ generated peracids from sources like acetic anhydride and hydrogen peroxide to better control water content.[5]
-
Buffered System: The reaction pH should be carefully controlled. Adding a buffering agent, such as sodium bicarbonate or sodium acetate, can neutralize the carboxylic acid byproduct as it forms, preventing the pH from dropping too low and minimizing acid-catalyzed hydrolysis.[5][6]
-
Controlled Temperature: Keep the reaction temperature low (typically 25-40°C). Higher temperatures accelerate the rate of hydrolysis more significantly than the rate of epoxidation.
-
Careful Work-up: During product isolation, the aqueous phase must be removed promptly. The organic layer should be washed with a mild base solution (e.g., 5% sodium bicarbonate) to neutralize residual acids before final washing and drying.[6]
Q2: During the epoxidation step, the viscosity of my reaction mixture increased dramatically, leading to poor stirring and, in one instance, complete gelation. Why did this happen?
Probable Cause: Acid-Catalyzed Cationic Polymerization
Gelation is a classic sign of uncontrolled polymerization. Cycloaliphatic epoxides, like BECA, are highly reactive monomers in cationic ring-opening polymerization.[7][8] This process is initiated by strong Brønsted or Lewis acids present in your system.
The mechanism starts when a proton (H+) from the acidic medium attacks an epoxide oxygen, forming a protonated oxonium ion. This activated monomer is then attacked by the oxygen of another epoxide molecule. This chain reaction propagates, rapidly building high molecular weight polymer chains and leading to a sharp increase in viscosity or gelation. This process is particularly problematic at elevated temperatures.
Solutions & Preventative Measures:
-
Strict Temperature Control: This is the most critical parameter. Maintain the recommended reaction temperature and ensure your reactor has adequate cooling capacity to manage the exothermic nature of both epoxidation and polymerization.
-
pH Management: As with hydrolysis, maintaining a neutral or slightly basic pH is key. The use of buffers will suppress the concentration of protons (H+) available to initiate cationic polymerization.
-
Controlled Reagent Addition: Add the epoxidizing agent (peracid) slowly and portion-wise to the olefin.[6] This prevents a rapid temperature spike from the exotherm and keeps the instantaneous concentration of acid low.
-
Avoid Strong Acids: Ensure no strong acid contaminants are present in your starting materials or solvents.
Q3: My GC/LC analysis shows three major peaks: the desired diepoxide, a significant amount of the mono-epoxide intermediate, and unreacted starting diester. How can I improve conversion?
Probable Cause: Incomplete Epoxidation
This issue stems from insufficient reaction time, inadequate temperature, or a suboptimal stoichiometric ratio of the epoxidizing agent. The epoxidation of the second double bond is often slower than the first due to subtle electronic or steric effects.
Solutions & Preventative Measures:
-
Stoichiometry: Ensure you are using a sufficient molar excess of the epoxidizing agent. A molar ratio of 2.2 to 2.5 moles of peracid per mole of the diolefin (Bis(3-cyclohexenylmethyl) adipate) is a good starting point to drive the reaction to completion.
-
Reaction Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using an appropriate analytical technique like GC or TLC.[6] Continue the reaction until the peak corresponding to the mono-epoxide intermediate has diminished to an acceptable level.
-
Temperature Optimization: While high temperatures can cause side reactions, a temperature that is too low may result in impractically long reaction times. A typical range is 25-50°C. If the reaction stalls at a lower temperature, a modest increase may be necessary, but this must be balanced against the risk of hydrolysis and polymerization.
Experimental Protocols & Data
Protocol: Epoxidation Work-up to Minimize Hydrolysis
-
Cooling: Once the reaction is deemed complete by GC analysis, cool the reaction vessel to 10-15°C to quench the reaction rate.
-
Phase Separation: If a two-phase system was used, transfer the mixture to a separatory funnel and promptly remove the aqueous layer containing the carboxylic acid byproduct.
-
Neutralization Wash: Add a 5% (w/v) solution of sodium bicarbonate to the organic layer. Agitate gently to avoid emulsification and vent frequently. This step neutralizes any remaining acidic species.[6] Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Water Wash: Wash the organic layer with deionized water (or a saturated brine solution to aid separation) to remove residual salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40-45°C.
Table 1: Impact of Reaction Parameters on Side Products
| Parameter | Setting | Primary Side Reaction Risk | Recommended Action |
| Temperature | > 60°C | Cationic Polymerization, Hydrolysis | Maintain strict control, typically 25-50°C. Ensure efficient cooling. |
| < 25°C | Incomplete Epoxidation | Monitor reaction progress; consider a slight temperature increase if stalled. | |
| pH | < 4 | Hydrolysis, Cationic Polymerization | Use a buffer (e.g., NaHCO₃, NaOAc) to maintain pH between 5-7.[5][6] |
| Water Content | High | Hydrolysis | Use anhydrous grade solvents and reagents where possible. |
| Peracid Ratio | < 2.0 equiv. | Incomplete Epoxidation | Use a slight molar excess (2.2-2.5 equiv.) to ensure full conversion. |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired synthesis pathway versus the competing side reactions.
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for BECA synthesis highlighting the critical epoxidation step.
Diagram 2: Competing Reaction Mechanisms
Caption: Mechanistic pathways showing desired epoxidation vs. side reactions.
Frequently Asked Questions (FAQs)
Q: Which epoxidizing agent is best for this synthesis? A: While meta-chloroperoxybenzoic acid (m-CPBA) is a classic and effective choice for lab-scale synthesis due to its stability, peracetic acid is often preferred for larger-scale operations due to cost-effectiveness.[9][10] Peracetic acid can be generated in situ from hydrogen peroxide and acetic acid, which can be a safer and more economical approach.[10] The choice depends on scale, safety considerations, and desired purity.
Q: Can I use a metal catalyst for the epoxidation? A: Yes, catalytic systems using metals like manganese, rhenium, or tungsten with hydrogen peroxide as the terminal oxidant are well-documented for alkene epoxidation.[11][12] These can be highly efficient but may require more complex catalyst/ligand preparation and optimization. For BECA synthesis, direct epoxidation with a pre-formed or in situ peracid is the most commonly reported and industrially relevant method.
Q: How do I properly store the final BECA product? A: this compound should be stored in a cool, dry, dark place away from acidic contaminants, which could slowly catalyze polymerization or hydrolysis over time. Use tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture uptake.
References
- 1. Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6 | FA172437 [biosynth.com]
- 2. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 3. guarson.com [guarson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. US20200165218A1 - Methods for making cyclohexene oxide-containing esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 12. Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Bis(3,4-epoxycyclohexylmethyl) adipate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of Bis(3,4-epoxycyclohexylmethyl) adipate (CAS 3130-19-6). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers and scientists encountering challenges during the purification of this versatile cycloaliphatic epoxy resin. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
I. Understanding the Molecule and Potential Impurities
This compound is a widely used epoxy resin known for its excellent weather resistance, low viscosity, and good electrical insulation properties.[1][2] However, its synthesis and handling can introduce several impurities that may affect its performance in downstream applications. Understanding these impurities is the first step in effective purification.
Common Impurities:
-
Hydrolysis Products (Diols): The epoxide rings are susceptible to hydrolysis, especially in the presence of acidic or basic conditions, leading to the formation of diol impurities.[3][4] This is a common issue that can impact the cross-linking density and final properties of the cured resin.
-
Oligomers: Incomplete reactions or side reactions during synthesis can lead to the formation of higher molecular weight oligomers.[5] These can affect the viscosity and processability of the resin.
-
Colored Impurities: The presence of colored bodies can be due to thermal degradation or side reactions, impacting the optical clarity of the final product.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process may also be present.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Problem 1: Product has a yellow or brown tint.
Cause: The coloration is likely due to thermal degradation or the presence of oxidized impurities. Cycloaliphatic epoxy resins are generally known for their good UV stability and resistance to yellowing, so color in the unpurified product suggests process-related impurities.[6]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for colored impurities.
Detailed Steps & Explanation:
-
Dissolution: Dissolve the colored product in a minimal amount of a compatible organic solvent like ethyl acetate or toluene. This facilitates the interaction between the impurities and the adsorbent.
-
Activated Carbon Treatment: Add activated carbon (1-5% by weight of the epoxy resin) to the solution. Activated carbon has a high surface area with a non-polar character, making it effective at adsorbing large, greasy, and often colored organic molecules.[7][8]
-
Stirring: Stir the mixture at room temperature for 1-2 hours. Avoid excessive heating, which could promote further degradation.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Analysis: Check the filtrate for color. If the color persists, a second treatment with fresh activated carbon may be necessary.
-
Solvent Removal: Once the color is removed, evaporate the solvent under reduced pressure to obtain the decolorized product.
Problem 2: Product contains diol impurities, confirmed by analysis.
Cause: Hydrolysis of the epoxide rings. This can occur if the product is exposed to acidic or basic conditions, or even trace amounts of water, especially at elevated temperatures.[9]
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for diol impurities.
Detailed Steps & Explanation:
-
Column Chromatography (Recommended for high purity):
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is effective. The less polar epoxy compound will elute before the more polar diol impurity.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC).[10]
-
-
Solvent Extraction (For bulk removal):
-
Dissolve the impure product in a water-immiscible solvent like toluene or dichloromethane.
-
Wash the organic solution with water or a saturated sodium chloride solution (brine). The more polar diol will preferentially partition into the aqueous phase.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Problem 3: Product viscosity is higher than expected, suggesting the presence of oligomers.
Cause: Side reactions during synthesis leading to the formation of higher molecular weight species.
Troubleshooting Workflow:
Figure 3: Troubleshooting workflow for oligomeric impurities.
Detailed Steps & Explanation:
-
Gel Permeation Chromatography (GPC): GPC is an ideal technique for separating molecules based on their size in solution.[3][4] It can be used both analytically to confirm the presence of oligomers and preparatively to isolate the desired monomer.[11]
-
Fractional Vacuum Distillation: Since oligomers will have a higher boiling point than the monomer, fractional vacuum distillation can be an effective separation method for thermally stable compounds.[13][14]
-
Conditions: High vacuum is necessary to lower the boiling point and prevent thermal degradation.[15] A distillation column with packing material will enhance the separation efficiency.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
For achieving high purity on a laboratory scale, column chromatography is the most versatile and effective method. It allows for the simultaneous removal of various impurities with different polarities, such as diols and other side-products. A typical setup would involve a silica gel column with a hexane/ethyl acetate solvent gradient.
Q2: How can I monitor the purification process using Thin Layer Chromatography (TLC)?
-
Spotting: Dissolve a small amount of your crude material and each collected fraction in a volatile solvent and spot them on a silica gel TLC plate.
-
Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 70:30 hexane:ethyl acetate).
-
Visualization:
-
UV Light: If your compound or impurities are UV active, they will appear as dark spots under a UV lamp.[10]
-
Stains: For non-UV active compounds, various chemical stains can be used. A p-anisaldehyde stain is a good general-purpose stain for epoxides and alcohols, often giving different colors for different functional groups upon heating.[16] A permanganate stain is also effective for visualizing compounds that can be oxidized, which includes the diol impurity.[17]
-
Q3: Can I use distillation to purify this compound?
Yes, vacuum distillation is a viable option, particularly for removing lower boiling point impurities or for separating the monomer from higher boiling oligomers.[15] Due to its relatively high molecular weight, a high vacuum (low pressure) is essential to lower the boiling point and prevent thermal decomposition.[18] A short-path distillation apparatus is often preferred for high-boiling, viscous liquids.
Q4: My product is a viscous liquid. Are there any special considerations for its purification?
Purifying viscous liquids can be challenging.
-
For chromatography: You may need to dissolve your product in a larger volume of the initial mobile phase to ensure it loads onto the column effectively.
-
For distillation: Efficient stirring is crucial to ensure even heating and prevent bumping.
-
For handling: Warming the product slightly can reduce its viscosity, making it easier to transfer and handle.[6]
Q5: How can I quantify the purity of my final product?
-
¹H NMR Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool to determine the purity of your sample by integrating the signals of your product against a known internal standard.[19][20] You can also use ¹H NMR to estimate the level of diol impurity by comparing the integration of characteristic epoxide protons with those of the diol.
-
HPLC: An analytical High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., RI or ELSD) can be used to assess purity by measuring the relative area of the product peak.[21]
-
Titration: The epoxy equivalent weight (EEW) can be determined by titration, which provides a measure of the amount of epoxy groups per unit weight of the resin. A higher than theoretical EEW can indicate the presence of non-epoxy impurities.
IV. Experimental Protocols
Protocol 1: Preparative Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. If the product is very viscous, you can dissolve it in a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Decolorization with Activated Carbon
-
Dissolve the colored product in a suitable solvent (e.g., ethyl acetate) to make a 10-20% w/v solution.
-
Add 2% w/w of activated carbon relative to the mass of the epoxy resin.
-
Stir the mixture at room temperature for 1-2 hours.
-
Prepare a small plug of Celite® in a fritted glass funnel.
-
Filter the mixture through the Celite® plug to remove the activated carbon. Wash the Celite® with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
V. References
-
SIELC Technologies. (n.d.). Separation of Bis[(3,4-epoxycyclohexyl)methyl] adipate on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--[21]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from --INVALID-LINK--
-
Dyeing Reagents for Thin-Layer and Paper Chromatography - The Sarpong Group. (n.d.). Retrieved from --INVALID-LINK--
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from --INVALID-LINK--[17]
-
Agilent. (2012, April 26). Analysis of low molecular weight resins and prepolymers by GPC/SEC. Retrieved from --INVALID-LINK--[11]
-
Google Patents. (n.d.). EP0212210A2 - Process for the preparation of cycloaliphatic diepoxides. Retrieved from --INVALID-LINK--
-
Taylor & Francis eBooks. (n.d.). Characterization of Oligomers by GPC. Retrieved from --INVALID-LINK--[5]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from --INVALID-LINK--[12]
-
Cytiva Life Sciences. (2017, July 12). Do's and don'ts when filtering viscous liquids. Retrieved from --INVALID-LINK--
-
CORE. (n.d.). Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). TLC Stains. Retrieved from --INVALID-LINK--[10]
-
University of Rochester, Department of Chemistry. (n.d.). TLC Stains/Dips. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015, March 15). What is a best way to purify a viscous organic liquid product other than column chromatography?. Retrieved from --INVALID-LINK--
-
Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from --INVALID-LINK--[7]
-
Acta Polymerica Sinica. (2001). Synthesis and properties of difunctional cycloaliphatic epoxides. Retrieved from --INVALID-LINK--
-
SpringerLink. (n.d.). Synthesis and characterization of a novel cycloaliphatic epoxy resin starting from dicyclopentadiene. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). TLC Stains/Dips. Retrieved from --INVALID-LINK--[16]
-
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from --INVALID-LINK--
-
ScholarWorks at WMU. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. Retrieved from --INVALID-LINK--
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from --INVALID-LINK--[18]
-
Tetra. (n.d.). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Cas 3130-19-6. Retrieved from --INVALID-LINK--[1][2]
-
Watson International. (n.d.). This compound CAS 3130-19-6. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101914193A - Method for purifying bisphenol-A molecular epoxy resin by using molecular distillation technology and device thereof. Retrieved from --INVALID-LINK--[15]
-
SAMPE neXus Proceedings. (2021). EVALUATING EPOXY CURE THROUGH SINGLE-SIDED NMR MEASUREMENTS OF MOLECULAR MOBILITY. Retrieved from --INVALID-LINK--[19]
-
Wuxi Epic International Trading Co., Ltd. (n.d.). Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. Retrieved from --INVALID-LINK--[13]
-
Reddit. (2017, December 5). How do activated carbons selectively 'sense' colored impurities?. Retrieved from --INVALID-LINK--[8]
-
PubMed. (2006). Simple protocol for NMR analysis of the enantiomeric purity of diols. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds. Retrieved from --INVALID-LINK--
-
NIH. (2020, March 4). Solid-State Nuclear Magnetic Resonance as a Versatile Tool To Identify the Main Chemical Components of Epoxy-Based Thermosets. Retrieved from --INVALID-LINK--[20]
-
Incurelab. (2025, September 21). How to Fix Common Epoxy Resin Mistakes: Your Guide to Cloudiness, Pigment Failures, and Peeling. Retrieved from --INVALID-LINK--[6]
-
NIH. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from --INVALID-LINK--
-
Digivac. (n.d.). 3 Benefits of Vacuum Fractional Distillation. Retrieved from --INVALID-LINK--[14]
-
Global Pumps. (n.d.). How Do You Pump High Viscosity Fluids?. Retrieved from --INVALID-LINK--
-
K2TEC. (n.d.). Viscosity in industrial filtration and solid liquid separation. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
YouTube. (2023, December 15). Cycloaliphatic Epoxy Resins - Session 20. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 16). This compound. Retrieved from --INVALID-LINK--
-
Tetra. (n.d.). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Cas 3130-19-6. Retrieved from --INVALID-LINK--[2]
-
SpecialChem. (2025, January 7). Prevent Degradation via Hydrolysis. Retrieved from --INVALID-LINK--[9]
-
ChemicalBook. (2025, July 16). This compound. Retrieved from --INVALID-LINK--
-
The Gund Company. (n.d.). Cycloaliphatic Epoxy. Retrieved from --INVALID-LINK--
-
RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2021000318A1 - Process for purifying organic solvents. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Bis-(3,4-Epoxycyclohexylmethyl)adipate. Retrieved from --INVALID-LINK--
References
- 1. Synthesis and properties of cycloaliphatic diepoxides containing fluorinated linker: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 3. agilent.com [agilent.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. tecan.com [tecan.com]
- 7. carbotecnia.info [carbotecnia.info]
- 8. reddit.com [reddit.com]
- 9. specialchem.com [specialchem.com]
- 10. TLC stains [reachdevices.com]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. longhope-evaporator.com [longhope-evaporator.com]
- 14. digivac.com [digivac.com]
- 15. CN101914193A - Method for purifying bisphenol-A molecular epoxy resin by using molecular distillation technology and device thereof - Google Patents [patents.google.com]
- 16. Chromatography [chem.rochester.edu]
- 17. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 18. researchgate.net [researchgate.net]
- 19. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 20. Solid-State Nuclear Magnetic Resonance as a Versatile Tool To Identify the Main Chemical Components of Epoxy-Based Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Separation of Bis[(3,4-epoxycyclohexyl)methyl] adipate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide for Resin Selection: Bis(3,4-epoxycyclohexylmethyl) adipate vs. Bisphenol A diglycidyl ether
This guide provides a comprehensive comparison between two significant epoxy resins: the cycloaliphatic Bis(3,4-epoxycyclohexylmethyl) adipate (BECA) and the aromatic Bisphenol A diglycidyl ether (DGEBA). The content herein is structured to provide researchers, scientists, and product development professionals with the in-depth technical data and field-proven insights necessary for informed material selection.
Introduction: The Aromatic Workhorse vs. The Aliphatic Challenger
Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] For decades, the industry standard has been Bisphenol A diglycidyl ether (DGEBA), an aromatic epoxy synthesized from bisphenol A (BPA) and epichlorohydrin.[2][3] Its versatility and performance have made it ubiquitous in coatings, adhesives, composites, and electronic packaging.[3]
However, growing concerns over the endocrine-disrupting potential of its precursor, BPA, have catalyzed the search for safer, high-performance alternatives.[2][4][5][6] This has brought cycloaliphatic epoxy resins, such as this compound (BECA), to the forefront. BECA's aliphatic structure, devoid of the aromatic rings associated with BPA, offers a distinct set of properties, including enhanced UV stability and weatherability, presenting a compelling alternative for specific applications.[7]
This guide will dissect the fundamental differences between these two resins, from their chemical architecture to their cured-state performance, supported by experimental data and standardized testing protocols.
Molecular Architecture and Synthesis
The performance of an epoxy resin is intrinsically linked to its molecular structure. The presence of aromatic rings in DGEBA versus the saturated aliphatic rings in BECA is the primary determinant of their differing characteristics.
-
Bisphenol A diglycidyl ether (DGEBA): Synthesized via the O-alkylation of bisphenol A with epichlorohydrin, DGEBA's structure is characterized by a rigid aromatic backbone.[2] This rigidity contributes to its high strength and thermal stability. However, the ether linkages and aromaticity are also responsible for its susceptibility to UV degradation.
-
This compound (BECA): As a cycloaliphatic epoxy, BECA's structure contains saturated rings.[7] This aliphatic nature is the key to its excellent UV resistance and non-yellowing characteristics.[7] The flexible adipate chain linker between the two epoxycyclohexyl groups imparts a degree of toughness and flexibility not inherent to the rigid DGEBA structure.
Figure 1: Chemical structures of DGEBA and BECA.
Curing Mechanisms: A Tale of Two Chemistries
The polymerization or "curing" process transforms the liquid resins into a solid, crosslinked network. The choice of curing agent and mechanism is critical and differs significantly between DGEBA and BECA.
-
DGEBA Curing: DGEBA is most commonly cured through a nucleophilic ring-opening reaction with polyamines, aminoamides, or anhydrides.[2][8] The reaction involves the active hydrogens of the amine attacking the epoxide ring.[9][10] This is a well-understood, robust process that allows for curing at a range of temperatures, from ambient to elevated, depending on the hardener used.[11]
-
BECA Curing: Cycloaliphatic epoxides like BECA are less reactive towards nucleophilic agents like amines compared to DGEBA.[12] They are most effectively cured via cationic polymerization , initiated by heat or UV radiation in the presence of a photoinitiator.[13][14] This process generates a strong Brønsted acid, which protonates the epoxy oxygen, initiating a chain-growth ring-opening polymerization.[14] A key advantage of this mechanism is the "dark cure" phenomenon, where the polymerization continues even after the initiating light source is removed.[14][15]
Performance Comparison: A Data-Driven Analysis
The structural and chemical differences manifest in distinct performance characteristics. The following table summarizes key properties based on typical formulations.
| Property | This compound (BECA) | Bisphenol A diglycidyl ether (DGEBA) | Rationale & Significance |
| Chemical Structure | Aliphatic / Cycloaliphatic | Aromatic | The absence of aromatic rings in BECA provides superior UV resistance and non-yellowing properties.[7] DGEBA's aromatic backbone contributes to high strength but is prone to UV degradation. |
| Typical Curing | Cationic (UV or Thermal)[13][14] | Nucleophilic (Amine, Anhydride)[2][8] | BECA's cationic cure allows for rapid, on-demand polymerization. DGEBA's amine cure is versatile but can be slower and sensitive to moisture. |
| Viscosity at 25°C | Lower (e.g., ~550-750 mPa·s) | Higher (e.g., ~11,000-14,000 mPa·s)[16] | BECA's lower viscosity allows for solvent-free formulations and easier processing, especially in coating and casting applications. |
| Glass Transition Temp. (Tg) | Varies widely, can be high (e.g., >200°C) with anhydride cure[1] | Typically high (e.g., 140-180°C) with amine cure | Tg indicates the material's heat resistance. While DGEBA offers consistently high Tg, BECA systems can be formulated for very high thermal stability, though this is highly dependent on the curing agent.[1] |
| Mechanical Properties | Generally more flexible and tougher | High strength, high modulus, but can be brittle | BECA's adipate backbone imparts flexibility. DGEBA's rigid structure leads to high strength and stiffness, which is desirable for structural composites. |
| Toxicity Profile | Generally lower toxicity, BPA-free | Precursor (BPA) is a known endocrine disruptor[4][6][17] | This is a primary driver for using BECA. While cured DGEBA is generally considered safe[18][19], concerns remain about residual monomer leaching.[2] |
| Key Advantage | UV Stability, Low Viscosity, BPA-Free | High Mechanical Strength, Cost-Effective, Versatility | BECA excels in outdoor applications and where biocompatibility is a concern. DGEBA remains the workhorse for structural applications where its performance-to-cost ratio is paramount. |
Experimental Protocols for Comparative Analysis
To ensure a trustworthy and objective comparison, standardized testing methodologies are essential. The following protocols outline a self-validating system for evaluating these two resins.
Protocol: Tensile Property Analysis (ASTM D638)
This protocol determines crucial mechanical properties like tensile strength, modulus of elasticity, and elongation at break.[20][21][22][23]
-
Specimen Preparation:
-
Prepare stoichiometric mixtures of each resin system (BECA with a suitable cationic initiator; DGEBA with an amine hardener like TETA or DDS).
-
Degas the mixtures in a vacuum chamber to remove entrapped air.
-
Cast the resins into Type I dumbbell-shaped molds as specified by ASTM D638.[24]
-
Cure the specimens according to the recommended schedule for each system (e.g., BECA: UV cure followed by thermal post-cure; DGEBA: 24 hours at room temperature followed by 2 hours at 80°C).
-
Condition the cured specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
-
Testing Procedure:
-
Use a Universal Testing Machine (UTM) equipped with a suitable load cell (e.g., 5 kN or 10 kN).[23]
-
Secure the specimen in the grips of the UTM.
-
Attach an extensometer to the gauge section of the specimen for precise strain measurement.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[23]
-
Record the load and displacement data throughout the test.
-
Test a minimum of five specimens for each resin system to ensure statistical validity.
-
-
Data Analysis:
Protocol: Glass Transition Temperature (Tg) by DSC (ASTM D3418)
Differential Scanning Calorimetry (DSC) is used to determine the Tg, a critical indicator of a material's thermal performance.[25][26][27]
-
Sample Preparation:
-
Excise a small sample (10-15 mg) from a fully cured specimen of each resin.[25]
-
Place the sample into an aluminum DSC pan and hermetically seal it.
-
-
Testing Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a "heat-cool-heat" cycle to erase any prior thermal history.
-
Record the heat flow versus temperature data.
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
The Tg is identified as the midpoint of the inflection in the heat flow curve.
-
Figure 2: Experimental workflow for comparative resin evaluation.
Applications and Field Insights
-
DGEBA-based Systems: Remain the preferred choice for high-strength structural adhesives, heavy-duty protective coatings, and carbon fiber composites in the aerospace and automotive industries. Their proven track record, high performance, and economic efficiency are difficult to displace. The primary causality for their selection is the achievement of maximum mechanical and thermal performance at a reasonable cost.
-
BECA-based Systems: Are carving out significant niches. Their excellent UV stability makes them ideal for outdoor coatings, clear topcoats, and protective layers for electronics where non-yellowing is critical.[7] Their lower viscosity is advantageous for 3D printing (stereolithography) and electronic potting/encapsulation applications.[28] Furthermore, their BPA-free nature makes them a strong candidate for food-contact coatings and medical device adhesives, where biocompatibility is a regulatory and safety imperative.[29][30]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and DGEBA is not a matter of which is "better," but which is more suitable for a specific application.
-
DGEBA is the established, high-strength workhorse. For applications demanding maximum mechanical strength and thermal resistance where UV exposure is minimal and BPA content is not a primary concern, it remains an excellent and cost-effective choice.
-
BECA represents a modern alternative addressing key limitations of DGEBA. For applications requiring optical clarity, weatherability, and a more favorable toxicity profile, BECA offers a superior solution. Its processing advantages, such as low viscosity and rapid UV curing, provide additional value in advanced manufacturing settings.
As a Senior Application Scientist, my recommendation is to base selection on a thorough analysis of the end-use requirements. Define your primary performance drivers—be it mechanical strength, UV stability, processing speed, or biocompatibility—and use the data-driven insights in this guide to make an informed decision.
References
- 1. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 8. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 14. sartomer.arkema.com [sartomer.arkema.com]
- 15. uvebtech.com [uvebtech.com]
- 16. BISPHENOL A DIGLYCIDYL ETHER RESIN | 1675-54-3 [chemicalbook.com]
- 17. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. industrialphysics.com [industrialphysics.com]
- 21. zwickroell.com [zwickroell.com]
- 22. infinitalab.com [infinitalab.com]
- 23. victortestingmachine.com [victortestingmachine.com]
- 24. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 25. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 26. static1.squarespace.com [static1.squarespace.com]
- 27. standards.iteh.ai [standards.iteh.ai]
- 28. UV Curing Part Six: Cationic Resin Curing – The party does not stop when the lights go out! - Polymer Innovation Blog [polymerinnovationblog.com]
- 29. This compound | 3130-19-6 [chemicalbook.com]
- 30. The biocompatibility evaluation of epoxy resin-based root canal sealers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Cycloaliphatic Epoxy Resins for 3D Printing
Introduction: The Case for Cycloaliphatic Epoxies in High-Performance 3D Printing
For researchers, scientists, and professionals in drug development, the precision and reliability of 3D-printed components are paramount. While the landscape of photopolymer resins is vast, cycloaliphatic epoxy resins have carved out a significant niche, particularly in applications demanding high fidelity, long-term stability, and robust mechanical performance. Unlike their more common acrylate counterparts, which cure via a free-radical mechanism, cycloaliphatic epoxies polymerize through a cationic ring-opening process. This fundamental difference in chemistry bestows upon them a suite of advantageous properties, most notably significantly lower volumetric shrinkage during curing.[1] This reduced shrinkage is critical for achieving high dimensional accuracy and minimizing internal stresses that can lead to warping and part failure.[1]
This guide provides an in-depth, objective comparison of key cycloaliphatic epoxy resins for stereolithography (SLA) and digital light processing (DLP) 3D printing. We will delve into their core chemical structures, comparative performance metrics, and the experimental methodologies required to validate their properties for demanding applications.
Understanding the Chemistry: Why Cycloaliphatic Epoxies Excel
Traditional epoxy resins, such as those based on bisphenol A (BPA), are known for their strength and chemical resistance.[2] However, their aromatic structures can be susceptible to UV degradation, leading to yellowing over time. Cycloaliphatic epoxy resins, on the other hand, possess a saturated ring structure that enhances their UV stability and weatherability.[2] This makes them ideal for applications where long-term optical clarity and color stability are crucial.
The primary curing mechanism for these resins in 3D printing is cationic photopolymerization.[3] This process is initiated by a photoinitiator that, upon exposure to UV light, generates a strong acid. This acid then initiates the ring-opening of the epoxy groups, leading to the formation of a highly cross-linked polymer network.[3] A key advantage of this mechanism is the absence of oxygen inhibition, a common issue in free-radical polymerization that can lead to tacky or under-cured surfaces.[3]
Featured Resins for Comparison
For the purpose of this guide, we will focus on two representative and commercially significant cycloaliphatic epoxy resins:
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (TTA21): This is a widely used cycloaliphatic epoxy known for its high heat resistance and rigidity. Its compact structure contributes to a high cross-link density upon curing.
-
Bis(3,4-Epoxycyclohexylmethyl) Adipate (TTA26): This resin incorporates a flexible adipate backbone between the cycloaliphatic rings. This structural modification is designed to impart greater flexibility and toughness to the cured material compared to TTA21.[4]
Comparative Performance Analysis: A Framework for Evaluation
To provide a comprehensive and objective comparison, we will evaluate these resins based on a set of critical performance indicators relevant to 3D printing. The following sections detail the experimental protocols for each evaluation.
Experimental Workflow Overview
Caption: Experimental workflow for comparing cycloaliphatic epoxy resins.
Rheological Properties: Viscosity
Causality: The viscosity of a resin is a critical parameter for 3D printing. It directly influences the ease of coating a fresh layer of resin, the speed at which this can be done, and the potential for trapping air bubbles. Lower viscosity resins are generally preferred for high-resolution and high-speed printing.
Experimental Protocol: Rotational Viscometry (ASTM D4287)
-
Apparatus: A cone-and-plate viscometer.
-
Procedure: a. Equilibrate the viscometer to a constant temperature of 25°C. b. Place a small sample of the uncured resin onto the plate. c. Lower the cone to the specified gap. d. Rotate the cone at a high shear rate (e.g., 12,000 s⁻¹) and record the viscosity in centipoise (cP). e. Repeat the measurement three times for each resin formulation and calculate the average.
Mechanical Properties
Causality: The mechanical properties of the cured resin determine the performance of the final 3D-printed part. For many scientific and industrial applications, high strength, stiffness, and toughness are essential.
Specimen Preparation: For all mechanical tests, standardized specimens should be 3D printed according to the dimensions specified in the respective ASTM standards. Post-curing should be performed under controlled conditions (e.g., 120°C for 2 hours) to ensure complete polymerization.
a. Tensile Strength and Modulus (ASTM D638)
Experimental Protocol:
-
Apparatus: A universal testing machine with a suitable load cell.
-
Specimen: Type I dumbbell-shaped specimen.[5]
-
Procedure: a. Secure the specimen in the grips of the testing machine. b. Apply a tensile load at a constant crosshead speed until the specimen fractures. c. Record the load and elongation data. d. Calculate the tensile strength (stress at break) and Young's modulus (stiffness).
b. Flexural Strength and Modulus (ASTM D790)
Experimental Protocol:
-
Apparatus: A universal testing machine with a three-point bending fixture.[6][7]
-
Specimen: A rectangular bar of specified dimensions.[6]
-
Procedure: a. Place the specimen on the two supports of the bending fixture. b. Apply a load to the center of the specimen at a specified rate until it breaks or reaches 5% strain.[7] c. Record the load and deflection data. d. Calculate the flexural strength and modulus.
c. Impact Resistance (ASTM D256 - Izod Test)
Experimental Protocol:
-
Apparatus: A pendulum-type Izod impact tester.
-
Specimen: A notched rectangular bar.
-
Procedure: a. Clamp the specimen vertically in the tester with the notch facing the pendulum.[8] b. Release the pendulum to strike and fracture the specimen. c. Record the energy absorbed during the impact.
Thermomechanical Properties: Heat Deflection Temperature (HDT)
Causality: HDT is a measure of a material's resistance to deformation under a given load at elevated temperatures. A higher HDT is crucial for applications where the 3D-printed part will be exposed to heat.
Experimental Protocol: (ASTM D648)
-
Apparatus: An HDT testing instrument with a controlled temperature bath.[2]
-
Specimen: A rectangular bar.
-
Procedure: a. Place the specimen in a three-point bending fixture under a specified load (e.g., 0.455 MPa or 1.82 MPa).[1][9][10] b. Immerse the fixture in an oil bath and increase the temperature at a constant rate (e.g., 2°C/min).[11] c. The HDT is the temperature at which the specimen deflects by a specified amount (0.25 mm).[9][11]
Curing Characteristics
a. Volumetric Shrinkage
Causality: Low shrinkage is a primary advantage of cycloaliphatic epoxy resins. Quantifying this property is essential for predicting the dimensional accuracy of printed parts.
Experimental Protocol: Gravimetric Method
-
Procedure: a. Measure the density of the uncured liquid resin using a pycnometer. b. 3D print a small, simple geometry (e.g., a 10x10x10 mm cube). c. Post-cure the cube to ensure complete polymerization. d. Measure the density of the cured cube using the Archimedes principle (by weighing it in air and in a liquid of known density, such as isopropanol). e. Calculate the volumetric shrinkage using the formula: Shrinkage (%) = [(Density_cured - Density_liquid) / Density_cured] x 100
b. Photosensitivity and Cure Speed
Causality: The photosensitivity of a resin determines the energy required to cure it to a specific thickness, which in turn dictates the printing speed.
Experimental Protocol: Working Curve Generation
-
Apparatus: A 3D printer with controllable exposure settings and a digital caliper or micrometer.
-
Procedure: a. Create a series of small, thin squares to be printed directly on the build plate. b. For each square, apply a different exposure energy (dose) by varying the exposure time. c. After printing and cleaning, measure the thickness of each cured square. d. Plot the cured thickness (Cure Depth, Cd) against the natural logarithm of the exposure energy (E). This plot is the "working curve".[12] e. From the working curve, two key parameters can be determined:
Caption: Determining photosensitivity from a working curve.
Expected Performance Comparison: TTA21 vs. TTA26
Based on their chemical structures and available data, we can anticipate the following performance differences:
| Property | TTA21 (Rigid) | TTA26 (Flexible) | Justification |
| Viscosity | Lower | Higher | The longer, more flexible adipate chain in TTA26 increases its molecular weight and intermolecular interactions. |
| Tensile & Flexural Modulus | Higher | Lower | The rigid cycloaliphatic structure of TTA21 leads to a stiffer cured network. The flexible backbone of TTA26 reduces stiffness. |
| Tensile & Flexural Strength | Higher | Lower | The higher cross-link density of TTA21 generally results in higher strength. |
| Impact Resistance (Toughness) | Lower | Higher | The flexible adipate chain in TTA26 can absorb more energy before fracturing, leading to increased toughness.[4] |
| Heat Deflection Temperature (HDT) | Higher | Lower | The rigid, highly cross-linked network of TTA21 provides better thermal stability. The flexible chains in TTA26 lower the HDT. |
| Curing Shrinkage | Similar | Similar | Both are cycloaliphatic epoxies and are expected to have significantly lower shrinkage than acrylates. Minor differences may exist due to density changes upon curing. |
Formulation Considerations for Optimal Performance
The performance of a cycloaliphatic epoxy resin in 3D printing is not solely dependent on the base resin. The choice and concentration of other components in the formulation are critical.
-
Cationic Photoinitiators: Triarylsulfonium salts are commonly used for their high efficiency in generating the curing acid. The concentration typically ranges from 1-3 wt%.
-
Reactive Diluents: To reduce the viscosity of the formulation, especially for TTA26, a low-viscosity cycloaliphatic epoxy or other reactive diluents can be added. However, this can impact the final mechanical and thermal properties, so a careful balance must be struck.[13][14][15][16]
-
Toughening Agents: For applications requiring even higher impact resistance, toughening agents can be incorporated into the formulation.
Conclusion: Selecting the Right Cycloaliphatic Epoxy for Your Application
The choice between a rigid cycloaliphatic epoxy like TTA21 and a more flexible one like TTA26 depends entirely on the end-use application of the 3D-printed part.
-
TTA21 is the preferred choice for applications requiring:
-
High stiffness and rigidity
-
Excellent thermal stability
-
High dimensional accuracy under thermal stress
-
-
TTA26 is ideal for applications that demand:
-
Improved toughness and impact resistance
-
Some degree of flexibility to prevent brittle failure
-
Durability for parts subjected to dynamic loads
-
By following the detailed experimental protocols outlined in this guide, researchers and scientists can generate the necessary data to make an informed decision and select the optimal cycloaliphatic epoxy resin for their specific 3D printing needs. This rigorous, data-driven approach ensures the development of high-performance, reliable 3D-printed components for critical applications.
References
- 1. zwickroell.com [zwickroell.com]
- 2. Characterization of Thermosets Part 18: Heat Deflection Temperature (HDT) - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. docs.systemdesign.illinois.edu [docs.systemdesign.illinois.edu]
- 4. stumejournals.com [stumejournals.com]
- 5. scribd.com [scribd.com]
- 6. boundengineering.com [boundengineering.com]
- 7. Flexural Properties Testing [intertek.com]
- 8. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 9. Heat Deflection Temperature Testing of Plastics [matweb.com]
- 10. sciteq.com [sciteq.com]
- 11. Heat Deflection Temperature ASTM D648, ISO 75 [intertek.com]
- 12. 3dresyns.com [3dresyns.com]
- 13. mdpi.com [mdpi.com]
- 14. specialchem.com [specialchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of reactive diluents on curing and properties of epoxy resins - European Coatings [european-coatings.com]
A Head-to-Head Battle of Cycloaliphatic Epoxies: Bis(3,4-epoxycyclohexylmethyl) adipate vs. ERL-4221
An In-Depth Guide to Mechanical Performance for Researchers and Product Development Professionals
In the realm of high-performance polymers, cycloaliphatic epoxy resins stand out for their exceptional weatherability, thermal stability, and electrical insulating properties. Among these, Bis(3,4-epoxycyclohexylmethyl) adipate and ERL-4221 (also known as 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate) are two prominent choices for demanding applications ranging from advanced composites and adhesives to electronic encapsulation and coatings. This guide provides a comprehensive comparison of the mechanical properties of these two resins, supported by experimental data, to aid researchers and engineers in material selection and formulation development.
Unveiling the Contenders: Chemical Identity and Intrinsic Characteristics
This compound is characterized by a linear aliphatic adipate backbone linking two cycloaliphatic epoxy groups. This longer, more flexible molecular structure inherently imparts greater toughness and flexibility to the cured polymer network.[1] It is often utilized to improve the toughness of formulations.[1]
ERL-4221 , a classic cycloaliphatic epoxy resin, possesses a more compact and rigid structure. This rigidity typically translates to higher modulus and thermal resistance in the cured state. Its well-established performance profile has made it a benchmark material in various industries.
Mechanical Properties: A Quantitative Showdown
The true measure of these resins lies in their performance under stress. The following table summarizes key mechanical properties of cured formulations based on this compound and ERL-4221. The data presented here is derived from studies on formulations optimized for 3D printing applications, providing a standardized baseline for comparison.[1]
| Mechanical Property | This compound (TTA26) | ERL-4221 (TTA21) | Test Method |
| Tensile Strength | 39-48 MPa | 43-54 MPa | ASTM D638 |
| Tensile Modulus | 2100-2300 MPa | 2400-2500 MPa | ASTM D638 |
| Fracture Elongation | 9-13 % | 5-8 % | ASTM D638 |
| Flexural Strength | 69-74 MPa | 73-77 MPa | ASTM D790 |
| Flexural Modulus | Data not available in direct comparison | Data not available in direct comparison | ASTM D790 |
Note: The values presented are ranges and can vary depending on the specific curing agent, catalyst, and curing cycle employed.
From this data, a clear trade-off between stiffness and flexibility emerges. ERL-4221 exhibits higher tensile strength and modulus, indicating a more rigid and strong material. Conversely, this compound displays significantly higher fracture elongation, confirming its superior flexibility and toughness. This inherent flexibility makes it an excellent choice for applications requiring impact resistance and the ability to withstand deformation without catastrophic failure.
The "Why" Behind the Numbers: Causality in Experimental Choices
The selection of specific mechanical tests is dictated by the need to understand a material's response to different loading scenarios.
-
Tensile Testing (ASTM D638): This fundamental test pulls the material apart, providing insights into its strength and stiffness under tension. The "dog-bone" shape of the specimen ensures that failure occurs in the central, narrower section, allowing for accurate measurement of the material's intrinsic properties.[1]
-
Flexural Testing (ASTM D790): This test subjects the material to bending forces, which is critical for applications where components will be under flexural load. It simultaneously evaluates the material's resistance to tensile stress on the convex side and compressive stress on the concave side.
-
Impact Testing (ASTM D256 - Izod): This test measures the energy a material can absorb before fracturing under a sudden impact. A notched specimen is used to create a stress concentration point, promoting a controlled failure and providing a measure of the material's toughness and notch sensitivity.
Experimental Protocols: A Guide to Reproducible Mechanical Characterization
To ensure the scientific integrity of comparative studies, standardized testing protocols are paramount. Below are detailed methodologies for the key mechanical tests discussed.
Tensile Properties (ASTM D638)
This protocol outlines the determination of tensile strength, tensile modulus, and elongation at break.
Workflow Diagram:
Caption: Workflow for Tensile Property Testing (ASTM D638).
Step-by-Step Methodology:
-
Specimen Preparation: Prepare Type I "dog-bone" shaped specimens as defined by ASTM D638. This can be achieved through injection molding, compression molding, or machining from a cured plaque of the epoxy formulation.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a minimum of 40 hours prior to testing to ensure thermal and moisture equilibrium.
-
Dimensional Measurement: Accurately measure the width and thickness of the narrow section of each specimen.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
Continuously record the applied load and the elongation of the specimen.
-
-
Data Analysis:
-
Calculate tensile stress by dividing the load by the initial cross-sectional area.
-
Calculate tensile strain by dividing the elongation by the initial gauge length.
-
Plot the stress-strain curve to determine the tensile modulus (slope of the initial linear portion), ultimate tensile strength (maximum stress), and elongation at break (strain at fracture).
-
Flexural Properties (ASTM D790)
This protocol details the measurement of flexural strength and flexural modulus.
Workflow Diagram:
Caption: Workflow for Flexural Property Testing (ASTM D790).
Step-by-Step Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in ASTM D790.
-
Conditioning: Condition the specimens as described for tensile testing.
-
Dimensional Measurement: Accurately measure the width and thickness of each specimen.
-
Testing:
-
Place the specimen on two supports with a specified span.
-
Apply a load to the center of the specimen at a controlled rate.
-
Record the load and the corresponding deflection until the specimen breaks or the outer fiber strain reaches 5%.
-
-
Data Analysis:
-
Calculate the flexural stress and strain from the load-deflection curve.
-
Determine the flexural strength (the maximum stress at or before failure) and the flexural modulus (the slope of the initial portion of the stress-strain curve).
-
Izod Impact Strength (ASTM D256)
This protocol describes the determination of the energy required to break a notched specimen under a high-rate impact.
Workflow Diagram:
Caption: Workflow for Izod Impact Strength Testing (ASTM D256).
Step-by-Step Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens and machine a V-notch of specified dimensions into one face.
-
Conditioning: Condition the notched specimens as previously described.
-
Testing:
-
Securely clamp the specimen in the vise of an Izod impact testing machine, with the notch facing the direction of the pendulum strike.
-
Release the pendulum hammer, allowing it to strike and fracture the specimen.
-
The machine will indicate the energy absorbed during the fracture.
-
-
Data Analysis:
-
Calculate the impact strength by dividing the absorbed energy by the thickness of the specimen at the notch.
-
Conclusion: Selecting the Right Resin for the Application
The choice between this compound and ERL-4221 is not a matter of one being definitively "better," but rather which is better suited for a specific application.
-
ERL-4221 is the resin of choice for applications demanding high strength, stiffness, and thermal resistance. Its rigid nature makes it ideal for structural components, high-performance composites, and electrical insulation where dimensional stability under load is critical.
-
This compound excels in applications where toughness, flexibility, and impact resistance are paramount. Its ability to absorb energy and withstand deformation makes it a superior candidate for flexible coatings, adhesives for dissimilar substrates, and toughened composite matrices.
Ultimately, this guide provides the foundational data and experimental context to empower researchers and developers to make informed decisions. Further formulation work, including the choice of curing agents, accelerators, and fillers, will allow for the fine-tuning of these inherent properties to meet the precise demands of any given application.
References
A Comparative Guide to the Thermal Properties of Bis(3,4-epoxycyclohexylmethyl) Adipate Polymers
For researchers, scientists, and professionals in drug development, the thermal stability and behavior of polymers are critical parameters influencing material selection and application performance. This guide provides a comprehensive comparison of the thermal properties of polymers based on Bis(3,4-epoxycyclohexylmethyl) adipate (BCHA), a versatile cycloaliphatic epoxy resin. Through an in-depth analysis of data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this document benchmarks BCHA-based polymers against key alternatives, offering valuable insights for material formulation and development.
Introduction to this compound (BCHA)
This compound, identified by CAS number 3130-19-6, is a cycloaliphatic epoxy resin known for its excellent electrical insulation properties and good heat resistance.[1][2] Its aliphatic structure contributes to superior weather resistance, making it a suitable candidate for a variety of applications, including composites, electrical insulation, and electronic potting materials.[3] The flexible adipate backbone in BCHA is expected to impart good toughness to the cured polymer network. This guide will delve into the thermal characteristics that define the performance of BCHA polymers, particularly when cured with anhydride hardeners, a common practice for this class of resins.
The Role of Thermal Analysis: DSC and TGA
Understanding the thermal properties of polymers is paramount for predicting their behavior under various processing and end-use conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used thermal analysis techniques in polymer science.[4]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is instrumental in determining the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state.[5] The Tg is a critical indicator of the upper service temperature of an amorphous polymer.
-
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated over a range of temperatures.[6] This technique is essential for assessing the thermal stability of a material, identifying its decomposition temperature, and determining the amount of residual char at high temperatures. A higher decomposition temperature and char yield are generally indicative of greater thermal stability.
Comparative Thermal Analysis
This section presents a comparative analysis of the thermal properties of cured BCHA polymers against two common cycloaliphatic epoxy alternatives: 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ERL-4221) and hydrogenated bisphenol A diglycidyl ether (H-DGEBA). For a standardized comparison, all resins are considered to be cured with a methylhexahydrophthalic anhydride (MHHPA) hardener, a common choice for cycloaliphatic systems.
| Property | This compound (BCHA) | 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ERL-4221) | Hydrogenated Bisphenol A Diglycidyl Ether (H-DGEBA) |
| Glass Transition Temperature (Tg) | 133 °C[7] | 233-238 °C[8] | Data not readily available for MHHPA cure |
| Onset Decomposition Temp. (TGA) | Specific data not available in searched literature | ~316-350 °C (5% weight loss) | Specific data not available in searched literature |
| Peak Decomposition Temp. (TGA) | Specific data not available in searched literature | ~360 °C | Specific data not available in searched literature |
| Char Yield at High Temperature | Specific data not available in searched literature | Low (<5% above 600°C) | Specific data not available in searched literature |
Discussion of Results:
The available data indicates a significant difference in the glass transition temperature between BCHA and ERL-4221 when cured with MHHPA. The Tg of the BCHA formulation is reported to be 133 °C, which is substantially lower than the 233-238 °C range reported for ERL-4221.[7][8] This difference can be attributed to the chemical structures of the two resins. The linear and flexible adipate chain in the BCHA backbone allows for greater segmental mobility in the cured network, resulting in a lower Tg. In contrast, the more rigid cycloaliphatic ester structure of ERL-4221 leads to a more constrained network and consequently a much higher Tg.
One study suggested that a BCHA/MHHPA system exhibits a higher reaction activation energy and a slower curing rate compared to a CE/MHHPA system (where CE is (3',4'-epoxycyclohexane) methyl-3,4-epoxycyclohexyl-carboxylate, similar to ERL-4221). This implies that BCHA may require more energy to initiate curing and the process may take longer.
Experimental Protocols
To ensure the reproducibility and validity of thermal analysis data, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for performing DSC and TGA on cycloaliphatic epoxy resin systems.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Sample Preparation:
-
Ensure the epoxy resin and anhydride hardener are accurately weighed in the desired stoichiometric ratio. For the BCHA system mentioned, a ratio of TTA26:MHHPA of 100:84 was used.[7]
-
Thoroughly mix the components until a homogeneous mixture is achieved.
-
Cure the mixture in an oven following a specific curing schedule (e.g., 120°C for 1 hour followed by 150°C for 4 hours).
-
Carefully extract a small sample (5-10 mg) of the cured polymer.
-
Hermetically seal the sample in an aluminum DSC pan.
-
-
DSC Instrument Setup and Measurement:
-
Use a calibrated DSC instrument.
-
Place an empty, sealed aluminum pan in the reference position.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 30°C).
-
Ramp the temperature at a controlled heating rate, typically 10°C/min or 20°C/min, to a temperature significantly above the Tg (e.g., 250°C).[7]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
-
Determine the Tg as the midpoint of this transition, according to standard methods like ASTM E1356.[5]
-
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Sample Preparation:
-
Use a small, representative sample (5-10 mg) of the fully cured polymer.
-
Place the sample in a TGA pan (typically ceramic or platinum).
-
-
TGA Instrument Setup and Measurement:
-
Use a calibrated TGA instrument.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition, often defined as the temperature at which 5% weight loss occurs (Td5%).
-
Identify the temperature of the maximum rate of decomposition from the peak of the derivative of the TGA curve (DTG curve).
-
Record the percentage of residual mass at the final temperature, known as the char yield.
-
Visualizing the Workflow and Structural Relationships
To better illustrate the experimental process and the connection between molecular structure and thermal properties, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of BCHA polymers.
Caption: Relationship between BCHA's chemical structure and its thermal properties.
Conclusion
The thermal analysis of this compound polymers reveals a material with a moderate glass transition temperature and good overall thermal stability, characteristic of cycloaliphatic epoxy resins. The presence of the flexible adipate linker in the BCHA backbone distinguishes it from more rigid cycloaliphatic epoxies like ERL-4221, resulting in a significantly lower Tg. This makes BCHA-based polymers particularly suitable for applications where a degree of flexibility is required without compromising thermal and electrical performance.
For researchers and drug development professionals, the choice between BCHA and its alternatives will depend on the specific thermal and mechanical requirements of the application. For high-temperature applications requiring maximum rigidity, a resin like ERL-4221 may be preferable. However, for applications demanding improved toughness and a lower processing temperature, BCHA presents a compelling option. Further studies to obtain detailed TGA data for BCHA would be beneficial for a more complete quantitative comparison and to fully elucidate its degradation kinetics and mechanism.
References
- 1. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 2. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [hnxinjing.com]
- 3. This compound | 3130-19-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Vergleich der dielektrischen Leistung von Epoxidharzen für die Elektronik: Ein technischer Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Elektronikentwicklung
Dieser Leitfaden bietet einen detaillierten technischen Vergleich der dielektrischen Leistung verschiedener Epoxidharzsysteme, die in der Elektronikindustrie von entscheidender Bedeutung sind. Der Schwerpunkt liegt auf der kritischen Analyse von Schlüsseleigenschaften wie Dielektrizitätskonstante (Dk), dielektrischer Verlustfaktor (Df), Durchschlagsfestigkeit und Volumenwiderstand. Wir untersuchen die molekularen Strukturen der gängigsten Epoxidharze – Bisphenol-A (BPA), Bisphenol-F (BPF), Novolac und zykloaliphatische Harze – und erörtern deren Einfluss auf die dielektrischen Eigenschaften. Darüber hinaus wird der maßgebliche Einfluss verschiedener Härter und Füllstoffe auf die Gesamtleistung beleuchtet. Dieser Leitfaden enthält experimentelle Protokolle zur Messung dieser Eigenschaften und fasst die Leistungsdaten in übersichtlichen Tabellen zusammen, um Forschern und Ingenieuren eine fundierte Materialauswahl zu ermöglichen.
Die entscheidende Rolle der dielektrischen Leistung in der modernen Elektronik
Mit der fortschreitenden Miniaturisierung und der Zunahme der Betriebsfrequenzen elektronischer Bauteile steigen die Anforderungen an die verwendeten Isoliermaterialien exponentiell. Epoxidharze sind aufgrund ihrer hervorragenden mechanischen Eigenschaften, ihrer chemischen Beständigkeit und ihrer guten Haftung auf einer Vielzahl von Substraten in der Elektronikindustrie allgegenwärtig. Sie werden als Vergussmassen, Klebstoffe, Leiterplattenlaminate und in integrierten Schaltkreisen (ICs) eingesetzt. Ihre primäre Funktion ist die elektrische Isolierung, um Kurzschlüsse zu verhindern und die Signalintegrität zu gewährleisten. In Hochfrequenzanwendungen, wie sie in der 5G-Technologie und im autonomen Fahren zu finden sind, werden die dielektrischen Eigenschaften von Epoxidharzen zu einem kritischen Leistungsfaktor. Eine niedrige Dielektrizitätskonstante (Dk) und ein niedriger dielektrischer Verlustfaktor (Df) sind entscheidend, um Signalverzögerungen und Energieverluste zu minimieren.
Grundlagen der dielektrischen Eigenschaften von Epoxidharzen
Die dielektrische Leistung eines Epoxidharzes wird durch mehrere Schlüsselparameter bestimmt, die direkt mit der molekularen Struktur des Polymers, dem verwendeten Härter und etwaigen Additiven zusammenhängen.
Dielektrizitätskonstante (Dk)
Die Dielektrizitätskonstante, auch relative Permittivität genannt, ist ein Maß für die Fähigkeit eines Materials, elektrische Energie in einem elektrischen Feld zu speichern. Eine niedrigere Dk ist für Hochfrequenzanwendungen wünschenswert, da sie zu einer geringeren kapazitiven Kopplung zwischen den Leiterbahnen und damit zu einer schnelleren Signalübertragung führt. Die Dk wird maßgeblich von der Polarisierbarkeit der molekularen Struktur beeinflusst. Polare Gruppen im Epoxidharz-Netzwerk, wie Hydroxylgruppen (-OH), erhöhen die Dk.
Dielektrischer Verlustfaktor (Df)
Der dielektrische Verlustfaktor, auch als Tangens Delta (tan δ) bekannt, quantifiziert die Energie, die ein dielektrisches Material in einem elektrischen Wechselfeld in Form von Wärme abgibt. Ein niedriger Df ist entscheidend, um den Signalverlust zu minimieren und die thermische Belastung des Bauteils zu reduzieren. Der Verlustfaktor wird durch die Bewegung von polaren Gruppen und Ionen innerhalb des Materials bei angelegtem Wechselfeld verursacht.
Durchschlagsfestigkeit
Die Durchschlagsfestigkeit gibt die maximale elektrische Feldstärke an, der ein Material standhalten kann, bevor es zu einem elektrischen Durchschlag kommt und es leitend wird. Eine hohe Durchschlagsfestigkeit ist für Isoliermaterialien von grundlegender Bedeutung, um die Zuverlässigkeit und Sicherheit elektronischer Bauteile zu gewährleisten.
Volumenwiderstand
Der Volumenwiderstand ist ein Maß für den elektrischen Widerstand eines Materials. Ein hoher Volumenwiderstand ist für eine effektive elektrische Isolierung unerlässlich. Er wird durch die Anzahl und Mobilität freier Ladungsträger im Material bestimmt.
Vergleich gängiger Epoxidharz-Systeme
Die Auswahl des richtigen Epoxidharzes ist entscheidend für die Erzielung der gewünschten dielektrischen Leistung. Die folgende Abbildung gibt einen Überblick über die Klassifizierung der hier diskutierten Epoxidharze.
Abbildung 1: Klassifizierung der gängigsten Epoxidharztypen für Elektronikanwendungen.
Bisphenol-A (BPA) Epoxidharze
Diglycidylether von Bisphenol-A (DGEBA) sind die am weitesten verbreiteten Epoxidharze. Sie bieten eine ausgewogene Kombination aus guten mechanischen, thermischen und elektrischen Eigenschaften zu relativ geringen Kosten. Ihre aromatische Struktur verleiht ihnen eine hohe Steifigkeit und Festigkeit. Allerdings führen die polaren Hydroxylgruppen, die während der Aushärtung entstehen, sowie die Etherbindungen zu einer relativ hohen Dielektrizitätskonstante (typischerweise im Bereich von 3,5 bis 4,5 bei 1 MHz) und einem moderaten Verlustfaktor.
Bisphenol-F (BPF) Epoxidharze
Bisphenol-F (BPF) basierte Epoxidharze haben eine ähnliche Struktur wie BPA-Harze, jedoch fehlt die Isopropyliden-Brücke zwischen den beiden Phenylringen. Dies führt zu einer geringeren Viskosität im ungehärteten Zustand, was die Verarbeitung erleichtert. In Bezug auf die dielektrischen Eigenschaften zeigen BPF-Harze eine etwas niedrigere Dielektrizitätskonstante als BPA-Harze, was auf die geringere Polarität und die höhere Flexibilität der Polymerketten zurückzuführen ist.
Novolac-Epoxidharze
Epoxid-Novolac-Harze (sowohl Phenol-Novolac als auch Kresol-Novolac) zeichnen sich durch eine hohe Vernetzungsdichte aus. Dies verleiht ihnen eine ausgezeichnete thermische Stabilität und chemische Beständigkeit. Die hohe Konzentration an aromatischen Ringen und die hohe Vernetzungsdichte führen jedoch im Allgemeinen zu einer höheren Dielektrizitätskonstante und einem höheren Verlustfaktor im Vergleich zu BPA-Harzen. Sie eignen sich daher eher für Anwendungen, bei denen die thermische Leistung im Vordergrund steht.
Zykloaliphatische Epoxidharze
Zykloaliphatische Epoxidharze enthalten keine aromatischen Ringe in ihrer Struktur. Stattdessen basieren sie auf aliphatischen Ringstrukturen. Diese Abwesenheit von stark polaren aromatischen Gruppen und die geringere Konzentration an Hydroxylgruppen nach der Aushärtung (insbesondere bei kationischer Polymerisation) führen zu exzellenten dielektrischen Eigenschaften. Sie weisen typischerweise eine sehr niedrige Dielektrizitätskonstante (oft unter 3,0) und einen geringen Verlustfaktor auf. Darüber hinaus bieten sie eine ausgezeichnete UV-Beständigkeit und Witterungsbeständigkeit. Ihre mechanischen Eigenschaften und ihre thermische Stabilität sind jedoch tendenziell geringer als die ihrer aromatischen Pendants.
Einfluss von Härtern und Füllstoffen
Die endgültigen dielektrischen Eigenschaften eines Epoxidsystems werden nicht nur vom Harz selbst, sondern maßgeblich auch vom Härter und von den verwendeten Füllstoffen bestimmt.
Härtertypen und ihre Auswirkungen
-
Amine: Aminhärter sind weit verbreitet. Aliphatische Amine führen zu flexibleren Netzwerken, während aromatische Amine die thermische Stabilität erhöhen. Beide Typen können jedoch polare Gruppen einführen, die die dielektrischen Eigenschaften negativ beeinflussen.
-
Anhydride: Säureanhydridhärter führen oft zu Systemen mit besseren dielektrischen Eigenschaften als amingehärtete Systeme. Die Esterbindungen, die während der Aushärtung gebildet werden, sind weniger polar als die Hydroxylgruppen, die bei der Reaktion mit Aminen entstehen. Dies führt zu einer niedrigeren Dk und einem niedrigeren Df.
-
Katalytische Härter: Kationische Härter, die eine ringöffnende Polymerisation der Epoxidgruppen initiieren, können zu Netzwerken mit sehr geringen Konzentrationen an polaren Gruppen führen, was exzellente dielektrische Eigenschaften zur Folge hat.
Funktionelle Füllstoffe zur Verbesserung der dielektrischen Eigenschaften
Anorganische Füllstoffe werden häufig Epoxidharzen zugesetzt, um deren Eigenschaften zu modifizieren.
-
Siliziumdioxid (SiO₂): Quarzmehl ist ein gängiger Füllstoff, der die mechanische Festigkeit und die Wärmeformbeständigkeit erhöht. Es hat eine niedrige Dielektrizitätskonstante (ca. 3,8) und kann dazu beitragen, die Dk des gesamten Verbundwerkstoffs zu senken.
-
Aluminiumoxid (Al₂O₃): Aluminiumoxid wird hauptsächlich zur Erhöhung der Wärmeleitfähigkeit eingesetzt. Seine Dielektrizitätskonstante ist jedoch
A Senior Application Scientist's Guide to the Long-Term Stability of Bis(3,4-epoxycyclohexylmethyl) adipate (BECA) Based Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, particularly within the demanding environments of biomedical devices, specialty coatings, and long-life composites, the long-term stability of a polymer is not just a desirable characteristic; it is a critical determinant of performance and safety. This guide offers an in-depth comparison of the long-term stability of materials based on Bis(3,4-epoxycyclohexylmethyl) adipate (BECA), a flexible cycloaliphatic epoxy resin, against common alternatives.
Our focus is to move beyond mere data presentation and delve into the causality behind experimental design, providing you with the foundational knowledge to critically evaluate and select materials for your specific application. Every protocol described herein is designed as a self-validating system, ensuring the integrity and reproducibility of the findings.
Understanding BECA and the Imperative of Stability
This compound (BECA) is a cycloaliphatic epoxy resin prized for its unique combination of flexibility, low viscosity, and excellent weatherability.[1][2] Unlike traditional aromatic epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), BECA's structure lacks the benzene rings that are susceptible to UV degradation, making it an attractive candidate for applications requiring optical clarity and resistance to yellowing over time.[3] Its applications are diverse, ranging from coatings and adhesives to more specialized uses in 3D printing and as a component in biomedical devices.[4]
For drug development professionals, the long-term stability of a material like BECA is paramount. Material degradation can lead to a cascade of adverse events, including:
-
Loss of Mechanical Integrity: Compromising the structural function of a device.
-
Changes in Surface Properties: Affecting biocompatibility and device performance.
-
Generation of Leachables and Extractables: Potentially toxic chemical species that can migrate into a drug product or the physiological environment, posing a significant safety risk.[5][6]
Therefore, a robust assessment of a material's stability under realistic and accelerated conditions is a non-negotiable aspect of material validation.
Comparative Materials: Setting the Benchmark
To provide a comprehensive evaluation of BECA's performance, we will compare it against two widely used materials in relevant fields:
-
Medical-Grade Plasticized Polyvinyl Chloride (PVC): A ubiquitous material in single-use medical devices, known for its flexibility and cost-effectiveness. Its stability is often a concern due to the potential for plasticizer migration.
-
Bisphenol A Diglycidyl Ether (DGEBA) Based Epoxy: The most common type of epoxy resin, offering high strength and chemical resistance. However, its aromatic structure is a known weakness in terms of UV stability.
Experimental Design for Long-Term Stability Assessment
A comprehensive long-term stability program for BECA-based materials should encompass evaluations of hydrolytic, thermal, and photolytic stability. The following diagram outlines a logical workflow for such a study.
Caption: Experimental workflow for comparative long-term stability testing.
Rationale for Experimental Choices
-
Hydrolytic Stability: Many biomedical applications involve contact with aqueous environments. Testing at both acidic and alkaline pH values provides a more complete picture of the material's susceptibility to hydrolysis. The ester linkages in BECA are a potential site for hydrolytic attack.[7]
-
Thermal Stability: Elevated temperatures can accelerate oxidative degradation and other chemical changes. An air oven is used to simulate aging in a typical environment.
-
Photolytic Stability: For materials exposed to light, particularly UV radiation, photolytic degradation is a major concern. A Xenon Arc weatherometer provides a standardized and accelerated simulation of the solar spectrum.
Comparative Performance Data (Illustrative)
The following tables present illustrative data based on the expected performance of these materials. This data is intended to demonstrate the types of results obtained from the described experimental protocols and should not be taken as absolute values for all formulations.
Hydrolytic Stability: Change in Tensile Strength after 1000 hours at 70°C
| Material | % Change in Tensile Strength (pH 5) | % Change in Tensile Strength (pH 9) |
| BECA-based Epoxy | -8% | -12% |
| Medical-Grade PVC | -15% | -20% |
| DGEBA-based Epoxy | -5% | -8% |
Interpretation: The ester groups in BECA make it more susceptible to hydrolysis than the ether linkages in DGEBA, particularly under alkaline conditions which can catalyze ester hydrolysis.[8] However, its performance is expected to be superior to plasticized PVC, where the loss of plasticizer in an aqueous environment can lead to significant embrittlement.
Thermal Stability: Change in Glass Transition Temperature (Tg) after 1000 hours at 90°C
| Material | Initial Tg (°C) | Tg after 1000h (°C) | % Change |
| BECA-based Epoxy | ~65 | ~70 | +7.7% |
| Medical-Grade PVC | ~75 | ~85 | +13.3% |
| DGEBA-based Epoxy | ~150 | ~155 | +3.3% |
Interpretation: An increase in Tg upon thermal aging often indicates continued cross-linking or the loss of lower molecular weight components. DGEBA's rigid aromatic structure provides high initial thermal stability.[9] The increase in Tg for PVC is likely due to the loss of plasticizer, leading to a more rigid material. BECA's flexible aliphatic structure results in a lower initial Tg, and the observed increase is likely due to some post-curing effects.
Photolytic Stability: Yellowness Index (YI) after 500 hours of Xenon Arc Exposure
| Material | Initial YI | YI after 500h |
| BECA-based Epoxy | 1.2 | 3.5 |
| Medical-Grade PVC | 2.5 | 15.8 |
| DGEBA-based Epoxy | 1.5 | 25.4 |
Interpretation: This is where BECA demonstrates its primary advantage. The absence of aromatic rings in its backbone makes it significantly more resistant to UV-induced yellowing compared to DGEBA-based epoxies.[3] The degradation of the aromatic structures in DGEBA leads to the formation of chromophores that cause significant discoloration.[10] PVC also shows poor photolytic stability.
Potential Degradation Pathways
Understanding the likely degradation mechanisms is key to interpreting stability data and predicting long-term performance.
Caption: Simplified potential degradation pathways for the compared materials.
Experimental Protocols
Protocol for Monitoring BECA Degradation using ATR-FTIR Spectroscopy
Objective: To monitor chemical changes on the surface of BECA-based materials during accelerated aging.
Instrumentation: FTIR spectrometer with a single-reflection Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Baseline Spectrum:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place an unaged sample of the cured BECA material onto the ATR crystal.
-
Apply consistent pressure using the ATR clamp to ensure good contact.
-
Collect the spectrum at a resolution of 4 cm⁻¹ with an accumulation of 32 scans.
-
-
Aging:
-
Subject the BECA samples to the desired aging conditions (thermal, hydrolytic, or photolytic).
-
-
Post-Aging Analysis:
-
At specified time intervals, remove a sample from the aging chamber.
-
Ensure the sample is clean and dry before analysis.
-
Collect the ATR-FTIR spectrum using the same parameters as the baseline.
-
-
Data Analysis:
-
Compare the spectra of aged samples to the baseline.
-
Monitor for changes in key spectral regions:
-
~1730 cm⁻¹: Increase in this peak suggests the formation of carbonyl groups due to oxidation.
-
~3400 cm⁻¹ (broad): An increase indicates the formation of hydroxyl groups.
-
~1170 cm⁻¹ (ester C-O stretch): A decrease may indicate hydrolytic cleavage of the ester linkages.
-
-
Quantify changes by monitoring the area of these peaks relative to a stable reference peak (e.g., a C-H stretching band).
-
Protocol for LC-MS/MS Analysis of Leachables from BECA-based Polymers
Objective: To identify and quantify non-volatile organic compounds that may leach from BECA-based materials intended for biomedical applications.
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[5]
Procedure:
-
Extraction:
-
Incubate the BECA-based material in a relevant extraction solvent (e.g., purified water, ethanol/water mixture, or a drug formulation simulant) under exaggerated conditions (e.g., elevated temperature, extended time) to generate an extractables profile.
-
-
Sample Preparation:
-
Filter the extract through a 0.22 µm filter to remove particulates.
-
The extract may require concentration to meet the desired analytical evaluation threshold (AET).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable reversed-phase HPLC column (e.g., C18) with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ionization modes to ensure the detection of a wide range of compounds. Perform a full scan to detect all ions, followed by fragmentation (MS/MS) of the most abundant ions to aid in structural elucidation.
-
-
Data Analysis:
-
Compare the chromatograms of the sample extract to a blank (extraction solvent only).
-
Identify peaks that are unique to the sample extract.
-
Use the accurate mass and fragmentation pattern to tentatively identify the compounds by searching spectral libraries.
-
Quantify the identified leachables using appropriate reference standards or, if standards are unavailable, a suitable surrogate with a justified uncertainty factor.
-
Conclusion and Recommendations
The long-term stability of a material is a complex interplay of its inherent chemical structure, its formulation, and the environmental stresses it will encounter.
-
For applications requiring high UV stability and optical clarity, BECA-based materials offer a significant advantage over traditional DGEBA-based epoxies. Their aliphatic structure is inherently more resistant to photodegradation and yellowing.
-
In environments with aggressive hydrolytic conditions, particularly at elevated pH, the ester linkages in BECA may be a point of vulnerability. In such cases, an ether-based epoxy like DGEBA might offer superior performance, provided UV exposure is not a concern.
-
Compared to plasticized PVC, BECA-based materials, being thermosets, do not have the issue of plasticizer migration, which can be a major source of leachables and a cause of mechanical property changes in PVC.
For professionals in drug development and medical device manufacturing, a thorough understanding of these trade-offs is essential. The choice of material should always be guided by a risk-based approach, considering the specific application and the potential failure modes. The experimental framework provided in this guide offers a robust starting point for generating the necessary data to make an informed and scientifically sound material selection.
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. rssl.com [rssl.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. piketech.com [piketech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ppd.com [ppd.com]
A Comparative Guide to Determining the Cross-linking Density of Cured Bis(3,4-epoxycyclohexylmethyl) Adipate (BECA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cross-linking Density in Epoxy Resin Performance
Bis(3,4-epoxycyclohexylmethyl) adipate (BECA) is a cycloaliphatic epoxy resin that, upon curing, forms a three-dimensional, cross-linked polymer network. The density of these cross-links is a critical parameter that dictates the material's macroscopic properties, including its mechanical strength, thermal stability, chemical resistance, and flexibility.[1][2] For researchers and professionals in fields ranging from materials science to drug development, where epoxy resins are utilized for applications such as coatings, adhesives, and encapsulation, a precise understanding and quantification of cross-linking density are paramount for predicting and tailoring material performance.[3]
This guide provides an in-depth comparison of methodologies for determining the cross-linking density of cured BECA, contrasting its potential performance with the widely used Bisphenol A diglycidyl ether (DGEBA). We will delve into the theoretical underpinnings and provide detailed experimental protocols for two primary techniques: Dynamic Mechanical Analysis (DMA) and equilibrium swelling tests based on the Flory-Reimer theory.
Understanding the Curing Chemistry of BECA
BECA's chemical structure, characterized by two epoxycyclohexyl groups linked by an adipate ester chain, influences its curing behavior and subsequent network structure.[1] Unlike DGEBA, which contains aromatic rings, the aliphatic nature of BECA imparts excellent UV resistance and weatherability.[4]
The curing of BECA is typically initiated through cationic polymerization, often triggered by thermal or UV radiation in the presence of a suitable initiator.[2] Anhydride hardeners are also commonly employed, reacting with the epoxy groups to form a highly cross-linked polyester network.[4] The choice of curing agent and the curing conditions (temperature and time) will significantly impact the final cross-linking density.
Methodologies for Determining Cross-linking Density
Two of the most common and effective methods for quantifying the cross-linking density of thermoset polymers like cured BECA are Dynamic Mechanical Analysis (DMA) and equilibrium swelling tests.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique that measures the viscoelastic properties of a material as a function of temperature and frequency. By analyzing the storage modulus (E') in the rubbery plateau region, one can calculate the cross-linking density.[5]
Theoretical Basis:
Above the glass transition temperature (Tg), the cured epoxy behaves like a rubbery elastic solid. In this state, the storage modulus (E') is directly proportional to the cross-linking density according to the theory of rubber elasticity. The cross-linking density (νe), defined as the number of moles of elastically effective network chains per unit volume, can be calculated using the following equation:
E' = 3νeRT
Where:
-
E' is the storage modulus in the rubbery plateau (in Pa)
-
νe is the cross-linking density (in mol/m³)
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in the rubbery plateau (in K)
Experimental Workflow:
Experimental workflow for DMA analysis.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Thoroughly mix the this compound resin with the chosen curing agent (e.g., nadic methyl anhydride) in the stoichiometric ratio.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a pre-heated mold of appropriate dimensions (e.g., for rectangular bars suitable for three-point bending).
-
Cure the sample using a defined temperature and time profile (e.g., 120°C for 2 hours, followed by a post-cure at 150°C for 4 hours).
-
After curing, carefully demold the sample and machine it to precise dimensions as required by the DMA instrument's sample holder.
-
-
DMA Measurement:
-
Mount the rectangular sample in the DMA instrument using a suitable clamp, such as a three-point bending fixture.
-
Set the experimental parameters:
-
Temperature range: e.g., from room temperature to 250°C.
-
Heating rate: e.g., 3°C/minute.
-
Frequency: e.g., 1 Hz.
-
Strain amplitude: e.g., 0.1% (ensure this is within the linear viscoelastic region of the material).
-
-
Start the measurement and record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.[6]
-
-
Data Analysis:
-
Plot the storage modulus (E') versus temperature.
-
Identify the glass transition temperature (Tg) as the peak of the tan delta curve.
-
Locate the rubbery plateau, which is the relatively flat region of the E' curve at temperatures above Tg.
-
Select a temperature (T) within the rubbery plateau (typically Tg + 40-50°C) and record the corresponding storage modulus (E').
-
Calculate the cross-linking density (νe) using the formula: νe = E' / (3RT).[7]
-
Equilibrium Swelling Test
The equilibrium swelling method is a classic and cost-effective technique for estimating cross-linking density. It is based on the principle that a cross-linked polymer will not dissolve in a good solvent but will swell to an equilibrium volume that is dependent on the density of its cross-links.[8]
Theoretical Basis:
The Flory-Reimer theory relates the swelling behavior of a cross-linked polymer to its network structure. The cross-linking density (νe) can be calculated from the volume fraction of the polymer in the swollen gel (vr) using the following equation:
νe = -[ln(1 - vr) + vr + χvr²] / [Vs(vr^(1/3) - vr/2)]
Where:
-
νe is the cross-linking density (in mol/cm³)
-
vr is the volume fraction of the polymer in the swollen gel (dimensionless)
-
χ is the Flory-Huggins polymer-solvent interaction parameter (dimensionless)
-
Vs is the molar volume of the solvent (in cm³/mol)
Experimental Workflow:
Experimental workflow for the swelling test.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare a cured sample of BECA as described for the DMA method.
-
Cut several small pieces from the cured sample, each weighing approximately 0.1-0.2 grams.
-
Accurately weigh each dry sample (W_dry).
-
-
Swelling Procedure:
-
Place each sample in a separate vial containing a suitable solvent (e.g., toluene or acetone). The solvent should be a good solvent for the un-cross-linked polymer.
-
Seal the vials to prevent solvent evaporation.
-
Allow the samples to swell at a constant temperature (e.g., room temperature) until they reach equilibrium. This may take 24 to 72 hours, which can be determined by periodically weighing the samples until a constant weight is achieved.[8][9]
-
Once at equilibrium, remove each sample from the solvent, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh the swollen sample (W_swollen).
-
-
Data Analysis:
-
Calculate the mass swelling ratio (Qm): Qm = (W_swollen - W_dry) / W_dry.
-
Calculate the volume fraction of the polymer in the swollen gel (vr): vr = 1 / (1 + Qm * (ρ_polymer / ρ_solvent)), where ρ_polymer and ρ_solvent are the densities of the cured polymer and the solvent, respectively.
-
Obtain the Flory-Huggins interaction parameter (χ) for the specific polymer-solvent system from literature or estimate it. For many epoxy-solvent systems, this value is in the range of 0.3 to 0.5.
-
Calculate the molar volume of the solvent (Vs) from its molecular weight and density.
-
Finally, calculate the cross-linking density (νe) using the Flory-Reimer equation.
-
Comparative Analysis: Cured BECA vs. DGEBA
The structural differences between the cycloaliphatic BECA and the aromatic DGEBA lead to distinct properties in their cured forms.
Structural comparison of BECA and DGEBA.
Performance Implications:
-
Flexibility and Toughness: The linear adipate chain in BECA's structure introduces greater flexibility compared to the rigid bisphenol A core of DGEBA.[2] This can result in a lower cross-linking density for BECA when cured under similar conditions, leading to improved toughness and impact resistance.
-
Thermal Stability: The aromatic rings in DGEBA generally contribute to higher thermal stability and a higher glass transition temperature (Tg) compared to the aliphatic structure of BECA, assuming a similar cross-linking density.[3]
-
Cross-linking Density: Due to its more compact and rigid structure, DGEBA has the potential to achieve a higher cross-linking density upon full cure compared to the more flexible BECA. However, the final cross-linking density is highly dependent on the curing agent and conditions.
Quantitative Comparison of Cross-linking Density:
The following table presents a comparative summary of typical cross-linking density values for BECA and DGEBA cured with anhydride hardeners, as determined by DMA. Note: These are representative values, and actual results will vary based on the specific curing agent, stoichiometry, and cure schedule.
| Property | Cured BECA (Cycloaliphatic) | Cured DGEBA (Aromatic) |
| Curing Agent | Nadic Methyl Anhydride | Nadic Methyl Anhydride |
| Cure Schedule | 120°C for 2h + 150°C for 4h | 120°C for 2h + 150°C for 4h |
| Storage Modulus (E') at Tg+50°C | ~15-30 MPa | ~30-50 MPa |
| Calculated Cross-linking Density (νe) | ~1.5 - 3.0 x 10³ mol/m³ | ~3.0 - 5.0 x 10³ mol/m³ |
Data compiled from typical values found in scientific literature. Specific experimental results are required for precise comparison.
Conclusion: Selecting the Right Method for Your Application
The determination of cross-linking density is a critical step in the characterization of cured epoxy resins like this compound. Both Dynamic Mechanical Analysis and equilibrium swelling tests offer robust methods for this purpose, each with its own advantages. DMA provides a more direct and precise measurement of the viscoelastic properties that are directly related to the network structure, while the swelling test is a more accessible and cost-effective method for estimation.
The choice between BECA and a more traditional epoxy like DGEBA will depend on the specific application requirements. BECA's aliphatic structure offers superior UV stability and flexibility, which is advantageous for outdoor applications and situations requiring high impact strength. Conversely, DGEBA's aromatic nature typically provides higher thermal stability and rigidity. By carefully selecting the epoxy resin and curing conditions, and by accurately characterizing the resulting cross-linking density, researchers can effectively tailor the material properties to meet the demands of their specific applications.
References
- 1. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 2. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 3. nbinno.com [nbinno.com]
- 4. Anhydride Curing of Alicyclic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for "Bis(3,4-epoxycyclohexylmethyl) adipate" Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of Bis(3,4-epoxycyclohexylmethyl) adipate (BECA), a common component in epoxy resins and coatings, particularly for food contact materials.[1] The validation of these analytical methods is not merely a procedural step but a cornerstone of reliable data generation, ensuring product safety and regulatory compliance.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounded in the principles of scientific integrity and adherence to regulatory standards set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]
Understanding this compound (BECA)
BECA is a cycloaliphatic epoxy resin valued for its excellent weather resistance, electrical insulation, and low curing shrinkage.[6] Its chemical structure, characterized by two epoxycyclohexyl groups linked by an adipate ester, dictates its analytical behavior.[7]
Physicochemical Properties of BECA:
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₆[8][9][10] |
| Molecular Weight | 366.45 g/mol [8][10][11] |
| Density | 1.149 g/mL at 25 °C[1][9][10] |
| Refractive Index | n20/D 1.493[1][9][10] |
| Appearance | Light yellow or colorless liquid[12] |
The Imperative of Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] Regulatory bodies like the FDA and EMA provide comprehensive guidelines on this process, emphasizing key performance characteristics.[2][3][4][5] Adherence to these guidelines is critical for ensuring the integrity and safety of products.[3]
The core parameters for validation include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for BECA quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like BECA.
This protocol is a starting point for the analysis of BECA, based on methods for similar epoxy compounds.[5] Optimization and validation are essential.
1. Sample Preparation (Migration Testing):
-
According to Commission Regulation (EU) 10/2011, expose the food contact material to a food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil) under conditions representing the worst foreseeable use.[13]
-
For aqueous simulants, a direct injection may be possible after filtration.
-
For fatty food simulants like olive oil, a liquid-liquid extraction with a solvent such as acetonitrile is necessary to isolate the analyte.[5]
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5]
-
Mobile Phase: A gradient elution with water and acetonitrile (MeCN) is often effective. For Mass-Spec compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 225 nm, where epoxy compounds typically exhibit absorbance.[5]
3. Validation Parameters:
-
Linearity: Prepare calibration standards of BECA in the chosen solvent over a relevant concentration range (e.g., 0.1 to 50 µg/mL).
-
Accuracy and Precision: Analyze spiked samples at three different concentration levels in triplicate.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15][16] For compounds with low volatility, such as BECA, derivatization may be necessary to increase their volatility and improve chromatographic performance.
This protocol is based on general principles for the GC-MS analysis of migrants from food contact materials.[13]
1. Sample Preparation and Derivatization:
-
Perform migration testing as described for the HPLC method.[13]
-
Extract the analyte from the food simulant using a suitable solvent like hexane or dichloromethane.
-
Concentrate the extract under a gentle stream of nitrogen.
-
For derivatization, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar functional groups into more volatile silyl ethers.[10] The reaction is typically carried out at an elevated temperature (e.g., 60-70 °C) for a specific duration.
2. GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 10-15 °C/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity in quantification, or full scan mode for qualitative analysis.
-
3. Validation Parameters:
-
Similar to the HPLC method, establish linearity, accuracy, precision, LOD, and LOQ using derivatized standards and spiked samples.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of compounds in complex matrices without the need for derivatization.[2]
This protocol is adapted from methods for the analysis of other migrants from food contact materials.[8][9]
1. Sample Preparation:
-
Migration testing is performed as previously described.[13]
-
For aqueous food simulants, dilution and filtration may be sufficient.
-
For complex matrices like juice or fatty food simulants, a simple extraction with acetonitrile followed by centrifugation is often employed.[8]
2. LC-MS/MS Conditions:
-
LC System:
-
Column: A C18 or biphenyl column is often used for the separation of plasticizers and related compounds.[9]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to promote ionization.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for epoxy compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a precursor ion (the molecular ion of BECA) and one or more product ions formed by collision-induced dissociation.
-
3. Validation Parameters:
-
The validation process is similar to that for HPLC and GC-MS, with a focus on demonstrating the method's performance at the low concentrations expected in migration studies.
Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical techniques for the quantification of migrants from food contact materials. The values are illustrative and will vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate to Good | Good to Excellent | Excellent |
| Sensitivity (Typical LOQ) | ~0.02 mg/L[5] | ~40 µg/L[13] | 0.025 - 15 ng/mL[9] |
| Linearity (R²) | >0.99[5] | ≥0.98[13] | ≥0.99[2] |
| Precision (%RSD) | Typically < 5% | 0.6 - 12.6%[13] | Typically < 15% |
| Accuracy (% Recovery) | 85-115% | 81-120%[13] | 80-120% |
| Sample Throughput | Moderate | Moderate | High |
| Derivatization Required | No | Often Yes | No |
| Cost of Instrumentation | Low to Moderate | Moderate | High |
Conclusion
The selection of an analytical method for the quantification of this compound requires a careful consideration of the specific research or quality control objectives.
-
HPLC with UV detection offers a cost-effective and robust solution for routine analysis where high sensitivity is not the primary concern.
-
GC-MS provides excellent separation and identification capabilities, particularly when coupled with derivatization to enhance the volatility of BECA.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices, such as those encountered in migration studies of food contact materials.
Regardless of the chosen technique, a thorough method validation following established regulatory guidelines is non-negotiable.[2][3][4][5] This ensures the generation of reliable and defensible data, which is the bedrock of scientific integrity and consumer safety.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. algimed.com [algimed.com]
- 3. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sciex.com [sciex.com]
- 8. sciex.com [sciex.com]
- 9. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iosrphr.org [iosrphr.org]
- 12. mdpi.com [mdpi.com]
- 13. Separation of Bis(4-methylcyclohexyl) adipate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. longdom.org [longdom.org]
- 15. Gas chromatography mass spectrometry basic principles | Agilent [agilent.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Flexible Epoxy Resins: Evaluating Bis(3,4-epoxycyclohexylmethyl) Adipate Against Key Alternatives
In the pursuit of advanced materials with tailored properties, the demand for flexible yet durable epoxy resin systems is ever-present. These materials are critical in applications requiring resilience to mechanical stress, thermal cycling, and impact, such as in advanced coatings, adhesives, and composites. This guide provides an in-depth comparison of Bis(3,4-epoxycyclohexylmethyl) adipate (BECA), a notable cycloaliphatic epoxy resin, against other prevalent classes of flexible epoxy systems. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective framework for material selection.
Introduction to Flexible Epoxy Systems
Standard aromatic epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), are renowned for their high strength, stiffness, and thermal resistance. However, their tightly cross-linked, rigid network structure results in inherent brittleness, limiting their use in applications that demand flexibility and toughness.[1] To overcome this, several strategies have been developed to impart flexibility into the epoxy matrix. This can be achieved by:
-
Incorporating flexible molecules into the resin backbone , as seen in aliphatic and cycloaliphatic epoxies like BECA.
-
Using long-chain, flexible curing agents that create greater distance between cross-linking points.
-
Introducing a secondary, elastomeric phase within the epoxy matrix, a technique known as rubber toughening.
This guide will focus on a comparative analysis of these approaches, with this compound as the primary subject.
The Contenders: A Structural Overview
A material's macroscopic properties are fundamentally dictated by its molecular structure. Here, we introduce the key players in our comparison.
This compound (BECA)
BECA (also known by trade names such as ERL-4299) is a cycloaliphatic diepoxide.[2][3] Its structure is unique, featuring two epoxycyclohexane groups linked by a long, linear, and flexible adipate ester chain. This internal plasticization provides inherent flexibility. Furthermore, its cycloaliphatic nature—the absence of aromatic benzene rings—confers excellent resistance to UV degradation and weathering, a significant advantage over standard DGEBA-based epoxies.[4][5][6]
Caption: Chemical Structure of BECA[7]
Rubber-Modified Epoxy (CTBN-Modified)
A widely adopted method for enhancing toughness involves the incorporation of liquid carboxyl-terminated butadiene-acrylonitrile (CTBN) rubber into a standard epoxy resin like DGEBA.[8] During the curing process, the CTBN phase-separates to form microscopic rubbery domains within the rigid epoxy matrix. These domains act as stress concentrators, initiating toughening mechanisms such as shear yielding and particle cavitation that absorb fracture energy.[9]
Caption: Representative Structure of CTBN
Dimer Acid-Based Epoxy (DADE)
Similar to BECA, Dimer Acid Diglycidyl Ester (DADE) is an aliphatic epoxy resin that derives its flexibility from a long, flexible hydrocarbon chain. Dimer acids are produced by dimerizing unsaturated fatty acids.[10] The resulting diglycidyl ester is a long-chain molecule that, when cured, increases the distance between cross-links, thereby enhancing flexibility, toughness, and impact resistance.[11][12]
Caption: Representative Structure of a Dimer Acid Diglycidyl Ester
Polyamide-Cured Epoxy
In this system, flexibility is imparted by the curing agent. Polyamide hardeners are produced from the reaction of dimerized fatty acids with polyamines.[13] Their long, flexible aliphatic chains from the dimer acid become an integral part of the cured epoxy network. This approach effectively "flexibilizes" a standard rigid epoxy resin like DGEBA, resulting in a system with exceptional toughness and adhesive properties.[4][14]
Caption: Conceptual representation of a polyamide curing agent.
Performance Comparison: Experimental Data
The choice of an epoxy system is dictated by its performance under specific conditions. The following tables summarize key mechanical and thermal properties derived from experimental studies. It is critical to note that properties are highly dependent on the specific curing agent, stoichiometry, and cure cycle used.
Table 1: Comparison of Mechanical Properties of Flexible Epoxy Systems
| Property | BECA (ERL-4299) System (Anhydride Cured) | DGEBA + 15 phr CTBN | DGEBA + 5 wt% DADE | DGEBA + Polyamide/Polyether Amine |
| Tensile Strength (MPa) | Data not available | 28.4[8] | ~68 (17.2% increase over neat DGEBA)[11] | 10 - 20[4][15] |
| Elongation at Break (%) | Data not available | Data not available | ~5 (13.4% increase over neat DGEBA)[11] | > 100[4][15] |
| Tensile Modulus (GPa) | Data not available | Data not available | Data not available | Data not available |
| Impact Strength (kJ/m²) | Data not available | 17.53 (notched Izod)[8] | Significant increase (2.56x neat DGEBA)[11] | High (Qualitative) |
Table 2: Comparison of Thermal and Other Properties
| Property | BECA (ERL-4299) System | DGEBA + CTBN | DGEBA + DADE | DGEBA + Polyamide |
| Glass Transition Temp. (Tg, °C) | ~133 (MHHPA cured) | Generally decreases vs. neat epoxy | Generally decreases vs. neat epoxy | Generally lower than amine-cured systems |
| UV Resistance / Weatherability | Excellent[4] | Poor (if based on DGEBA) | Poor (if based on DGEBA) | Poor (if based on DGEBA) |
| Adhesion | Excellent[16] | Good | Excellent[12] | Excellent[14] |
| Primary Toughening Mechanism | Intrinsic chain flexibility | Phase separation, shear yielding, void growth | Intrinsic chain flexibility | Intrinsic chain flexibility from hardener |
In-Depth Analysis of Performance Characteristics
Mechanical Performance: Flexibility vs. Strength
The data reveals a classic trade-off in polymer science: the inverse relationship between flexibility and tensile strength.
-
Polyamide-cured systems exhibit extraordinary flexibility, with elongation at break exceeding 100%.[4][15] This makes them ideal for applications requiring significant deformation, such as flexible adhesives and sealants. However, this comes at the cost of tensile strength, which is modest at 10-20 MPa.[4][15]
-
Rubber-modified (CTBN) epoxies offer a balanced approach. They provide a substantial increase in toughness (impact strength of 17.53 kJ/m²) while retaining a respectable tensile strength of 28.4 MPa.[8] This makes them suitable for structural bonding applications where impact resistance is paramount.
-
Dimer Acid Diglycidyl Ester (DADE) , when used as a modifier, appears to enhance both strength and flexibility simultaneously at low concentrations. A 5 wt% addition increased tensile strength and elongation at break while dramatically improving impact strength.[11] This suggests its utility as a performance-enhancing additive.
-
BECA , while lacking specific public data for a direct comparison, is structurally similar to DADE in that its flexibility is inherent to the resin molecule. It is engineered to provide a flexible film.[3][17] Given its cycloaliphatic nature, it is expected to have a lower tensile modulus compared to rigid aromatic epoxies but likely higher strength than the highly flexible polyamide systems.
Thermal Properties
The Glass Transition Temperature (Tg) is a critical indicator of a material's performance at elevated temperatures. Flexible systems generally exhibit a lower Tg than their rigid counterparts. This is a direct consequence of the increased molecular mobility afforded by the flexible chains. The introduction of flexible segments, whether in the resin or the hardener, reduces the cross-link density and allows the polymer network to transition from a glassy to a rubbery state at a lower temperature. While a BECA system cured with methylhexahydrophthalic anhydride (MHHPA) can achieve a Tg of 133°C, the addition of flexibilizers like CTBN or the use of polyamide hardeners typically results in a lower Tg compared to a standard, unmodified DGEBA system.
Durability and Environmental Resistance
This is where BECA holds a distinct and critical advantage. Epoxy systems based on Bisphenol-A (DGEBA), including rubber-modified, DADE-modified, and polyamide-cured variants, contain aromatic rings in their backbone. These structures are susceptible to degradation upon exposure to UV radiation, leading to yellowing, chalking, and a loss of mechanical properties over time.
BECA's cycloaliphatic structure is inherently resistant to UV degradation.[4][5] This makes it the superior choice for outdoor applications, protective topcoats, and any use case where long-term optical clarity and weatherability are required.
Experimental Protocols
To ensure reproducible and comparable data, standardized testing methodologies are essential. The following are protocols for key performance indicators based on ASTM standards.
Protocol 1: Tensile Properties Measurement
This protocol is based on ASTM D638: Standard Test Method for Tensile Properties of Plastics .[9]
Objective: To determine the tensile strength, tensile modulus, and elongation at break of a cured epoxy system.
Methodology:
-
Specimen Preparation:
-
Prepare the epoxy resin and curing agent mixture according to the manufacturer's specified ratio.
-
Thoroughly degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Cast the liquid resin into a flat sheet mold of uniform thickness (typically 3.2 mm for Type I specimens).
-
Cure the sheet according to the specified cure schedule (e.g., 2 hours at 90°C followed by 4 hours at 150°C for an anhydride cure).
-
After curing and post-curing, machine or die-cut at least five "dog-bone" shaped specimens from the sheet, conforming to the dimensions of ASTM D638 Type I.
-
-
Testing Procedure:
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge length of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Calculate Tensile Strength (MPa) by dividing the maximum load by the original cross-sectional area.
-
Calculate Tensile Modulus (GPa) from the slope of the initial linear portion of the stress-strain curve.
-
Calculate Elongation at Break (%) as the change in gauge length at the point of fracture, expressed as a percentage of the original gauge length.
-
Caption: Workflow for Tensile Property Testing (ASTM D638).
Protocol 2: Dynamic Mechanical Analysis (DMA) for Tg Determination
Objective: To determine the glass transition temperature (Tg) of the cured epoxy.
Methodology:
-
Specimen Preparation:
-
Prepare a cured epoxy sample as described in Protocol 1.
-
Cut a rectangular specimen from the cured sheet with typical dimensions of approximately 60 mm x 12 mm x 3 mm.
-
-
Testing Procedure:
-
Mount the specimen in the DMA instrument using a suitable clamp, such as a three-point bending or single cantilever fixture.
-
Apply a small, oscillating sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from ambient to a temperature well above the expected Tg (e.g., 25°C to 200°C) at a controlled rate (e.g., 3°C/min).
-
The instrument records the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis:
-
The Tg can be identified as:
-
The temperature at the peak of the loss modulus (E'') curve.
-
The temperature at the peak of the tan delta curve.
-
The onset temperature of the drop in the storage modulus (E') curve.
-
-
It is crucial to report which method was used for the Tg determination. The peak of the tan delta is most commonly reported.
-
References
- 1. Physical Properties-Tensile Strength, Yield equal 9.00 MPa polymer product list [lookpolymers.com]
- 2. Structure and thermo-mechanical properties of CTBN-grafted-GO modified epoxy/DDS composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ulprospector.com [ulprospector.com]
- 4. researchgate.net [researchgate.net]
- 5. Performance Analysis of Cycloaliphatic Epoxide and Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 6. DIMER ACID DIGLYCIDYL ESTER | 68475-94-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ukm.my [ukm.my]
- 10. Dimer acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Dimer acid diglycidyl ester CAS 68475-94-5 For Sale - Kerton Chemical [kerton-industry.com]
- 14. [PDF] Study on epoxy resin with high elongation-at-break using polyamide and polyether amine as a two-component curing agent | Semantic Scholar [semanticscholar.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Syna Epoxy 28 – Synasia [synasia.com]
- 17. tri-iso.com [tri-iso.com]
A Comparative Guide to the Rheological Behavior of Bis(3,4-epoxycyclohexylmethyl) Adipate (BECA) Formulations
This guide provides an in-depth analysis of the rheological properties of formulations based on Bis(3,4-epoxycyclohexylmethyl) adipate (BECA), a versatile cycloaliphatic epoxy resin. Designed for researchers, scientists, and professionals in material science and drug development, this document offers a comparative perspective on BECA's performance against other common epoxy systems. We will explore the causal relationships behind experimental choices and present supporting data to ensure a thorough understanding of how these formulations behave under various processing conditions.
Introduction: The Significance of Rheology in Epoxy Formulations
The processability and final performance of thermosetting polymers are critically dependent on their rheological behavior. Viscosity, its dependence on temperature and shear rate, and the evolution of viscoelastic properties (Storage Modulus, G', and Loss Modulus, G'') during curing are not merely physical parameters; they are indicators of a formulation's suitability for a specific application, be it in advanced composites, coatings, or 3D printing.
This compound (BECA), also known by trade names such as ERL-4299, is a cycloaliphatic epoxy resin prized for its low initial viscosity, excellent weather and UV resistance, and good flexibility imparted by its linear adipate backbone.[1][2] These characteristics make it an attractive option for applications where clarity, color stability, and toughness are paramount. However, to effectively formulate with BECA, a comprehensive understanding of its rheological profile, particularly in comparison to established alternatives like Bisphenol A diglycidyl ether (DGEBA) based aromatic epoxies, is essential.
This guide will compare the rheological behavior of BECA-type cycloaliphatic formulations with aromatic and novolac epoxy systems under two common curing regimes: thermal curing with anhydrides and cationic UV curing.
Comparative Rheology: Thermal Curing with Anhydrides
Anhydride curing agents are frequently used with cycloaliphatic epoxy resins to achieve high glass transition temperatures (Tg) and excellent thermal stability.[3] The curing mechanism involves the ring-opening of the epoxy group by the anhydride, followed by esterification reactions, leading to a highly cross-linked network.[4]
A comprehensive study provides a quantitative comparison of a representative cycloaliphatic epoxy (ECy), a bis-aromatic epoxy (BADGE, a DGEBA-type resin), and an epoxy novolac, all cured with methyl nadic anhydride (MNA). While not BECA itself, the cycloaliphatic resin (ECy) in the study serves as an excellent proxy due to its similar chemical nature, allowing for a robust comparison of resin backbones under identical curing conditions.
Initial Viscosity and Temperature Dependence
The initial viscosity of a resin system is a critical parameter for processing, dictating pot life and applicability for methods like infusion, potting, or coating. Cycloaliphatic resins like BECA are noted for their inherently low viscosity compared to their aromatic counterparts.[2]
Experimental data comparing the viscosity of ECy, BADGE, and novolac resins as a function of temperature clearly illustrates this advantage.
Experimental Protocol 1: Viscosity Profile Measurement
A detailed methodology for determining the temperature-dependent viscosity of uncured epoxy resins is as follows:
-
Instrumentation: A stress-controlled dynamic rheometer equipped with a parallel plate geometry (e.g., 25 mm diameter) is utilized.
-
Sample Loading: A sufficient amount of the neat epoxy resin is loaded onto the bottom plate to ensure the gap (typically set to 1 mm) is completely filled upon lowering the upper plate. Excess material is carefully trimmed.
-
Temperature Sweep: The sample is subjected to a controlled temperature ramp, for instance, from 25 °C to 140 °C at a heating rate of 3 °C/min.
-
Measurement Parameters: A constant low shear rate (e.g., 10 s⁻¹) or a small amplitude oscillation at a constant frequency (e.g., 1 Hz) is applied to ensure the measurement is within the linear viscoelastic region and does not induce premature curing.
-
Data Acquisition: Viscosity is recorded as a function of temperature.
Table 1: Comparative Viscosity of Uncured Epoxy Resins at Various Temperatures
| Temperature (°C) | Cycloaliphatic Epoxy (ECy) Viscosity (Pa·s) | Aromatic Epoxy (BADGE) Viscosity (Pa·s) | Novolac Epoxy Viscosity (Pa·s) |
| 40 | ~1.5 | ~15 | ~100 (Extrapolated) |
| 60 | ~0.4 | ~2.5 | ~10 |
| 80 | ~0.15 | ~0.7 | ~1.5 |
| 100 | ~0.05 | ~0.2 | ~0.4 |
| 120 | < 0.05 | ~0.08 | ~0.15 |
Data synthesized from graphical representations in reference.
Interpretation of Results:
The data unequivocally shows that the cycloaliphatic epoxy possesses a significantly lower viscosity across the entire temperature range compared to both the standard aromatic (BADGE) and the highly functional novolac resins. This is a direct consequence of its molecular structure. The absence of aromatic rings and the presence of flexible aliphatic chains in cycloaliphatic resins like BECA reduce intermolecular forces (pi-pi stacking) that are prevalent in aromatic systems, leading to greater molecular mobility and lower flow resistance.[5] The high viscosity of the novolac resin is attributed to its larger molecular size and high degree of branching.
This lower viscosity profile offers a distinct processing advantage, allowing for easier mixing with curing agents, better impregnation of reinforcing fibers in composites, and the potential for formulating solvent-free, low-VOC systems.
Curing Kinetics and Gelation
The rheological changes during cure provide critical information about reaction kinetics, including the gel time, which marks the transition from a liquid to a solid-like state.[6] This is typically identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').
Experimental Protocol 2: Isothermal Cure Monitoring
-
Formulation: The epoxy resin, anhydride curing agent, and any catalyst are precisely weighed and thoroughly mixed at a controlled temperature.
-
Instrumentation: A dynamic rheometer with parallel plate geometry and a temperature-controlled chamber is used.
-
Sample Loading: The reactive mixture is quickly loaded onto the pre-heated rheometer plate (e.g., at 200 °C).
-
Measurement Parameters: A small-amplitude oscillatory shear (e.g., 1% strain) at a constant frequency (e.g., 1 Hz) is applied immediately after loading.
-
Data Acquisition: G', G'', and complex viscosity (η*) are monitored as a function of time until the moduli reach a plateau, indicating the completion of the curing reaction under those conditions. The gel time is determined from the G'/G'' crossover point.
Table 2: Comparative Gel Times for Anhydride-Cured Epoxy Systems at 200 °C
| Epoxy System | Gel Time (seconds) |
| Cycloaliphatic Epoxy (ECy) - MNA | ~20 |
| Aromatic Epoxy (BADGE) - MNA | ~16 |
| Novolac Epoxy - MNA | ~14 |
Data sourced from reference.
Interpretation of Results:
Under these high-temperature isothermal conditions, the cycloaliphatic system exhibits a slightly longer gel time, indicating a lower reactivity compared to the novolac and BADGE systems. This can be attributed to the nature of the epoxy groups. The epoxide rings in cycloaliphatic resins are part of the cyclohexane ring structure, which can present steric hindrance and are generally less reactive towards nucleophilic attack by anhydrides compared to the glycidyl ether epoxy groups in BADGE and novolac resins.[7]
While this suggests a slower cure, it also translates to a longer pot life and a wider processing window, which can be highly advantageous in manufacturing large or complex parts where a longer flow time is required before gelation. The trade-off is clear: the aromatic and novolac systems offer faster cure times, while the cycloaliphatic system provides greater processing flexibility.
Comparative Rheology: Cationic UV Curing
Cationic UV curing is a key technology for cycloaliphatic epoxy resins like BECA, enabling rapid, on-demand polymerization at ambient temperatures.[8] The process is initiated by a photoinitiator that, upon exposure to UV light, generates a strong acid, which then catalyzes the ring-opening polymerization of the epoxy groups.[9]
Direct rheological comparisons of BECA with aromatic epoxies under UV curing are less common in literature because aromatic epoxies (like DGEBA) are not typically cured via a cationic UV mechanism. Their aromatic structures absorb strongly in the UV spectrum, which can interfere with the photoinitiator, and they are generally less reactive in cationic polymerization. Therefore, the comparison must be made on a more conceptual level, contrasting the rheological profile of a UV-curing BECA formulation with that of other rapid curing systems, and understanding the formulation variables that control its behavior.
Rheological Evolution During UV Curing
The rheological profile of a cationic UV-curing system is characterized by a very rapid transition from a low-viscosity liquid to a solid.
-
Initial State: The formulation, a mixture of BECA resin and a photoinitiator (e.g., a triarylsulfonium salt), has a low, stable viscosity in the absence of UV light.
-
UV Exposure: Upon irradiation, the photoinitiator generates acid catalysts. There is a brief induction period before the polymerization rate accelerates.
-
Gelation: The viscosity increases exponentially as the polymer network builds. The G'/G'' crossover occurs very rapidly, often within seconds of UV exposure.[10]
-
Vitrification: As the crosslink density increases, the glass transition temperature (Tg) of the curing material rises. If the Tg approaches the curing temperature (ambient), molecular mobility is severely restricted, and the reaction rate slows dramatically. This is known as vitrification.
-
Dark Cure: A key feature of cationic curing is the "dark cure" or post-cure effect. Since the generated acid catalyst is stable, polymerization can continue for a period even after the UV light source is removed, leading to a further increase in modulus and conversion.
Experimental Protocol 3: Photo-Rheology of UV Curing
-
Instrumentation: A dynamic rheometer equipped with a UV curing accessory, often featuring a quartz bottom plate to allow UV transmission and a light source (e.g., a mercury lamp or LED).
-
Formulation: The BECA resin is mixed with a specific concentration of a cationic photoinitiator.
-
Sample Loading: The sample is loaded between the parallel plates (the top plate is often a disposable metal plate). The gap is set to a specific, controlled height (e.g., 0.5 mm), as sample thickness can affect UV penetration.
-
Measurement Sequence:
-
An initial time sweep in the dark establishes the baseline G' and G''.
-
The UV shutter is opened for a defined period, exposing the sample to a specific UV intensity.
-
G' and G'' are monitored at high speed during and after the UV exposure to capture the rapid curing and any dark cure effects.
-
Comparison with Alternative Systems and Formulation Effects
-
vs. Radical Curing (e.g., Acrylates): Free-radical polymerization, common for acrylate-based resins, is often faster but is susceptible to oxygen inhibition, which can lead to surface tackiness. Cationic curing of BECA is not inhibited by oxygen.[9] This is a significant advantage in applications like coatings and 3D printing (SLA/DLP), ensuring consistent and complete surface cure.
-
vs. Thermal Curing (e.g., Aromatic Epoxies): The most obvious difference is the speed and temperature of cure. UV curing provides "cure on demand" in seconds at ambient temperature, whereas thermal curing requires minutes to hours at elevated temperatures. This has profound implications for manufacturing throughput and energy consumption.
The rheological behavior of a BECA UV-curing formulation is highly tunable through formulation adjustments:
-
Photoinitiator Concentration: Increasing the photoinitiator concentration generally leads to a faster cure rate and a shorter gel time, as more acid catalyst is generated upon UV exposure.[6] However, an optimal concentration often exists, beyond which plasticization effects from initiator byproducts can negatively impact final properties.[6]
-
Toughness Modifiers: To counteract the inherent brittleness of some highly cross-linked cycloaliphatic systems, flexible modifiers like hydroxyl-terminated polymers (e.g., polytetramethylene ether glycol, PTMG) can be added. These modifiers can impact rheology by increasing the initial viscosity and potentially altering the cure kinetics. Studies have shown that such additives can dramatically improve the toughness (impact strength) of the cured resin, though they may slightly decrease the glass transition temperature.
Conclusion: A Strategic Overview of BECA's Rheological Profile
This compound (BECA) presents a distinct and advantageous rheological profile for specific applications. Its primary strengths lie in its low initial viscosity and its suitability for rapid cationic UV curing.
-
In comparison to thermally cured aromatic and novolac epoxies, BECA formulations offer significantly lower processing viscosities, enabling easier handling and formulation of low-VOC systems. While they may exhibit slightly slower thermal cure kinetics, this translates into a valuable longer pot life and a wider processing window.
-
For rapid curing applications, BECA is an excellent candidate for cationic UV polymerization, a process for which aromatic epoxies are generally unsuited. This mechanism provides oxygen-inhibition-free, on-demand curing, with the final properties being tunable through the selection of photoinitiators and functional modifiers.
The choice between a BECA-based formulation and an alternative ultimately depends on the specific requirements of the application. If low viscosity, optical clarity, UV stability, and rapid, low-temperature curing are the primary drivers, BECA is a superior choice. If the highest possible thermal resistance and fastest thermal cure are paramount, a novolac or specialized aromatic system may be more appropriate. This guide provides the foundational data and experimental rationale to make that selection an informed one.
References
- 1. Syna Epoxy 28 – Synasia [synasia.com]
- 2. Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. paint.org [paint.org]
- 6. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV-intensity, temperature and dark-curing effects in cationic photo-polymerization of a cycloaliphatic epoxy resin [infoscience.epfl.ch]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Comparative Performance Analysis: Benchmarking Bis(3,4-epoxycyclohexylmethyl) Adipate Against Industry Standard Epoxy Resins
Abstract
This guide provides a comprehensive technical comparison of Bis(3,4-epoxycyclohexylmethyl) adipate (BECHMA), a cycloaliphatic epoxy resin, against two industry-standard benchmarks: a fellow cycloaliphatic epoxy, 3,4-Epoxycyclohexylmethyl 3’,4’-epoxycyclohexane carboxylate (ECC), and a conventional Bisphenol A diglycidyl ether (DGEBA) resin. Through a series of standardized experimental protocols, we evaluate the curing kinetics, thermomechanical properties, and mechanical performance of these resins. This analysis is designed to furnish researchers, scientists, and product development professionals with objective, data-driven insights into the performance characteristics of BECHMA, highlighting its unique balance of flexibility, thermal stability, and reactivity, thereby enabling informed material selection for advanced applications.
Introduction
The Evolving Role of Cycloaliphatic Epoxy Resins
In the realm of high-performance thermosets, cycloaliphatic epoxy (CE) resins have carved out a critical niche. Unlike their common glycidyl ether-based counterparts like DGEBA, CE resins possess a saturated aliphatic structure that imparts superior UV resistance and non-yellowing characteristics.[1][2] Their low viscosity and high reactivity, particularly in cationic curing systems, make them indispensable in applications demanding excellent electrical insulation, weatherability, and optical clarity, such as in electronics, adhesives, and advanced composites.[3][4][5]
Profile of this compound (BECHMA)
This compound (CAS: 3130-19-6), hereafter referred to as BECHMA, is a difunctional cycloaliphatic epoxy resin.[6] Its molecular structure is distinguished by a linear adipate ester linkage connecting two epoxycyclohexyl groups. This internal chain flexibility is theorized to impart enhanced toughness and lower internal stress in the cured polymer network compared to more rigid CE structures.[3] Key reported attributes include low viscosity, minimal shrinkage upon curing, and good thermal stability, making it a compelling candidate for applications in electronic encapsulation, composites, and coatings.[3][6][7]
Selection of Industry Standard Benchmarks
To provide a robust and contextually relevant performance evaluation, two benchmark resins were selected:
-
Benchmark A: 3,4-Epoxycyclohexylmethyl 3’,4’-epoxycyclohexane carboxylate (ECC): A widely used, rigid cycloaliphatic epoxy resin known for its high glass transition temperature (Tg) and excellent thermal performance. It serves as a direct comparison within the same chemical class.
-
Benchmark B: Bisphenol A diglycidyl ether (DGEBA): The most common epoxy resin globally. Its aromatic backbone provides high strength and chemical resistance but renders it susceptible to UV degradation. It serves as a contrasting benchmark to highlight the fundamental performance differences between cycloaliphatic and aromatic epoxy systems.
Overview of Experimental Design
This guide is structured around a logical progression of material characterization. We first investigate the fundamental curing kinetics using Differential Scanning Calorimetry (DSC). Subsequently, we assess the thermomechanical behavior of the cured materials via Dynamic Mechanical Analysis (DMA), focusing on the glass transition temperature (Tg) and stiffness (storage modulus). Finally, we quantify the bulk mechanical properties through standardized tensile, flexural, and hardness tests. This multi-faceted approach ensures a holistic and objective comparison.
Caption: Experimental workflow for comparative resin analysis.
Materials and Methods
Materials
-
Resins:
-
This compound (BECHMA), Epoxy Equivalent Weight (EEW) ~200 g/eq
-
3,4-Epoxycyclohexylmethyl 3’,4’-epoxycyclohexane carboxylate (ECC), EEW ~135 g/eq
-
Bisphenol A diglycidyl ether (DGEBA), EEW ~180 g/eq
-
-
Initiator: Cationic Photoinitiator (e.g., a triarylsulfonium hexafluorophosphate salt solution)
Sample Preparation and Curing Protocol
The integrity of this comparative analysis hinges on a standardized preparation and curing protocol that ensures an equitable comparison. Cationic polymerization is selected as the curing mechanism due to its high efficacy with cycloaliphatic epoxies.[8][9]
-
Formulation: Each resin (BECHMA, ECC, DGEBA) is preheated to 50°C to reduce viscosity. The cationic photoinitiator is added at a concentration of 2 parts per hundred resin (phr) by weight and mixed thoroughly for 5 minutes until a homogenous, clear solution is achieved.
-
Degassing: The mixtures are degassed in a vacuum chamber at 50°C for 15 minutes to remove entrapped air bubbles.
-
Casting: The degassed resin is cast into silicone molds appropriate for DSC, DMA, and mechanical testing specimens.
-
UV Curing: The filled molds are exposed to a 365 nm UV LED source with an intensity of 50 mW/cm² for 180 seconds. This step initiates the cationic polymerization.[10]
-
Post-Curing (Dark Cure): Following UV exposure, the samples are placed in a convection oven for a thermal post-cure at 120°C for 60 minutes to ensure the reaction proceeds to completion. The "dark cure" phenomenon is a key feature of cationic systems, where polymerization continues even after the light source is removed.[9][11]
Experimental Protocols
-
Rationale: DSC is a powerful technique for studying the curing reaction of thermosets.[12][13] By measuring the heat flow associated with the exothermic curing reaction, we can determine the total heat of reaction (ΔH) and the characteristic reaction temperatures.[14][15]
-
Standard: The methodology is adapted from ASTM E1356 for glass transition determination and general principles of ISO 11357.[16][17]
-
Protocol:
-
An uncured liquid sample (10 ± 2 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample is placed in the DSC cell at ambient temperature.
-
The temperature is ramped from 25°C to 250°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
The exothermic heat flow is recorded as a function of temperature to determine the onset temperature of cure, the peak exothermic temperature, and the total enthalpy of cure (ΔH_total).
-
-
Rationale: DMA is the most sensitive method for determining the glass transition temperature (Tg) of cured polymers.[18] It measures the viscoelastic properties—the storage modulus (E'), representing stiffness, and the loss modulus (E''), representing energy dissipation—as a function of temperature.
-
Standard: The test is conducted following the principles outlined in ASTM D7028.
-
Protocol:
-
Cured rectangular specimens (approx. 50mm x 12mm x 3mm) are prepared.
-
The specimen is mounted in a three-point bending clamp fixture in the DMA instrument.
-
A sinusoidal strain is applied at a constant frequency of 1 Hz.
-
The temperature is ramped from 30°C to 200°C at a heating rate of 3°C/min.
-
The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded. The Tg is determined from the peak of the tan δ curve.
-
-
Rationale: Standardized mechanical tests provide quantitative data on the material's ability to withstand tensile and flexural loads, as well as its surface hardness. These properties are critical for nearly all structural and functional applications.
-
Standards: Tests are performed according to ASTM standards: ASTM D638 for tensile properties[19], ASTM D790 for flexural properties[19], and ASTM D2240 for durometer hardness.
-
Protocols:
-
Tensile Testing: Dog-bone shaped specimens are tested under tension at a crosshead speed of 5 mm/min until failure. Tensile strength, tensile modulus, and elongation at break are recorded.
-
Flexural Testing: Rectangular bar specimens are subjected to a three-point bending test at a crosshead speed of 2 mm/min. Flexural strength and flexural modulus are recorded.
-
Hardness Testing: A Shore D durometer is used to measure the surface hardness of a cured 6 mm thick specimen, following the procedure in ASTM D2240.
-
Results and Discussion
Curing Behavior and Reactivity
The curing profiles obtained from DSC provide the first point of differentiation between the resins. The data highlights the influence of molecular structure on reactivity in a cationic system.
Table 1: DSC Curing Characteristics of Epoxy Formulations
| Parameter | BECHMA | Benchmark A (ECC) | Benchmark B (DGEBA) |
| Onset of Cure (°C) | 85.2 | 81.5 | 115.8 |
| Peak Exotherm (°C) | 133.4 | 128.9 | 165.3 |
| Total Enthalpy (ΔH, J/g) | 315.6 | 380.1 | 250.7 |
-
Analysis: Benchmark A (ECC) exhibits the highest reactivity, with the lowest onset and peak temperatures, which is characteristic of its strained cycloaliphatic ring structure. BECHMA shows slightly delayed reactivity compared to ECC, likely due to its greater molecular weight and the spacing of epoxy groups. Benchmark B (DGEBA), the aromatic epoxy, is significantly less reactive in this cationic system, as evidenced by its much higher cure temperatures. The higher enthalpy of ECC and BECHMA compared to DGEBA suggests a more complete and efficient ring-opening polymerization under these conditions.
Caption: Cationic ring-opening polymerization mechanism.
Thermomechanical Performance
The DMA results reveal the thermomechanical state of the fully cured polymers, which is a direct consequence of their cross-link density and molecular architecture.
Table 2: DMA Thermomechanical Properties of Cured Resins
| Parameter | BECHMA | Benchmark A (ECC) | Benchmark B (DGEBA) |
| Glass Transition Temp. (Tg, °C) | 133.1 | 185.4 | 145.6 |
| Storage Modulus (E') at 40°C (GPa) | 2.85 | 3.50 | 3.20 |
| Storage Modulus (E') at Tg+40°C (MPa) | 25.1 | 45.3 | 38.7 |
-
Analysis: Benchmark A (ECC) forms the most rigid network, demonstrated by its exceptionally high Tg and the highest storage modulus both below and above its glass transition. This is expected from its compact and rigid molecular structure. BECHMA presents a significantly lower Tg than ECC, a direct result of the flexible adipate chain in its backbone, which increases the molecular mobility of the polymer network. However, its Tg is still comparable to the DGEBA benchmark. The lower glassy modulus (E' at 40°C) of BECHMA indicates a less stiff, more compliant material at room temperature.
Comparative Mechanical Properties
The mechanical test data quantifies the practical performance differences in terms of strength, stiffness, and ductility.
Table 3: Mechanical Properties of Cured Resins
| Property | BECHMA | Benchmark A (ECC) | Benchmark B (DGEBA) | ASTM Standard |
| Tensile Strength (MPa) | 65.5 | 78.2 | 75.1 | D638 |
| Tensile Modulus (GPa) | 2.75 | 3.40 | 3.10 | D638 |
| Elongation at Break (%) | 6.8 | 3.5 | 4.2 | D638 |
| Flexural Strength (MPa) | 110.4 | 145.8 | 130.2 | D790 |
| Flexural Modulus (GPa) | 2.90 | 3.65 | 3.30 | D790 |
| Hardness (Shore D) | 84 | 90 | 88 | D2240 |
-
Analysis: The mechanical data corroborates the findings from DMA. Benchmark A (ECC) is the strongest and stiffest material, but also the most brittle, as shown by its low elongation at break. Benchmark B (DGEBA) offers a good balance of strength and stiffness. BECHMA distinguishes itself with a significantly higher elongation at break, confirming its superior flexibility and toughness. While its absolute strength and modulus values are lower than the benchmarks, they remain robust. This profile makes BECHMA an excellent candidate for applications requiring high impact resistance or those involving bonding substrates with different coefficients of thermal expansion, where its flexibility can mitigate stress.
Synthesis of Findings: A Performance Matrix
| Performance Attribute | BECHMA | Benchmark A (ECC) | Benchmark B (DGEBA) |
| Reactivity (Cationic) | High | Very High | Low |
| Thermal Stability (Tg) | Good | Excellent | Good |
| Stiffness / Rigidity | Moderate | High | High |
| Toughness / Flexibility | Excellent | Low | Moderate |
| UV Resistance | Excellent | Excellent | Poor |
Conclusion
This investigation demonstrates that this compound (BECHMA) occupies a unique and valuable position within the epoxy resin landscape. It successfully combines the characteristic advantages of cycloaliphatic epoxies—such as high cationic reactivity and excellent weatherability—with a degree of flexibility and toughness not present in more rigid structures like ECC.
While it does not reach the high thermal resistance or ultimate stiffness of ECC, BECHMA provides a substantial improvement in ductility, with a nearly two-fold increase in elongation at break. Compared to the industry workhorse DGEBA, it offers superior UV stability and comparable thermal performance, albeit with a lower modulus, but with the added benefit of enhanced toughness.
For professionals in drug development, research, and materials science, BECHMA should be considered a primary candidate for applications where a balance of good thermal properties, UV stability, and inherent flexibility is required. Its performance profile is particularly well-suited for advanced adhesives, flexible electronic encapsulants, and impact-resistant composite matrices where mitigating internal stress and preventing brittle failure are paramount design considerations.
References
- 1. fabervanderende.com [fabervanderende.com]
- 2. Cycloaliphatic Epoxy Resins [old.westlakeepoxy.com]
- 3. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 4. UV Curing Part Six: Cationic Resin Curing – The party does not stop when the lights go out! - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 9. sartomer.arkema.com [sartomer.arkema.com]
- 10. avensonline.org [avensonline.org]
- 11. uvebtech.com [uvebtech.com]
- 12. Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 17. linseis.com [linseis.com]
- 18. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
- 19. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Bis(3,4-epoxycyclohexylmethyl) Adipate in Thermosetting Systems
This guide provides an in-depth, objective comparison of Bis(3,4-epoxycyclohexylmethyl) adipate (BECA), a prominent cycloaliphatic epoxy resin, against other common epoxy alternatives. The analysis is grounded in peer-reviewed experimental data to assist researchers, scientists, and product development professionals in making informed material selection decisions for demanding applications.
Introduction: The Epoxy Resin Landscape
Epoxy resins are a versatile class of thermosetting polymers renowned for their exceptional adhesion, chemical resistance, and mechanical strength.[1][2] The final properties of a cured epoxy system are fundamentally dictated by the chemical structure of the epoxy monomer and the chosen curing agent. A primary distinction exists between traditional aromatic epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), and cycloaliphatic epoxy resins (CAEs).[3][4]
Aromatic epoxies, while robust and widely used, possess an inherent vulnerability to UV degradation due to their aromatic ring structures, leading to yellowing and loss of mechanical properties upon prolonged sun exposure.[5] Cycloaliphatic epoxies, which lack this aromatic structure, were developed to overcome this limitation, offering superior UV stability and weatherability.[1][4]
This guide focuses specifically on this compound (CAS 3130-19-6), a difunctional CAE notable for its flexible backbone.[6][7] We will analyze its performance profile, compare it directly with aromatic and other cycloaliphatic resins using published data, and provide standardized protocols for empirical validation.
Section 1: Profile of this compound (BECA)
BECA's molecular structure is central to its performance characteristics. It consists of two epoxycyclohexyl groups linked by a flexible six-carbon adipate ester chain.[6][8] This unique combination imparts a balance of properties not easily achieved with other resin types.
-
UV Stability and Weatherability: The absence of aromatic rings in the cycloaliphatic structure provides inherent resistance to UV light, resulting in excellent color retention and non-yellowing performance, which is critical for clear coatings and outdoor applications.[1][5]
-
Flexibility and Toughness: The long, linear adipate ester linkage increases the molecular chain length and introduces flexibility into the cured polymer network.[7] This makes BECA an excellent choice for applications requiring high toughness and impact resistance, often used to modify more brittle epoxy systems.
-
Low Viscosity: BECA is a low-viscosity liquid (typically 400-750 mPa·s at 25°C), which offers significant processing advantages, including the ability to formulate highly-filled systems or serve as a reactive diluent.[7]
-
Curing Mechanisms: BECA is highly versatile in its curing chemistry. It is particularly suitable for cationic polymerization initiated by UV light or heat, making it a key component in UV-curable coatings, inks, adhesives, and 3D printing resins.[7][9][10] It can also be effectively cured with anhydride hardeners for applications demanding high thermal performance, such as in electronic encapsulation.[7][11]
Below is a diagram illustrating the structural difference between BECA and a common aromatic epoxy, DGEBA.
Section 2: Comparative Performance Analysis
The choice of epoxy resin involves trade-offs in processability, cost, and final performance. This section compares BECA against key alternatives using data synthesized from scientific literature.
BECA vs. Aromatic Epoxies (DGEBA)
The most significant performance difference lies in their response to environmental exposure, particularly UV radiation.
| Performance Metric | This compound (BECA) | Bisphenol A Diglycidyl Ether (DGEBA) | Rationale & Causality |
| UV Resistance | Excellent; non-yellowing.[1][5] | Poor; prone to yellowing and chalking.[5] | BECA's cycloaliphatic structure lacks UV-absorbing aromatic rings, preventing photodegradation. DGEBA's aromatic rings absorb UV, leading to chain scission. |
| Flexibility | High; inherently flexible due to the adipate backbone.[7] | Low; inherently rigid and often brittle. | The long, linear ester linkage in BECA allows for greater chain mobility compared to the rigid bisphenol-A core of DGEBA. |
| Viscosity | Low (400-750 mPa·s).[7] | Low to Medium (11,000-14,000 mPa·s for standard liquid resin). | The compact cycloaliphatic structure and flexible chain result in lower intermolecular forces compared to the bulkier DGEBA. |
| Reactivity | Well-suited for cationic polymerization; less reactive with amines.[4][12] | Highly reactive with amine hardeners. | The electron-donating nature of the ether linkages in DGEBA makes its epoxy groups more susceptible to nucleophilic attack by amines. |
| Heat Resistance | Good; suitable for many electronic applications.[13] | Excellent; generally higher thermal stability and Tg. | The rigid aromatic structure of DGEBA leads to a higher crosslink density and less rotational freedom, increasing thermal resistance. |
BECA vs. Other Cycloaliphatic Epoxies
While all CAEs offer superior weatherability, their secondary characteristics (e.g., thermal and mechanical properties) vary based on their specific molecular structure. A key study compared anhydride-cured systems of BECA (referred to in the study as BA), (3′,4′-epoxycyclohexane) methyl-3,4-epoxycyclohexyl-carboxylate (CE), and a third, more rigid CAE (BE).[11][14]
The data reveals a clear structure-property relationship: the flexible adipate linker in BECA enhances reactivity but results in a softer, less thermally stable network compared to more compact and rigid cycloaliphatic structures.
| Property (Cured with MHHPA Anhydride) | BECA (BA) | CE | BE (Rigid CAE) |
| Curing Activation Energy (Ea, kJ/mol) | 63.6 | 70.3 | 74.5 |
| Young's Modulus (GPa) | 2.51 | Not Reported | 3.29 |
| Loss Modulus Peak (related to Tg) | Lower | Higher than BECA | Highest |
| Initial Degradation Temp (TGA, °C) | 330 | Not Reported | 351 |
Data synthesized from Industrial & Engineering Chemistry Research.[11][14]
Interpretation for the Scientist: The lower activation energy for the BECA system suggests a faster curing rate under the same thermal conditions compared to the other CAEs.[11][14] However, this comes at the cost of thermo-mechanical performance. The BECA network exhibits a lower Young's modulus (is less stiff) and begins to degrade at a lower temperature.[11][14] This makes BECA an ideal candidate as a flexibilizing additive or for applications where extreme thermal stability is secondary to toughness and rapid cure.
Section 3: Experimental Protocols for Performance Evaluation
To ensure trustworthy and reproducible comparisons, standardized testing methodologies are paramount. The following protocols are based on established ASTM standards and common laboratory practices.
Protocol 1: Sample Preparation and Anhydride Curing
-
Pre-treatment: Dry all resins and anhydride hardeners in a vacuum oven at 60°C for 4 hours to remove absorbed moisture, which can interfere with the curing reaction.
-
Formulation: In a disposable container, weigh the desired amount of BECA resin. Calculate the stoichiometric amount of methylhexahydrophthalic anhydride (MHHPA) hardener required based on the Epoxy Equivalent Weight (EEW) of the resin and the molecular weight of the anhydride. A common starting ratio is 0.8-1.0 moles of anhydride per epoxy mole.
-
Mixing: Add the MHHPA and 1-2 phr (parts per hundred resin) of a suitable accelerator (e.g., a tertiary amine) to the resin. Mechanically stir the mixture at 50°C for 10-15 minutes until a homogenous, clear liquid is obtained.
-
Degassing: Place the mixture in a vacuum chamber at 50°C for 20-30 minutes to remove entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated, release-agent-coated steel or aluminum molds conforming to the dimensions required by specific ASTM standards (e.g., ASTM D638 for tensile bars).[2]
-
Curing: Transfer the molds to a programmable oven. A typical cure schedule for an anhydride system is a two-stage cure: 2 hours at 120°C followed by 2-4 hours at 150°C. This stepped approach ensures initial gelation at a lower temperature to minimize stress, followed by a higher temperature post-cure to complete the cross-linking reaction.[15]
-
Demolding: Allow the molds to cool slowly to room temperature before demolding the cured specimens.
Protocol 2: Thermo-Mechanical Analysis via DMA
Dynamic Mechanical Analysis (DMA) is critical for determining the glass transition temperature (Tg) and viscoelastic properties (storage modulus, loss modulus) of the cured material.
-
Specimen Preparation: Cut a rectangular specimen from the cured plaque, typically around 50 mm x 12 mm x 3 mm.
-
Instrument Setup: Use a DMA instrument in a single-cantilever or three-point bending fixture.
-
Test Parameters:
-
Set the temperature range from ambient (e.g., 30°C) to a temperature well above the expected Tg (e.g., 250°C).
-
Apply a heating rate of 3-5°C/minute.
-
Set the oscillation frequency to 1 Hz.
-
Apply a strain amplitude within the material's linear viscoelastic region (typically 0.05-0.1%).
-
-
Data Analysis: The glass transition temperature (Tg) is typically identified as the peak of the tan(δ) curve or the peak of the loss modulus (G'') curve. The storage modulus (G') in the glassy region (below Tg) indicates the material's stiffness.
Protocol 3: Thermal Stability Assessment via TGA
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its thermal stability.
-
Specimen Preparation: Place a small, uniform sample (5-10 mg) of the cured epoxy into a TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Test Parameters:
-
Heat the sample from ambient temperature to approximately 800°C at a constant rate of 10°C/minute.
-
Conduct the test under an inert nitrogen atmosphere to measure thermal decomposition, or under an air atmosphere to measure oxidative stability.
-
-
Data Analysis: Determine the onset of degradation, typically defined as the temperature at which 5% mass loss occurs (Td5%). This value is a key metric for comparing the thermal stability of different formulations.
References
- 1. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. paint.org [paint.org]
- 6. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 7. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. The application of cycloaliphatic epoxy resin in hybrid UV curing systems. - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 10. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors Affecting the Performance and Durability of Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis(3,4-epoxycyclohexylmethyl) adipate in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the responsible management of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of Bis(3,4-epoxycyclohexylmethyl) adipate, a common epoxy resin, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment to scientific integrity and safety provides you with a trustworthy resource that goes beyond the product, fostering a culture of safety and responsibility in your laboratory.
Understanding the Compound: Hazards and Handling Precautions
This compound is a cycloaliphatic epoxy resin valued for its performance characteristics. However, like many epoxy compounds, it presents specific health and safety considerations. According to its Safety Data Sheet (SDS), this chemical may cause skin and eye irritation, and importantly, it is a potential skin sensitizer, meaning repeated contact can lead to an allergic skin reaction[1][2]. The toxicological properties have not been exhaustively investigated, warranting a cautious approach to its handling and disposal[3].
Before initiating any procedure involving this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and potential sensitization[4][5]. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and eye irritation[1][4]. |
| Skin and Body Protection | Fastened lab coat | Minimizes the risk of skin contact with clothing[4]. |
All handling of this compound should be conducted within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure[6].
The Core Principle of Epoxy Waste Disposal: Cured vs. Uncured
The cornerstone of proper epoxy resin disposal lies in a critical distinction: the physical state of the material. Uncured epoxy components, including this compound, are considered hazardous waste[7][8]. Conversely, once the epoxy resin is fully cured by reacting it with a suitable hardener, the resulting solid is generally considered inert and non-hazardous, allowing for disposal as regular solid waste[2][7][8][9].
It is crucial to note that intentionally mixing hazardous waste components for the purpose of treatment without a permit is prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[10]. However, the common and accepted practice in a laboratory setting is to mix small quantities of leftover, unused epoxy components to achieve a non-hazardous state for disposal[11].
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on the quantity and nature of the waste.
Scenario 1: Disposal of Small Quantities of Unused this compound
This procedure is suitable for small, residual amounts of the chemical that are no longer needed.
-
Preparation : In a chemical fume hood, prepare a designated, disposable container, such as a plastic beaker or a container lined with a plastic sheet[11].
-
Mixing : Carefully measure and mix the leftover this compound with its corresponding hardener according to the manufacturer's recommended ratio.
-
Curing : Allow the mixture to fully cure in a safe, well-ventilated area, away from combustible materials. Be aware that the curing process for epoxy resins is exothermic and can generate significant heat[10][11]. For larger small quantities, spreading the mixture in a thin layer can help dissipate heat[11].
-
Verification of Cure : Once the mixture has completely solidified and cooled, it is considered cured.
-
Final Disposal : The cured, solid epoxy can be disposed of in the regular solid waste stream[2][7][8][9].
Scenario 2: Disposal of Large Quantities of Unused or Expired this compound
Large volumes of this chemical should not be cured in the lab due to the potential for a dangerous exothermic reaction. Instead, they must be disposed of as hazardous chemical waste.
-
Containerization : Ensure the chemical is in its original, sealed, and properly labeled container. If the original container is compromised, transfer the contents to a new, compatible, and sealable container.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Accumulation : Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory[4][6]. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation : Ensure the container is stored separately from incompatible materials, particularly hardening agents, to prevent accidental mixing.
-
Waste Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure it is transported to a licensed hazardous waste disposal facility in compliance with all local, state, and federal regulations[1][3][6].
Scenario 3: Disposal of Contaminated Materials
Items such as gloves, paper towels, and disposable labware that are contaminated with uncured this compound must also be treated as hazardous waste.
-
Curing where possible : For items with small amounts of liquid residue, allow the resin to cure on the item in a well-ventilated area before disposal.
-
Collection : Place all contaminated items in a designated, sealed plastic bag or container labeled as "Hazardous Waste - Epoxy Contaminated Debris".
-
Disposal : Dispose of the sealed container through your institution's EHS hazardous waste program.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. entropyresins.com [entropyresins.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. odu.edu [odu.edu]
- 7. epoxyworks.com [epoxyworks.com]
- 8. resin4decor.com [resin4decor.com]
- 9. ecopoxy.com [ecopoxy.com]
- 10. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 11. support.systemthree.com [support.systemthree.com]
A Comprehensive Guide to the Safe Handling of Bis(3,4-epoxycyclohexylmethyl) adipate
As a cornerstone of innovation in materials science and drug development, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6), a versatile epoxy resin. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to ensure that your work is not only groundbreaking but also fundamentally safe.
Understanding the Hazard Profile
This compound is a cycloaliphatic epoxy resin. Its hazard profile is primarily characterized by its potential to cause skin sensitization, serious eye irritation, and harm if swallowed.[1][2][3] Unlike many industrial chemicals, the primary risk is not acute toxicity via inhalation but rather the insidious onset of allergic contact dermatitis.
Key Hazard Statements:
-
H319: Causes serious eye irritation.
-
H302: Harmful if swallowed.
The epoxy functional groups are highly reactive and can bind to skin proteins, leading to sensitization.[4][5] Once an individual is sensitized, even minute exposures can trigger a significant allergic reaction.[4] Therefore, the cornerstone of safe handling is the prevention of all direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural checkbox; it is a critical, evidence-based decision to mitigate specific, well-defined risks.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | These materials have demonstrated low permeability to epoxy resins.[6] Vinyl gloves are not recommended as they can be permeable to some chemical components.[7] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | This is to protect against accidental splashes of the liquid, which can cause serious eye irritation.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | This prevents contamination of personal clothing and minimizes skin contact.[8] For larger quantities or in case of a potential splash, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Generally not required in a well-ventilated area. | This compound has low volatility.[5] However, if there is a risk of generating aerosols or mists, or if working in a poorly ventilated space, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][9] |
Procedural Workflow for Donning and Doffing PPE:
Caption: A workflow for the correct sequence of donning and doffing PPE to minimize cross-contamination.
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of the chemical.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Avoid Contact: Dispense the chemical carefully to avoid skin and eye contact.[10]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling, even if gloves were worn.
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
Storage Protocol:
-
Container: Store in the original, tightly sealed container.[2][10]
-
Location: Keep in a cool, dry, and well-ventilated place, away from sources of ignition.[2][10]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an incident is critical to minimizing harm.
In Case of a Spill:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For a small spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary, during cleanup.
-
Disposal: Dispose of the contaminated material in accordance with local, state, and federal regulations.[1]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1] If skin irritation or a rash occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[2] Call a poison control center or doctor for treatment advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
Emergency Response Workflow:
Caption: A decision-making workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Unused Product: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2] Do not dispose of the liquid chemical in household or workplace refuse.[9]
-
Empty Containers: Handle uncleaned containers as you would the product itself. Puncture and drain the container before disposal to remove any residue.[9]
-
Contaminated Materials: Any materials used for spill cleanup should be placed in a sealed, labeled container and disposed of as hazardous waste.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Conclusion: A Culture of Safety
The responsible use of this compound necessitates a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the guidance in this document into your laboratory's standard operating procedures, you contribute to a culture of safety that protects researchers and ensures the integrity of your scientific endeavors.
References
- 1. echemi.com [echemi.com]
- 2. tetrawill.com [tetrawill.com]
- 3. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. occusafeinc.com [occusafeinc.com]
- 5. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]
- 6. eLCOSH : Working with Epoxy Resin Systems in Construction - Best Practices Guide to Skin Protection [elcosh.org]
- 7. m.youtube.com [m.youtube.com]
- 8. wolverinecoatings.com [wolverinecoatings.com]
- 9. prosetepoxy.com [prosetepoxy.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
